molecular formula C13H19NO2 B011639 4-(2-(Piperidin-1-YL)ethoxy)phenol CAS No. 100238-42-4

4-(2-(Piperidin-1-YL)ethoxy)phenol

Cat. No.: B011639
CAS No.: 100238-42-4
M. Wt: 221.29 g/mol
InChI Key: XGMJHNYRDUELOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Piperidin-1-YL)ethoxy)phenol is an organic compound that serves as a valuable chemical building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure incorporates a phenol group linked to a piperidine moiety via an ethoxy chain, a common pharmacophore found in biologically active molecules. The piperidine ring is a fundamental heterocyclic scaffold in drug discovery, featured in a wide range of therapeutics . This specific phenoxy-piperidine structural motif is frequently utilized in the synthesis of compounds with significant research interest, particularly in the development of selective estrogen receptor modulators (SERMs) and other anticancer agents . For instance, derivatives sharing this core structure have demonstrated potent activity in preclinical models, inhibiting the growth of tumor cells, including those resistant to established treatments like tamoxifen . The primary research value of this compound lies in its role as a key synthetic precursor. Researchers employ it to develop novel molecules for investigating cancer biology , exploring antiviral therapies , and antimicrobial applications . Its mechanism of action is derivative-dependent, but compounds featuring this structure have been shown to interact with targets such as the estrogen receptor , and can inhibit crucial signaling pathways for cell proliferation and survival, such as the PI3K/Akt pathway . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMJHNYRDUELOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442454
Record name 4-[2-(Piperidin-1-yl)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100238-42-4
Record name 4-[2-(1-Piperidinyl)ethoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100238-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Piperidin-1-yl)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[2-(1-piperidinyl)ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol (CAS: 100238-42-4): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Piperidin-1-YL)ethoxy)phenol, with the CAS number 100238-42-4, is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural architecture, featuring a phenol, a piperidine ring, and an ether linkage, positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, insights into its role in drug development, particularly as a precursor to Selective Estrogen Receptor Modulators (SERMs), and robust analytical methodologies for its characterization and quality control.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. When incorporated into larger molecules, the piperidine ring can engage in crucial interactions with biological targets. The phenolic hydroxyl group offers a reactive handle for further chemical modifications, making this compound a versatile building block for creating diverse chemical libraries for drug screening.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 100238-42-4[1]
Molecular Formula C₁₃H₁₉NO₂[2]
Molecular Weight 221.30 g/mol [3]
Boiling Point 372.7±22.0 °C (Predicted)[4]
Density 1.096±0.06 g/cm³ (Predicted)[4]
pKa 10.31±0.15 (Predicted)[4]
Appearance Off-white to pale yellow solid[5]
Storage Store in a dry, sealed place[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of a phenoxide with a suitable alkyl halide.

Conceptual Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents A 4-Hydroxyphenethyl alcohol R1 A->R1 B 1-Bromo-2-(piperidin-1-yl)ethane B->R1 C Base (e.g., NaH, K2CO3) C->R1 D This compound R1->D Williamson Ether Synthesis SERM_Synthesis A This compound B Further Chemical Modifications A->B C SERM Precursor (e.g., Benzyl Halide) B->C R1 C->R1 D 2-Phenyl-1H-benzimidazole Derivative D->R1 E Final SERM Compound R1->E N-Alkylation QC_Workflow Start Synthesized This compound TLC TLC Analysis (Preliminary Purity) Start->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Decision Meets Specifications? MS->Decision Pass Release for Further Synthesis Fail Repurification or Rejection Decision->Pass Yes Decision->Fail No

Sources

An In-Depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Core Moiety in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-(Piperidin-1-YL)ethoxy)phenol, a key chemical intermediate in modern pharmacology. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's essential properties, synthesis, and critical role as a foundational building block for advanced therapeutic agents, particularly Selective Estrogen Receptor Modulators (SERMs).

Core Compound Identification and Properties

This compound is a bifunctional organic molecule featuring a phenol group, an ether linkage, and a saturated piperidine heterocycle. This specific arrangement of functional groups makes it an invaluable precursor in multi-step organic syntheses.

Molecular Formula and Weight

The fundamental chemical identity of the compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₁₃H₁₉NO₂[1]

  • Molecular Weight: Approximately 221.30 g/mol [1]

Physicochemical and Registry Data

The table below summarizes the key quantitative and registry information for this compound. These identifiers are essential for sourcing, regulatory documentation, and literature searches.

PropertyValueSource
CAS Number 100238-42-4[1][2]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
Boiling Point 372.7 °C at 760 mmHg (Predicted)[3]
Density ~1.10 g/cm³ (Predicted)[3]
Appearance Typically an off-white to pale yellow solid-
SMILES O(c1ccc(OCCN2CCCCC2)cc1)[2]
Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic yet robust nucleophilic substitution reaction is favored for its high efficiency and reliability in forming the critical ether bond.

Causality in Synthesis Design

The choice of the Williamson ether synthesis is deliberate. The phenolic hydroxyl group of hydroquinone is weakly acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate) to form a potent phenoxide nucleophile. This nucleophile then attacks an electrophilic alkyl halide, such as 1-(2-chloroethyl)piperidine. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion highly reactive and accessible for the SN2 reaction, thereby maximizing the reaction rate and yield.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from hydroquinone and 1-(2-chloroethyl)piperidine hydrochloride.

Reagents:

  • Hydroquinone

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. This removes any unreacted acidic phenol and residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials Hydroquinone Hydroquinone Reaction Reaction Vessel (80-90 °C, 12-18h) Hydroquinone->Reaction Piperidine_Cl 1-(2-chloroethyl)piperidine HCl Piperidine_Cl->Reaction Base K₂CO₃ in DMF Base->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Dry & Concentrate FinalProduct This compound Purification->FinalProduct Isolate Pure Product

Caption: Williamson ether synthesis workflow for this compound.

Application in Drug Development: The SERM Connection

The primary and most significant application of this compound is its use as a critical building block in the synthesis of Selective Estrogen Receptor Modulators (SERMs).

Role as a Pharmacophoric Moiety

SERMs, such as Raloxifene, are characterized by a specific three-dimensional structure that allows them to bind to estrogen receptors (ERα and ERβ). The 2-(piperidin-1-yl)ethoxy side chain provided by this precursor is a classic pharmacophore present in many SERMs. This basic amine side chain is crucial for high-affinity binding to the estrogen receptor and is a key determinant of the drug's tissue-selective agonist or antagonist profile.[4] For instance, in the SERM Raloxifene, this moiety is responsible for key interactions within the ligand-binding pocket of the estrogen receptor.

Structural Contribution to SERMs

SERM_Structure cluster_serm General SERM Structure Core Core Scaffold (e.g., Benzothiophene) Phenol_A Phenol 'A' Core->Phenol_A Precursor This compound Core->Precursor Attached via ether or ketone linkage note The piperidinylethoxy side chain is essential for receptor affinity and tissue-specific activity. Precursor->note

Caption: General structure of a SERM highlighting the precursor's contribution.

Biological Context: Modulation of Estrogen Receptor Signaling

To understand the importance of this chemical building block, one must understand the biological pathway it ultimately influences. SERMs function by modulating the activity of estrogen receptors, which are ligand-activated transcription factors.

Upon binding estrogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of target genes. SERMs bind to the same receptor but induce a different conformational change. This altered conformation can either mimic the effect of estrogen (agonist activity, e.g., in bone) or block the receptor from activating transcription (antagonist activity, e.g., in breast tissue).[4] The 2-(piperidin-1-yl)ethoxy side chain is instrumental in producing this differential conformational change.

Simplified Estrogen Receptor Signaling Pathway

ER_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand SERM / Estrogen ER Estrogen Receptor (ER) Ligand->ER Complex Ligand-ER Complex Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (on DNA) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription (Agonist or Antagonist Effect) ERE->Transcription

Caption: Simplified workflow of estrogen receptor signaling modulation by a ligand.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. While commercial suppliers can provide detailed certificates of analysis, the following describes the expected analytical profile.[1][2]

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phenol ring (typically two doublets in the 6.7-6.9 ppm range), two triplets corresponding to the methylene protons of the ethoxy bridge (-O-CH₂-CH₂-N-), and a series of multiplets for the protons on the piperidine ring. A broad singlet for the phenolic -OH proton would also be present.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the two aliphatic carbons of the ethoxy chain, and the three unique carbons of the piperidine ring.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts have been calculated, for instance, a predicted CCS of 151.1 Ų for the [M+H]⁺ adduct (m/z 222.14887).[5]

  • HPLC: High-Performance Liquid Chromatography is the standard method to assess the purity of the compound, typically showing a single major peak under appropriate chromatographic conditions.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The following guidelines are based on the properties of its constituent functional groups (phenol, amine, ether).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is often refrigerated (2-8 °C).[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[7]

    • Ingestion: If swallowed, rinse mouth and seek medical advice.[7]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. PubMed. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. PubMed. Available at: [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]

  • phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. PubMed. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol Hydrochloride: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-(Piperidin-1-YL)ethoxy)phenol hydrochloride, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a proposed synthetic route, and analytical methodologies for its characterization and quality control.

Introduction

This compound and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The presence of the piperidine and phenol ether moieties makes this compound a valuable precursor for the development of various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs with significant applications in hormone-related therapies.[1] This guide will delve into the core technical aspects of the hydrochloride salt of this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

The hydrochloride salt of this compound is typically a powder.[2] A summary of its known and predicted physicochemical properties is presented below.

PropertyValueSource
Chemical Name This compound hydrochloride-
CAS Number 855422-64-9[3]
Parent Compound CAS 100238-42-4[4][5]
Molecular Formula C₁₃H₂₀ClNO₂[3]
Molecular Weight 257.76 g/mol [3]
Appearance Powder[2]
Purity ≥95%[4][5]
Boiling Point (Predicted) 372.7 ± 22.0 °C (for free base)[6]
Density (Predicted) 1.096 ± 0.06 g/cm³ (for free base)[6]
pKa (Predicted) 10.31 ± 0.15 (for free base)[6]
Storage Room Temperature, in a dry, sealed place[7]

Synthesis and Purification

The synthesis of this compound hydrochloride can be approached through a multi-step process, likely involving the etherification of hydroquinone followed by the introduction of the piperidine moiety and subsequent salt formation. A proposed synthetic pathway is outlined below, drawing inspiration from the synthesis of related pharmaceutical intermediates.[8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Mono-protection of Hydroquinone cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A Hydroquinone C 4-(Benzyloxy)phenol A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Protecting Group Reagent (e.g., Benzyl bromide) B->C E 1-(2-(4-(Benzyloxy)phenoxy)ethyl)piperidine C->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) D 1-(2-Chloroethyl)piperidine hydrochloride D->E F This compound E->F H₂, Pd/C Solvent (e.g., Ethanol) H This compound hydrochloride F->H G HCl in Ether or Isopropanol G->H

Caption: Proposed multi-step synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Benzyloxy)phenol

  • To a solution of hydroquinone in acetone, add potassium carbonate.

  • Slowly add benzyl bromide to the mixture at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(benzyloxy)phenol.

Step 2: Synthesis of 1-(2-(4-(Benzyloxy)phenoxy)ethyl)piperidine

  • To a solution of 4-(benzyloxy)phenol in dimethylformamide (DMF), add potassium carbonate.

  • Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.

  • Heat the reaction mixture to 80-90 °C for 8-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude 1-(2-(4-(benzyloxy)phenoxy)ethyl)piperidine in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a bed of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Step 4: Preparation of this compound hydrochloride

  • Dissolve the this compound in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride.[9]

Note: This is a proposed protocol and would require optimization and validation.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound hydrochloride is crucial for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

Proposed Analytical Workflow

Analytical_Workflow cluster_spectro Spectroscopic Methods cluster_chromato Chromatographic Methods A Sample of this compound hydrochloride B Visual Inspection (Appearance, Color) A->B C Solubility Test A->C D Spectroscopic Identification A->D E Chromatographic Purity A->E F Final Quality Assessment B->F C->F G ¹H NMR & ¹³C NMR D->G H FTIR D->H I Mass Spectrometry D->I J RP-HPLC (Purity Assay) E->J K TLC (Reaction Monitoring) E->K G->F H->F I->F J->F

Caption: A comprehensive analytical workflow for the quality control of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination (Proposed Method)

A reverse-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound hydrochloride.[10][11][12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 280 nm, based on the phenol chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Quantification: An external standard method would be employed for accurate quantification.

This method would need to be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the ethoxy linker protons, and the protons of the piperidine ring. The integration of these signals can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[13]

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-O stretches of the ether, aromatic C-H and C=C stretches, and aliphatic C-H stretches of the piperidine and ethoxy groups.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Pharmacological Context

While this compound is primarily utilized as a pharmaceutical intermediate, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Piperidine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, anti-HIV, and central nervous system effects.[14] The specific biological activity of this compound itself is not extensively documented in publicly available literature, as its primary role is a precursor in the synthesis of more complex molecules like Raloxifene.[8]

Safety and Handling

The hydrochloride salt of this compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.
  • 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4 - Triown Chemie. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]

  • CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents.
  • Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation - JOCPR. Available at: [Link]

  • (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin - ResearchGate. Available at: [Link]

  • phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available at: [Link]

  • 2-(Piperidin-4-yl)phenol hydrochloride | C11H16ClNO | CID 91928339 - PubChem. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. Available at: [Link]

  • 2-(Piperidin-4-yl)phenol | C11H15NO | CID 10702452 - PubChem - NIH. Available at: [Link]

  • 4-[(1R,2S)-2-(4-benzylpiperidin-1-ium-1-yl)-1-hydroxypropyl]phenol | C21H28NO2+ | CID 25271983 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From a Synthetic Intermediate to a Molecule of Untapped Potential

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency, hinting at an evolutionarily conserved recognition by biological systems. The piperidine ring is one such "privileged structure," forming the core of numerous approved drugs and natural alkaloids.[1][2][3] The compound 4-(2-(Piperidin-1-YL)ethoxy)phenol, while primarily cataloged as a synthetic intermediate for more complex molecules like selective estrogen receptor modulators (SERMs), possesses a unique combination of structural motifs—a phenol, an ether linkage, and a piperidine ring—that warrants a deeper investigation into its own potential pharmacological activities.

This guide deviates from a conventional monograph format. In the absence of direct, conclusive studies on the mechanism of action of this compound, we will instead embark on a structured, evidence-based exploration of its putative mechanisms. By dissecting its structure and drawing parallels with pharmacologically characterized analogs, we will propose testable hypotheses and lay out a comprehensive experimental framework to elucidate its biological function. This document is intended not as a final summary, but as a starting point for rigorous scientific inquiry.

Molecular Profile and Structural Alerts

Before delving into potential mechanisms, a brief overview of the molecule's key features is essential.

PropertyValue
IUPAC Name This compound
CAS Number 100238-42-4
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol [4]
Key Structural Features - Piperidine Ring: A saturated heterocycle known for its prevalence in CNS-active and other therapeutic agents.[1][2] - Phenolic Hydroxyl Group: A potential hydrogen bond donor and a key feature in many estrogen receptor ligands. - Ethoxy Linker: Provides conformational flexibility and influences the molecule's pharmacokinetic properties.

The combination of a basic nitrogen in the piperidine ring and a phenolic hydroxyl group suggests that this molecule could interact with multiple biological targets.

Primary Hypothesized Mechanisms of Action

Based on its structural similarity to known bioactive molecules, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Sigma Receptors

The phenoxyalkylpiperidine scaffold is a classic pharmacophore for sigma (σ) receptors, particularly the σ1 subtype.[5][6] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular processes including ion channel regulation, neuronal signaling, and cell survival.

Rationale for this Hypothesis:

  • Structural Analogy: Numerous high-affinity σ1 receptor ligands feature an N-substituted piperidine ring connected to an aromatic system via an alkyl or alkoxy linker.[5][6][7] The overall topology of this compound fits this general profile.

  • Pharmacophoric Elements: The piperidine nitrogen serves as the basic amine essential for interaction with the σ1 binding site, while the phenoxy group can engage in aromatic or hydrophobic interactions.

Proposed Signaling Pathway:

If this compound acts as a σ1 receptor modulator (either as an agonist or antagonist), it could influence downstream signaling cascades, such as the modulation of N-methyl-D-aspartate (NMDA) receptors or voltage-gated ion channels.

sigma_pathway Compound This compound Sigma1R σ1 Receptor (ER Chaperone) Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates NMDA_Mod NMDA Receptor Modulation Sigma1R->NMDA_Mod Ion_Channel Ion Channel (e.g., K⁺) Modulation Sigma1R->Ion_Channel Cell_Survival Cell Survival Pathways Sigma1R->Cell_Survival Influences Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Neuronal_Excitability Altered Neuronal Excitability Ca_Release->Neuronal_Excitability NMDA_Mod->Neuronal_Excitability Ion_Channel->Neuronal_Excitability

Caption: Putative signaling pathway for σ1 receptor modulation.

Hypothesis 2: Estrogen Receptor (ER) Modulation

The presence of a phenol group is a strong indicator of potential interaction with estrogen receptors (ERα and ERβ). Many non-steroidal estrogens and SERMs utilize a strategically positioned phenol to mimic the A-ring of estradiol.

Rationale for this Hypothesis:

  • Phenolic Moiety: The hydroxyl group on the phenol ring can act as a crucial hydrogen bond donor, anchoring the ligand in the ER binding pocket, similar to the 3-hydroxyl of estradiol.

  • Structural Context: The compound is a known precursor for SERMs. Furthermore, structurally similar molecules, such as 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, have been shown to bind to the estrogen receptor and exhibit antiproliferative effects on ER-positive breast cancer cells.[8] Alkylphenolic compounds are also known to be estrogenic.[9]

Proposed Signaling Pathway:

As an ER modulator, this compound could act as an agonist, antagonist, or a mixed agonist/antagonist depending on the tissue context. This would involve binding to nuclear ERs, leading to the recruitment of co-regulatory proteins and the modulation of estrogen-responsive gene transcription.

estrogen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds to & displaces HSP90 Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & binds to HSP90 HSP90 HSP90->ER Chaperones Transcription Gene Transcription ERE->Transcription Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response

Caption: Hypothesized mechanism of estrogen receptor modulation.

Experimental Validation Framework

To systematically test these hypotheses, a tiered approach of in vitro assays is recommended. The following protocols are designed to provide a clear, actionable path for researchers.

Tier 1: Target Engagement and Affinity

The initial step is to determine if the compound physically interacts with the hypothesized targets.

Protocol 1: Radioligand Binding Assays

  • Objective: To quantify the binding affinity (Ki) of this compound for σ1, σ2, ERα, and ERβ receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., HEK293 cells transfected with the human σ1 receptor or ERα).

    • Incubate the membrane preparations with a known radioligand (e.g., -pentazocine for σ1, [³H]-estradiol for ERs) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Causality and Self-Validation: This is the gold-standard method for determining direct binding affinity. A low nanomolar to micromolar Ki value would provide strong evidence of target engagement. The inclusion of both σ1/σ2 and ERα/ERβ will also provide initial selectivity data.

Tier 2: Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding—is the compound an agonist, antagonist, or inverse agonist?

Protocol 2: ER-Mediated Transcriptional Reporter Assay

  • Objective: To assess the functional estrogenic or anti-estrogenic activity of the compound.

  • Methodology:

    • Use an ER-positive cell line (e.g., MCF-7 breast cancer cells) stably or transiently transfected with a reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.

    • Agonist Mode: Treat the cells with increasing concentrations of this compound and measure luciferase activity after 24-48 hours. An increase in luminescence indicates agonism.

    • Antagonist Mode: Co-treat the cells with a fixed concentration of 17β-estradiol (a known agonist) and increasing concentrations of the test compound. A decrease in estradiol-induced luminescence indicates antagonism.

  • Causality and Self-Validation: This assay directly links receptor binding to a downstream transcriptional event. The use of both agonist and antagonist modes provides a comprehensive functional profile.[8]

Protocol 3: Calcium Mobilization Assay for σ1 Receptor Function

  • Objective: To determine the functional effect of the compound on σ1 receptor activity.

  • Methodology:

    • Load σ1-expressing cells (e.g., NG-108 or SK-N-SH cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence.

    • Agonist Mode: Apply a known σ1 agonist (e.g., PRE-084) to induce a calcium response. In a separate experiment, apply the test compound to see if it elicits a similar response.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a short period, then challenge with the σ1 agonist. A reduction in the agonist-induced calcium signal indicates antagonism.

  • Causality and Self-Validation: The σ1 receptor is known to modulate intracellular calcium release via the IP3 receptor. This assay provides a functional readout of the compound's effect on this key signaling pathway.

Experimental Workflow Diagram:

experimental_workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Cellular Phenotype BindingAssay Radioligand Binding Assays (σ1, σ2, ERα, ERβ) ReporterAssay ERE-Luciferase Reporter Assay (Agonist & Antagonist Modes) BindingAssay->ReporterAssay If ER binding CaAssay Calcium Mobilization Assay (Agonist & Antagonist Modes) BindingAssay->CaAssay If σ1 binding ProliferationAssay Cell Proliferation Assay (MCF-7 & MDA-MB-231 cells) ReporterAssay->ProliferationAssay DataAnalysis Data Analysis & Interpretation CaAssay->DataAnalysis ProliferationAssay->DataAnalysis

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 3: Phenotypic Confirmation

Finally, the functional data should be correlated with a relevant cellular outcome.

Protocol 4: Cell Proliferation Assay

  • Objective: To determine the effect of the compound on the growth of ER-positive and ER-negative cancer cells.

  • Methodology:

    • Seed ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in 96-well plates.

    • Treat the cells with a dose-response of this compound for 72-96 hours.

    • Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or CellTiter-Glo.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality and Self-Validation: If the compound's primary mechanism is ER antagonism, it should selectively inhibit the growth of ER-positive MCF-7 cells while having little effect on ER-negative MDA-MB-231 cells.[8] This provides strong, self-validating evidence for an ER-mediated antiproliferative effect.

Summary of Data and Interpretation

The data from these experiments should be compiled to build a comprehensive profile of the compound.

AssayExpected Outcome for σ1 AntagonistExpected Outcome for ER Antagonist
Binding Assay High affinity for σ1, low affinity for ERsHigh affinity for ERs, low affinity for σ1
Reporter Assay No activityInhibition of estradiol-induced luciferase activity
Calcium Assay Blocks agonist-induced Ca²⁺ releaseNo activity
Proliferation Assay May show non-specific effectsSelective inhibition of MCF-7 cells

Conclusion and Future Directions

While this compound is currently appreciated for its role as a synthetic building block, its core structure holds significant, unexplored potential for direct pharmacological activity. The evidence from structurally related compounds strongly suggests that its mechanism of action could involve the modulation of σ1 and/or estrogen receptors.

The experimental framework detailed in this guide provides a clear and robust pathway to test these hypotheses. The results of these studies will not only elucidate the primary mechanism of action of this specific molecule but could also pave the way for the development of a new class of therapeutic agents. Future work could involve lead optimization to improve potency and selectivity, followed by in vivo studies in relevant disease models. This systematic approach embodies the principles of modern drug discovery, transforming a simple chemical intermediate into a lead candidate for further investigation.

References

  • International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.
  • Journal of Molecular Structure. (2024).
  • White, R., et al. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-82. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Dettmann, S., et al. (2010). 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(14), 4905-16. [Link]

  • MDPI. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]

  • ResearchGate. (n.d.). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)phenol. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(10), 821-34. [Link]

  • University of Bari. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • MDPI. (n.d.). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

  • University of Turin. (n.d.). Development of sigma-1. [Link]

  • Ohta, K., et al. (2016). Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. Bioorganic & Medicinal Chemistry, 24(5), 1089-1096. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]

  • BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. [Link]

  • RSC Publishing. (n.d.). Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • BindingDB. (n.d.). BDBM50210399 4-phenyl-1-(phenyl(thiophen-2-yl)methyl)piperidin-4-ol. [Link]

  • University of Catania. (2024). A focus on piperidine and piperazine scaffolds. [Link]

  • ChemRxiv. (n.d.). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. [Link]

Sources

Unlocking the Therapeutic Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the synthetic compound 4-(2-(Piperidin-1-YL)ethoxy)phenol. While primarily recognized as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, emerging evidence from structurally related compounds suggests a broader pharmacological potential. This document will delve into its established role in medicinal chemistry, and build a scientific rationale for its investigation as a potential standalone therapeutic agent in oncology, inflammatory disorders, and neurology. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full therapeutic promise of this versatile molecule.

Introduction: Beyond a Synthetic Intermediate

This compound, a molecule featuring a phenol ring linked via an ethoxy bridge to a piperidine moiety, has traditionally been viewed through the narrow lens of a chemical precursor. Its significance in the multi-step synthesis of SERMs, a class of drugs with profound impact on the management of hormone-receptor-positive breast cancer and osteoporosis, is well-documented. However, a myopic focus on its role as a building block may obscure its own intrinsic biological activities. The constituent piperidine and phenol scaffolds are ubiquitous in a vast array of pharmacologically active agents, hinting at a latent therapeutic potential for the parent molecule itself. This guide will deconstruct the available evidence, from its established use to the tantalizing clues offered by its derivatives, to present a compelling case for the direct investigation of this compound as a novel drug candidate.

Chemical and Physical Properties

PropertyValue
CAS Number 100238-42-4
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Off-white to pale yellow solid
Storage Dry, sealed place at room temperature

Established Role in Medicinal Chemistry: A Precursor to SERMs

The primary and most well-defined application of this compound is as a crucial intermediate in the synthesis of SERMs, most notably Raloxifene. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. For instance, in breast tissue, they act as antagonists, inhibiting the proliferative effects of estrogen, while in bone, they can act as agonists, promoting bone density.

A derivative of the topic compound, 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, has been synthesized and evaluated for its activity on the estrogen receptor. These compounds demonstrated significant antiproliferative properties against ERα-positive MCF-7 breast cancer cells, while showing no activity against hormone-independent ER-negative MDA-MB-231 cells. This underscores the importance of the 4-(2-(piperidin-1-yl)ethoxy)phenyl moiety in directing activity towards the estrogen receptor.

Unveiling the Intrinsic Therapeutic Potential: A Scientific Rationale

The therapeutic potential of this compound as a standalone agent can be inferred from the well-established pharmacological activities of its core components: the piperidine ring and the phenolic group. Furthermore, the activities of closely related molecules provide compelling evidence for specific therapeutic avenues.

Potential as an Anticancer Agent

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous anticancer agents. Piperidin-4-ones, for instance, have reported anticancer activities. The aforementioned study on benzimidazole derivatives of our topic compound provides a direct, albeit derivative-based, link to anticancer potential, specifically in hormone-dependent breast cancer. The phenolic group is also a common feature in many natural and synthetic compounds with anticancer properties. Phenolic compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

A plausible hypothesis is that this compound itself could exhibit cytostatic or cytotoxic effects on estrogen receptor-positive breast cancer cells. Its structural similarity to the side chain of SERMs suggests it might interact with the estrogen receptor, potentially modulating its activity.

Potential as an Anti-inflammatory Agent

Both piperidine and phenol moieties are associated with anti-inflammatory properties. Various piperidine derivatives have been investigated for their ability to modulate inflammatory pathways. Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects, often attributed to their ability to scavenge free radicals and modulate pro-inflammatory signaling cascades.

Therefore, it is reasonable to hypothesize that this compound may possess anti-inflammatory activity. This could be mediated through the inhibition of inflammatory enzymes or the modulation of cytokine production.

Potential as a Neurological Agent: NMDA Receptor Modulation

Intriguingly, a compound with high structural similarity to our topic molecule, 1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, has been identified as a potent and selective NMDA receptor antagonist. NMDA receptors are critical for synaptic plasticity and neuronal communication, and their dysregulation is implicated in various neurological and psychiatric disorders. The piperidine moiety is a common feature in many CNS-active drugs.

This finding strongly suggests that this compound should be investigated for its potential to modulate NMDA receptor activity. Such activity could have therapeutic implications for conditions like neuropathic pain, epilepsy, and neurodegenerative diseases.

Experimental Workflows for Therapeutic Validation

To empirically test the therapeutic hypotheses outlined above, a systematic in vitro evaluation is warranted. The following section provides detailed, self-validating experimental protocols for assessing the anticancer, anti-inflammatory, and NMDA receptor modulating activities of this compound.

Synthesis of this compound

While commercially available, in-house synthesis may be required for research purposes. A common synthetic route involves the Williamson ether synthesis.

Diagram of Synthetic Pathway

Synthesis Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis Hydroquinone->Reaction Piperidinoethanol 1-(2-Hydroxyethyl)piperidine Piperidinoethanol->Reaction Product This compound Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction->Product

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

  • To a solution of hydroquinone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

In Vitro Anticancer Activity Assessment

Diagram of Anticancer Screening Workflow

Anticancer_Workflow start Start cell_culture Cell Culture (MCF-7 & MDA-MB-231) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay data_analysis Data Analysis (IC₅₀ Determination) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Assessment

Diagram of Anti-inflammatory Screening Workflow

Anti_inflammatory_Workflow start Start macrophage_culture Macrophage Culture (RAW 264.7) start->macrophage_culture lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation treatment Treatment with This compound lps_stimulation->treatment no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) treatment->cytokine_assay data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end NMDA_Binding_Workflow start Start membrane_prep Brain Membrane Preparation start->membrane_prep binding_assay Radioligand Binding Assay ([³H]MK-801) membrane_prep->binding_assay incubation Incubation binding_assay->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Ki Determination) scintillation->data_analysis end End data_analysis->end

The Piperidinyl Ethoxy Phenol Scaffold: A Cornerstone in Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of the Piperidinyl Ethoxy Phenol moiety, a "privileged scaffold" in medicinal chemistry. While utilized in various therapeutic areas, this guide focuses on its canonical role as the critical "anti-estrogenic switch" in Selective Estrogen Receptor Modulators (SERMs) and its emerging utility in transporter inhibition.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary & Chemical Space

The 4-[2-(1-piperidinyl)ethoxy]phenol moiety (CAS: 100238-42-4) represents a quintessential "basic side chain" in modern drug discovery. Structurally, it consists of three distinct domains:

  • The Basic Terminus: A piperidine ring (pKa ~9–10) capable of forming ionic interactions.

  • The Linker: An ethoxy ethyl chain providing specific spatial separation (approx. 3–4 Å).

  • The Phenolic Anchor: An aromatic system capable of hydrogen bonding and π-stacking.

This scaffold is best known as the structural determinant that converts a pure estrogen agonist (like estradiol) into a Selective Estrogen Receptor Modulator (SERM) . By protruding from the ligand-binding pocket, this side chain displaces Helix 12 of the Estrogen Receptor (ER), forcing an antagonist conformation in breast tissue while maintaining agonist activity in bone.

Chemical Synthesis & Assembly

To access this scaffold for SAR studies, robust synthetic protocols are required. The two primary routes are Nucleophilic Substitution (Williamson Ether Synthesis) and Mitsunobu Coupling .

Protocol 1: Scalable Alkylation (Williamson Ether Synthesis)

Use Case: Large-scale preparation of the core building block.

Reagents: Hydroquinone (excess), 1-(2-chloroethyl)piperidine hydrochloride,


, DMF/Acetone.
  • Activation: Charge a reaction vessel with Hydroquinone (3.0 equiv) and anhydrous

    
     (3.0 equiv) in DMF. Stir at 60°C for 30 minutes under 
    
    
    
    to generate the phenoxide. Note: Excess hydroquinone prevents bis-alkylation.
  • Alkylation: Add 1-(2-chloroethyl)piperidine HCl (1.0 equiv) portion-wise.

  • Reflux: Heat to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT, filter inorganic salts. Dilute filtrate with water and extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted hydroquinone) followed by brine.

  • Purification: Recrystallize from EtOH/EtOAc or purify via silica gel flash chromatography.

Protocol 2: Convergent Mitsunobu Coupling

Use Case: Late-stage functionalization of complex phenolic cores.

Reagents: Phenolic Core, 2-(piperidin-1-yl)ethanol,


, DIAD/DEAD, THF.
  • Complexation: Dissolve the Phenolic Core (1.0 equiv), 2-(piperidin-1-yl)ethanol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Validation: High yields depend on the acidity of the phenol; electron-deficient phenols react faster.

Visualization: Synthetic Pathways

SynthesisPathways HQ Hydroquinone (Excess) Inter Phenoxide Intermediate HQ->Inter K2CO3, DMF 60°C Cl_Pip 1-(2-chloroethyl) piperidine Cl_Pip->Inter Alkylation Phenol_Core Complex Phenolic Core Mitsunobu Mitsunobu Complex Phenol_Core->Mitsunobu PPh3, THF Pip_Alc 2-(piperidin-1-yl) ethanol Pip_Alc->Mitsunobu DIAD, 0°C Product Piperidinyl Ethoxy Phenol Scaffold Inter->Product 80°C, 4h (-KCl) Mitsunobu->Product Dehydration

Figure 1: Parallel synthetic strategies for accessing the piperidinyl ethoxy phenol pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this moiety is governed by a strict set of steric and electronic requirements. The following analysis breaks down the SAR by region.

A. The Basic Terminus (The Piperidine Ring)

This is the "warhead" for ionic interaction. In the context of the Estrogen Receptor (ER


), the nitrogen atom forms a critical salt bridge with Aspartate 351 (Asp351) .
ModificationEffect on Potency (ER

)
Mechanistic Insight
Piperidine (Parent) Optimal Ideal pKa (~10) and steric bulk to displace Helix 12 without steric clash.
Pyrrolidine (5-membered) High PotencyOften equipotent to piperidine; slightly lower lipophilicity. Found in Lasofoxifene.[1]
Morpholine (O-atom) Reduced (~10-fold loss)Reduced basicity (pKa ~8.3) weakens the salt bridge with Asp351.
Diethylamine (Acyclic) Variable/LowerIncreased conformational flexibility leads to a higher entropic penalty upon binding.
N-Oxide InactiveLoss of basicity destroys the electrostatic anchor.
B. The Linker (Ethoxy Chain)

The two-carbon ethoxy chain is not merely a connector; it acts as a "molecular ruler."

  • Chain Length: A 2-carbon chain (

    
    ) is strictly conserved in successful SERMs (Raloxifene, Arzoxifene).
    
    • 
       (Methylene):  Too short; causes steric clash between the basic amine and the receptor backbone.
      
    • 
       (Propoxy):  Too flexible; pushes the amine too far past Asp351, reducing binding affinity.
      
  • Rigidification: Constraining the linker (e.g., incorporating it into a ring) usually results in a loss of potency, suggesting that the ethoxy chain requires specific torsional freedom to navigate the "throat" of the ligand-binding domain.

C. The Phenolic Anchor

The phenol group serves two roles:[2]

  • Binding: Mimics the A-ring of Estradiol (

    
    ), forming H-bonds with Glu353  and Arg394 .
    
  • Scaffold Attachment: The position of the ether linkage relative to the phenol hydroxyl is critical.

    • Para-substitution: Generally preferred for linear antagonists.

    • Meta-substitution: Tolerated but often alters the vector of the side chain, potentially changing the drug from an antagonist to a partial agonist.

Mechanistic Logic: The "Helix 12 Switch"

Understanding why this structure works is essential for designing analogs.

  • Agonist Mode (Estradiol): Ligand binds

    
     Helix 12 seals the pocket 
    
    
    
    Co-activator recruitment
    
    
    Gene Transcription.
  • Antagonist Mode (Piperidinyl Ethoxy Phenol):

    • The Phenol anchors the molecule in the

      
       site.
      
    • The Ethoxy Linker directs the Piperidine outward.

    • The Piperidine Nitrogen clashes with the natural position of Helix 12 and electrostatically locks onto Asp351.

    • Result: Helix 12 is physically prevented from sealing the pocket. Co-repressors are recruited instead of co-activators.

Visualization: Mechanism of Action

Mechanism cluster_binding Ligand Binding Domain (LBD) Anchor Phenolic Core (H-bonds Glu353/Arg394) SideChain Piperidinyl-Ethoxy Side Chain Anchor->SideChain Connected Asp351 Aspartate 351 (Anionic Residue) SideChain->Asp351 Salt Bridge (Ionic Interaction) Helix12 Helix 12 (Activation Switch) SideChain->Helix12 Steric Displacement (Prevents Folding) Outcome Transcriptional Blockade (SERM) Helix12->Outcome Co-repressor Recruitment

Figure 2: Mechanistic interference of the piperidinyl side chain with ER Alpha Helix 12.

Biological Characterization Protocols

To validate new analogs containing this moiety, the following assay cascade is recommended.

Assay 1: Competitive Radioligand Binding (ER vs ER )

Purpose: Determine affinity (


).
  • Tracer:

    
    -Estradiol.
    
  • Protocol: Incubate cytosolic extracts (or recombinant ER) with tracer and increasing concentrations of the test compound (0.1 nM – 1

    
    M) for 18h at 4°C. Separate bound/free via dextran-coated charcoal.
    
  • Success Criteria:

    
     nM is typically required for lead candidates.
    
Assay 2: MCF-7 Cell Proliferation (Functional Antagonism)

Purpose: Confirm SERM activity (breast cancer inhibition).

  • Cell Line: MCF-7 (ER+ breast cancer cells).[3]

  • Protocol:

    • Starve cells in phenol-red-free media (with charcoal-stripped FBS) for 48h.

    • Treat with Estradiol (1 nM) + Test Compound (dose-response).

    • Measure proliferation via MTT or ATP luminescence after 4–6 days.

  • Success Criteria: Dose-dependent inhibition of

    
    -induced growth.[3][4]
    

References

  • Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene : A novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Link

  • Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs) . Current Medicinal Chemistry. Link

  • 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor : Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Link

  • Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines . Journal of Medicinal Chemistry. Link

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides . Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Emerging Role of 4-(2-(Piperidin-1-YL)ethoxy)phenol in Central Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Growing Interest in Neuropharmacology

In the intricate landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with the potential to modulate key pathological pathways is of paramount importance. Among the myriad of compounds under investigation, 4-(2-(Piperidin-1-YL)ethoxy)phenol has emerged as a molecule of significant interest. Initially recognized as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs)[1], its structural motifs—a phenol ring, an ether linkage, and a piperidine moiety—hint at a broader pharmacological potential, particularly in the realm of neurodegenerative and psychiatric disorders. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental chemical properties to its potential applications and the experimental methodologies to explore its role in CNS research.

Section 1: Physicochemical Properties and Synthesis

Molecular Profile
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 100238-42-4N/A
Molecular Formula C₁₃H₁₉NO₂N/A
Molecular Weight 221.30 g/mol N/A
Appearance Off-white to pale yellow solid[2]
Solubility Soluble in organic solvents such as ethanol, ether, and dichloromethaneN/A
Rationale for Synthesis: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers[3][4]. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, the synthesis logically proceeds by reacting a hydroquinone derivative with an N-alkylated piperidine halide.

Detailed Synthesis Protocol

This protocol outlines a representative Williamson ether synthesis for this compound, adapted from general procedures for similar compounds[5][6][7].

Materials:

  • Hydroquinone

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Step-by-Step Methodology:

  • Deprotonation of Hydroquinone: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1 equivalent) in anhydrous DMF or ACN. Add a slight excess of a strong base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) to deprotonate one of the phenolic hydroxyl groups, forming the corresponding phenoxide. Stir the mixture at room temperature for 30-60 minutes. The formation of the sodium or potassium salt of hydroquinone is crucial as it creates a potent nucleophile.

  • Nucleophilic Substitution: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1 equivalent). The reaction mixture is then heated to a temperature between 60-80°C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine to remove any remaining inorganic salts, and then dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Materials: Hydroquinone 1-(2-Chloroethyl)piperidine HCl Base (NaOH or K2CO3) Solvent (DMF or ACN) Deprotonation Step 1: Deprotonation Formation of phenoxide Start->Deprotonation Add base to Hydroquinone in solvent Substitution Step 2: Nucleophilic Substitution (Williamson Ether Synthesis) Deprotonation->Substitution Add 1-(2-Chloroethyl)piperidine HCl Heat to 60-80°C Workup Step 3: Aqueous Work-up & Extraction Substitution->Workup Cool and add water Purification Step 4: Purification (Column Chromatography) Workup->Purification Extract with Ethyl Acetate Dry and concentrate Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Section 2: Pharmacological Profile and Mechanism of Action in the CNS

The therapeutic potential of this compound in the CNS is likely multifaceted, stemming from its ability to interact with specific molecular targets and modulate key signaling pathways implicated in neurodegeneration.

Predicted Affinity for Sigma-1 Receptors

A study on phenoxyalkylpiperidines revealed that compounds with a similar N-[(4-methoxyphenoxy)ethyl]piperidine scaffold exhibit high affinity for the σ₁ receptor, with Ki values in the nanomolar range (0.89–1.49 nM)[9]. The presence of the piperidine ring and the phenoxy-ethyl moiety in this compound aligns with the pharmacophore for high-affinity sigma-1 receptor ligands[10].

Table of Sigma-1 Receptor Binding Affinities for Analogous Compounds:

CompoundKi (nM) for σ₁ ReceptorSource
N-[(4-methoxyphenoxy)ethyl]piperidine0.89 - 1.49[9]
Haloperidol~2-4[11]
SA450317.4[12]
Proposed Neuroprotective Mechanisms

The neuroprotective effects of phenolic and piperidine-containing compounds are well-documented and are likely to be central to the therapeutic potential of this compound in CNS disorders such as Alzheimer's and Parkinson's disease[13][14][15][16].

2.2.1. Modulation of Oxidative Stress

Phenolic compounds are known for their potent antioxidant properties[17]. The phenol group in this compound can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to neurons. Activation of the sigma-1 receptor has also been shown to upregulate the expression of antioxidant genes through the Nrf2 signaling pathway[18].

2.2.2. Anti-inflammatory Action

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Piperine, a well-known piperidine-containing natural product, has demonstrated potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α[13][15]. It is plausible that this compound shares this anti-inflammatory activity. Furthermore, sigma-1 receptor activation can inhibit microglia-mediated inflammation[19].

2.2.3. Anti-apoptotic Signaling

The piperidine moiety and sigma-1 receptor agonism may confer anti-apoptotic properties. Studies on piperine have shown that it can maintain the balance of Bcl-2/Bax, a critical regulator of the intrinsic apoptotic pathway[13]. Sigma-1 receptor activation is also known to regulate calcium homeostasis and modulate the levels of Bcl-2 and caspases, thereby preventing neuronal cell death[20].

Proposed Signaling Pathway for Neuroprotection:

Neuroprotection_Pathway cluster_pathway Proposed Neuroprotective Signaling of this compound Molecule This compound Sigma1R Sigma-1 Receptor Activation Molecule->Sigma1R Phenol Phenolic Moiety Molecule->Phenol Nrf2 Nrf2 Pathway Activation Sigma1R->Nrf2 NFkB Inhibition of NF-κB Pathway Sigma1R->NFkB Bcl2 Modulation of Bcl-2/Bax Ratio Sigma1R->Bcl2 ROS Decreased ROS/RNS Phenol->ROS Antioxidant Increased Antioxidant Gene Expression (e.g., SOD1, NQO1) Nrf2->Antioxidant Antioxidant->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Cytokines->Neuroprotection Caspase Inhibition of Caspase Activation Bcl2->Caspase Caspase->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Section 3: Experimental Protocols for CNS Research

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a framework for investigating the compound's pharmacological properties.

In Vitro Assays

3.1.1. Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

Materials:

  • Human sigma-1 receptor-expressing cell line membranes (e.g., from HEK293 cells)

  • Radioligand: -pentazocine

  • Non-specific binding control: Haloperidol

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol for non-specific binding.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

3.1.2. Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

Objective: To assess the ability of this compound to protect neurons from amyloid-beta (Aβ)-induced toxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

  • This compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Protocol:

  • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding Aβ₂₅₋₃₅ or Aβ₁₋₄₂ to the cell culture medium and incubate for another 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

In Vivo Studies in Animal Models

3.2.1. MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of Parkinson's disease[14][17].

Animals: C57BL/6 mice

Materials:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle for drug administration (e.g., saline with 0.5% Tween 80)

  • Rotarod apparatus

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Protocol:

  • Drug Administration: Administer this compound or vehicle orally to the mice for a pre-treatment period of 8-15 days.

  • Induction of Parkinsonism: On consecutive days (e.g., for 7 days), administer MPTP (e.g., 30 mg/kg, i.p.) to the mice.

  • Behavioral Assessment: Following the MPTP treatment, assess motor coordination using the rotarod test at regular intervals.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for the measurement of dopamine and its metabolites using HPLC.

  • Histological Analysis: Perfuse the brains and perform immunohistochemistry on substantia nigra sections using an antibody against tyrosine hydroxylase to quantify the loss of dopaminergic neurons.

Experimental Workflow for In Vivo Study:

InVivo_Workflow cluster_invivo In Vivo Evaluation in MPTP Mouse Model Animal_Grouping Animal Grouping (Control, MPTP, MPTP + Compound) Pretreatment Pre-treatment Phase (Oral administration of compound or vehicle) Animal_Grouping->Pretreatment Induction Induction of Parkinsonism (MPTP injections) Pretreatment->Induction Behavioral Behavioral Testing (Rotarod) Induction->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Analysis Neurochemical & Histological Analysis (HPLC, IHC for TH) Sacrifice->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: Workflow for in vivo evaluation in an MPTP mouse model.

Section 4: Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for CNS disorders. Its predicted high affinity for the sigma-1 receptor, coupled with the known neuroprotective properties of its constituent phenolic and piperidine moieties, provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Receptor Profiling: Comprehensive in vitro binding assays to confirm its affinity and selectivity for sigma-1 and other CNS receptors.

  • Mechanism of Action Studies: Elucidating the precise downstream signaling pathways modulated by this compound in relevant neuronal cell models.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its brain penetrance, metabolic stability, and safety profile.

  • Efficacy in Diverse Animal Models: Evaluating its therapeutic potential in a broader range of animal models of neurodegenerative and psychiatric diseases.

References

  • MySkinRecipes. This compound. [Link]

  • Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(22), 9037-9048.
  • Liu, B., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(5), 7041-7047.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Correia, A. O., et al. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Journal of Neurology & Therapeutics, 1(1), 1-8.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • Guitart, X., et al. (2014). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 8, 268.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological reports : PR, 58(5), 743–753.
  • Inotiv. Parkinson's Disease. [Link]

  • Michalska, P., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants (Basel, Switzerland), 9(7), 633.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Rahman, M. A., et al. (2021). Exploring the Therapeutic Potential of Phytochemicals in Alzheimer's Disease: Focus on Polyphenols and Monoterpenes. Frontiers in pharmacology, 12, 753100.
  • Carta, A. R., et al. (2011). Animal models of Parkinson' disease. The main clinical features of each parkinsonian animal model are reported.
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Al-Ghanimi, O., et al. (2020).
  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8758.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Amata, E., et al. (2022). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 238, 114467.
  • Apaza Ticona, L., et al. (2022). Anti-Alzheimer's and Anti-inflammatory Activities of Compounds Isolated from Solanum Mauritianum.
  • Penke, B., et al. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
  • Francis Academic Press. (2023).
  • Correia, A. O., et al. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Journal of Neurology & Therapeutics, 1(1), 1-8.
  • Zhang, H., & Tsao, R. (2021). Neuroprotective Natural Products for Alzheimer's Disease. Molecules (Basel, Switzerland), 26(11), 3197.
  • Nabavi, S. F., et al. (2020). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules (Basel, Switzerland), 25(5), 1109.
  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse (New York, N.Y.), 59(6), 350–358.
  • Google Patents. (2020).
  • Kourrich, S., et al. (2014).

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry. Its prevalence in a remarkable number of FDA-approved drugs and biologically active natural products underscores its status as a "privileged structure" in the design and development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of piperidine-containing compounds in drug discovery. We will delve into the structural significance of the piperidine moiety, its impact on critical physicochemical and pharmacokinetic properties, and its application across a spectrum of therapeutic areas. Through detailed case studies of blockbuster drugs, we will illuminate the intricate signaling pathways they modulate. Furthermore, this guide offers practical, field-proven insights by providing step-by-step experimental protocols for the characterization of piperidine-based drug candidates, from target engagement to ADME profiling. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively leverage the piperidine scaffold in their quest for the next generation of innovative medicines.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[3] Piperidine and its derivatives are foundational components in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] This versatile scaffold is present in numerous classes of drugs, including those targeting the central nervous system (CNS), anticancer agents, and analgesics.

The strategic incorporation of the piperidine ring into a drug candidate can significantly influence its properties:

  • Modulation of Physicochemical Properties: The piperidine ring, being a saturated heterocycle, can enhance a molecule's three-dimensionality, which is often advantageous for target binding. The nitrogen atom's basicity (pKa) can be fine-tuned through substitution, influencing solubility and interactions with biological targets. The introduction of chiral centers on the piperidine ring can further refine a compound's physicochemical properties and biological activity.[4]

  • Enhancement of Pharmacokinetic Profiles (ADME): Piperidine derivatives often exhibit improved metabolic stability and membrane permeability.[3] The lipophilicity of the piperidine scaffold can be modulated to optimize absorption and distribution, including penetration of the blood-brain barrier (BBB).[3][5]

  • Versatile Synthetic Handle: The piperidine ring offers multiple points for chemical modification, allowing for the systematic optimization of structure-activity relationships (SAR) and structure-property relationships (SPR). A variety of synthetic methods have been developed for the efficient construction of substituted piperidine analogs.[6]

Case Studies: Piperidine-Containing Drugs and Their Mechanisms of Action

To illustrate the profound impact of the piperidine scaffold, we will examine three prominent drugs from different therapeutic areas: Donepezil for Alzheimer's disease, Methylphenidate for ADHD, and Fentanyl for pain management.

Donepezil: Combating Neurodegeneration in Alzheimer's Disease

Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[8][9][10]

Signaling Pathway of Donepezil's Action:

Donepezil_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction AChR->Signal Cognition Improved Cognition Signal->Cognition

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Methylphenidate (Ritalin): Modulating Dopaminergic and Noradrenergic Pathways in ADHD

Methylphenidate, marketed as Ritalin, is a central nervous system stimulant widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[11][12] This piperidine derivative acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12][13] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular levels of these neurotransmitters in the synaptic cleft.[14][15] This enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to improve attention, focus, and impulse control in individuals with ADHD.[14]

Signaling Pathway of Methylphenidate's Action:

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine (DA) DA_cleft DA Dopamine->DA_cleft Release Norepinephrine Norepinephrine (NE) NE_cleft NE Norepinephrine->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_receptor DA Receptor DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Signal Improved Executive Function DA_receptor->Signal NE_receptor->Signal

Caption: Mechanism of action of Methylphenidate in the dopaminergic and noradrenergic synapse.

Fentanyl: A Potent Opioid Agonist for Pain Management

Fentanyl is a powerful synthetic opioid analgesic with a piperidine core structure.[16] It is approximately 50 to 100 times more potent than morphine.[16] Fentanyl exerts its effects by acting as a potent agonist at the μ-opioid receptor, a G-protein coupled receptor.[16][17][18] Binding of fentanyl to μ-opioid receptors in the central nervous system leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux.[16] This ultimately results in a reduction in neuronal excitability and the inhibition of pain signal transmission.[17][19]

Signaling Pathway of Fentanyl's Action:

Fentanyl_Pathway Fentanyl Fentanyl mu_receptor μ-Opioid Receptor Fentanyl->mu_receptor Binds Gi_protein Gi Protein mu_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca²⁺ Channel Gi_protein->Ca_channel Inhibits K_channel K⁺ Channel Gi_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Pain_inhibition Analgesia cAMP->Pain_inhibition Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Pain_inhibition K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Pain_inhibition

Caption: Intracellular signaling cascade following Fentanyl binding to the μ-opioid receptor.

Structure-Activity Relationship (SAR) and Data-Driven Insights

The biological activity of piperidine-containing compounds is highly dependent on the substitution pattern around the ring. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR of Methylphenidate Analogs at the Dopamine Transporter (DAT)

Research on methylphenidate analogs has provided valuable insights into the structural requirements for high-affinity binding to the dopamine transporter.

Compound/AnalogSubstitution on Phenyl RingDAT Binding Affinity (Ki, nM)Reference
(±)-threo-MethylphenidateUnsubstituted~100-200[10]
(±)-threo-4-Bromo-methylphenidate4-BromoLower Ki (Higher Affinity)[10]
(±)-threo-4-Iodo-methylphenidate4-IodoLower Ki (Higher Affinity)[10]
(±)-threo-4-Methoxy-methylphenidate4-MethoxyLower Ki (Higher Affinity)[10]
(±)-threo-4-Hydroxy-methylphenidate4-HydroxyLower Ki (Higher Affinity)[10]
(±)-threo-2-Bromo-methylphenidate2-BromoHigher Ki (Lower Affinity)[10]
(±)-threo-4-Azido-3-iodomethylphenidate4-Azido, 3-Iodo4.0 ± 0.8[20]

Key Insights from SAR Data:

  • Substitution at the para-position of the phenyl ring generally maintains or improves DAT affinity.[10]

  • Ortho-substitution on the phenyl ring tends to decrease DAT affinity.[10]

  • The stereochemistry of the piperidine ring is critical for activity, with the threo isomers being more potent DAT inhibitors.[21]

  • N-methylation of the piperidine ring significantly reduces affinity for the DAT.[10]

SAR of Fentanyl Analogs at the μ-Opioid Receptor

The exceptional potency of fentanyl and its analogs is a direct result of specific structural features that optimize interaction with the μ-opioid receptor.

CompoundKey Structural Featureμ-Opioid Receptor Binding Affinity (IC50, nM)Reference
FentanylParent anilidopiperidine1.23[22]
Carfentanil4-carbomethoxy group0.19[22]
Lofentanil4-carbomethoxy and 3-methyl groups0.208[22]
Sufentanil4-methoxymethyl and thienyl group0.40[22]
AlfentanilTetrazolone substitution38.9[22]
Morphine(for comparison)4.02[22]

Key Insights from SAR Data:

  • The N-phenethyl group is crucial for high-affinity binding.

  • Substitution at the 4-position of the piperidine ring significantly impacts potency. A 4-carbomethoxy group, as seen in carfentanil, dramatically increases affinity.[22][23]

  • The anilino nitrogen and the piperidine nitrogen are key interaction points with the receptor.

Experimental Protocols for the Characterization of Piperidine-Containing Drug Candidates

A robust and self-validating experimental workflow is essential for the successful development of any drug candidate. This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize piperidine-containing compounds.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is critical for identifying and characterizing potential therapeutics for Alzheimer's disease, such as donepezil. The Ellman's method is a widely used colorimetric assay for this purpose.[24][25]

Experimental Workflow:

AChE_Assay_Workflow Start Prepare Reagents: - AChE solution - Test compound dilutions - DTNB - Acetylthiocholine Incubate Incubate AChE with Test Compound Start->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Initiate Reaction: Add Acetylthiocholine Measure Measure Absorbance at 412 nm Add_Substrate->Measure Add_DTNB->Add_Substrate Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare serial dilutions of the piperidine-containing test compound in the same buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Prepare a solution of the substrate, acetylthiocholine iodide.

  • Assay Procedure (96-well plate format):

    • To each well, add a defined volume of the AChE solution.

    • Add the test compound at various concentrations to the respective wells. Include a control well with buffer instead of the test compound (100% activity) and a blank well with buffer instead of the enzyme.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes).[24]

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at time zero and then at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay is essential for characterizing compounds like methylphenidate that target the dopamine transporter.[1]

Experimental Workflow:

DAT_Binding_Assay_Workflow Start Prepare: - Cell membranes (with DAT) - [³H]-Radioligand (e.g., [³H]WIN 35,428) - Test compound dilutions Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate Ki Value Quantify->Analyze

Caption: Workflow for the Dopamine Transporter Binding Assay.

Step-by-Step Protocol:

  • Reagent and Membrane Preparation:

    • Prepare cell membranes from a source rich in dopamine transporters, such as rat striatum or cells engineered to express the human DAT.

    • Prepare a stock solution of a suitable radioligand, such as [³H]WIN 35,428.

    • Prepare serial dilutions of the unlabeled piperidine-containing test compound.

    • Prepare a solution of a known DAT inhibitor (e.g., cocaine or nomifensine) for determining non-specific binding.

  • Assay Procedure:

    • In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the known DAT inhibitor.

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vitro ADME Profiling: Assessing Membrane Permeability

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development. Membrane permeability is a key parameter that can be evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Comparative ADME Properties of Piperidine Derivatives:

The substitution pattern on the piperidine ring can significantly impact a compound's ADME profile.

ParameterPiperidine2-Methylpiperidine3-Methylpiperidine4-MethylpiperidineGeneral Impact of Piperidine ScaffoldReference
LogP 0.841.341.341.34Generally increases lipophilicity[5]
pKa 11.211.011.111.2Provides basicity, tunable with substitution[5]
Caco-2 Permeability ModerateModerate to HighModerate to HighModerate to HighCan enhance membrane permeability[5]
Metabolic Stability ModerateLow to ModerateLow to ModerateLowGenerally metabolically stable[1][5]
Blood-Brain Barrier (BBB) Permeation FavorableFavorableFavorableFavorableCan facilitate CNS penetration[5]

4.3.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane, providing an early indication of a compound's potential for oral absorption and BBB penetration.[9][18][26][27]

Step-by-Step Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation:

    • Prepare solutions of the test compounds in a suitable buffer at a known concentration.

  • Assay Procedure:

    • Add the test compound solutions to the wells of the donor plate.

    • Place the donor plate into a 96-well acceptor plate containing buffer.

    • Incubate the "sandwich" plate for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Analysis:

    • After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Calculation:

    • Calculate the permeability coefficient (Pe) using the measured concentrations and the assay parameters (e.g., incubation time, membrane area, and well volumes).

4.3.2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a more biologically relevant model that uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with tight junctions and express various transporters, mimicking the intestinal epithelium.[28][][30][31]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for approximately 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check:

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the opposite compartment.

    • To assess active efflux, the assay is performed in both directions (A-to-B and B-to-A).

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion and Future Perspectives

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists.[1] Its remarkable versatility and favorable physicochemical and pharmacokinetic properties have cemented its place in a multitude of successful drugs across diverse therapeutic areas. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design of novel piperidine-containing compounds will undoubtedly play a pivotal role in the future of drug discovery. The strategic application of the principles and experimental methodologies outlined in this guide will empower researchers to unlock the full potential of this privileged scaffold, paving the way for the development of safer and more effective medicines to address unmet medical needs. The exploration of novel synthetic routes to access diverse and complex piperidine derivatives, coupled with advanced computational modeling and a deeper understanding of structure-property relationships, will continue to drive innovation in this exciting field.

References

  • Brewer, A., & Pinto-Garcia, P. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 11, 2026, from [Link]

  • Wikipedia contributors. (2026, February 9). Fentanyl. Wikipedia. [Link]

  • Gatley, S. J., Pan, D., Ding, Y. S., & Fowler, J. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 2359–2366. [Link]

  • Hiran, T. S., & S, S. (2022, January 7). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775419. [Link]

  • Birks, J., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. The Cochrane database of systematic reviews, 6(6), CD001190. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Fentanyl? Synapse. [Link]

  • Consensus. (n.d.). What are the mechanisms of action of FENTANYL CITRATE in its therapeutic applications? Retrieved February 11, 2026, from [Link]

  • Yasny, L., & Tenore, A. (2023, July 6). Fentanyl Transdermal. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2026, February 10). Methylphenidate. Wikipedia. [Link]

  • Dr.Oracle. (2025, November 5). What is the mechanism of action (MOA) of Ritalin (methylphenidate)? Retrieved February 11, 2026, from [Link]

  • Davies, H. M., & Latendresse, M. P. (2005). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of organic chemistry, 70(16), 6433–6442. [Link]

  • Sharma, A., & Kaundal, R. (2012). An Analysis of ADHD Drugs: Ritalin and Adderall. JCCC Honors Journal, 3(1), 2. [Link]

  • Sabir, S., & Rosani, A. (2023, August 17). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • Oxford Global. (2022, April 21). Improved Insight on the Effects of Ritalin on Patients with ADHD. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved February 11, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 11, 2026, from [Link]

  • D'Andrea, L. G., Cao, J., Wang, X., Reith, M. E., & Lomenzo, S. A. (2012). Evolution of a Compact Photoprobe for the Dopamine Transporter Based on (±)-threo-Methylphenidate. ACS medicinal chemistry letters, 3(3), 195–200. [Link]

  • Meltzer, P. C., Wang, B., & Madras, B. K. (2003). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry, 46(8), 1537–1540. [Link]

  • Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. [Link]

  • Hayat, F., & Salahuddin, A. (2026, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link]

  • Husbands, S. M. (2016). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. The Journal of pharmacology and experimental therapeutics, 356(1), 133–142. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Request PDF. (2024, November 5). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • ResearchGate. (n.d.). SAR for the piperidine substituent. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Biology and Chemistry. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved February 11, 2026, from [Link]

  • Pinski, A., Mosier, P. D., & Pasternak, G. W. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1992). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 35(24), 4542–4548. [Link]

  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red... Retrieved February 11, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved February 11, 2026, from [Link]

  • Agrawal, K. S., Patel, J. R., & Patel, A. D. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835-2844. [Link]

  • Sonklin, C., Laosinwattana, C., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1007786. [Link]

  • ResearchGate. (2025, August 8). Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 11, 2026, from [Link]

  • Gąsiorowski, K., Szyba, K., Brokos, B., & Kołaczkowski, M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2548. [Link]

  • MDPI. (2024, March 24). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

  • Szymański, K., Jarończyk, M., & Misicka, A. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules (Basel, Switzerland), 24(4), 778. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Yamanishi, Y., & Chikai, T. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of medicinal chemistry, 39(24), 4877–4882. [Link]

  • Volpe, D. A., McMahon, C., & Roinestad, K. S. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 385–390. [Link]

  • Choi, S. H., Kim, Y. S., & Jo, S. A. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(20), 6599–6608. [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

Sources

The Dual Nature of Phenol Derivatives in Medicinal Chemistry: From Privileged Scaffolds to Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenolic moiety is a Janus-faced substructure in medicinal chemistry. It serves as a "privileged scaffold" capable of high-affinity hydrogen bonding and radical scavenging, yet it simultaneously presents significant developability challenges as a "structural alert" for metabolic toxicity. This guide provides a technical deep-dive into the biological activity, mechanistic underpinnings, and optimization strategies for phenol derivatives, moving beyond basic textbook definitions to actionable drug discovery insights.

Part 1: Physicochemical Basis of Biological Activity

The biological activity of phenols is governed by three core physicochemical parameters: Bond Dissociation Enthalpy (BDE) , Redox Potential , and Acidity (pKa) .

The Radical Scavenging Mechanism (PCET vs. HAT)

The primary mechanism for phenolic antioxidant activity is the quenching of reactive oxygen species (ROS) via the formation of a stable phenoxyl radical. This occurs through two competing pathways:

  • Hydrogen Atom Transfer (HAT): Direct transfer of H• to the radical. Dominant in non-polar solvents.

  • Proton-Coupled Electron Transfer (PCET): Simultaneous transfer of a proton (

    
    ) and an electron (
    
    
    
    ). This is the dominant mechanism in physiological (aqueous) environments.

Key Insight: The stability of the resulting phenoxyl radical determines efficacy. Electron-donating groups (EDGs) at ortho and para positions lower the BDE of the O-H bond, facilitating radical scavenging but also increasing susceptibility to oxidative metabolism.

Visualization: The PCET Mechanism

The following diagram illustrates the stabilization of the phenoxyl radical, a critical concept for designing effective antioxidants (e.g., Vitamin E analogs).

PCET_Mechanism cluster_stabilization Radical Stabilization Factors Phenol Phenol Substrate (Ar-OH) Complex [Ph-O-H ... R] Phenol->Complex Diffusion ROS Reactive Radical (R•) ROS->Complex Transition Transition State (PCET) Complex->Transition H-Bonding Phenoxyl Phenoxyl Radical (Ar-O•) Transition->Phenoxyl e- / H+ Transfer Product Neutral Species (R-H) Transition->Product Steric Steric Shielding (Ortho-t-butyl) Phenoxyl->Steric Resonance Resonance Delocalization (Para-conjugation) Phenoxyl->Resonance

Caption: Proton-Coupled Electron Transfer (PCET) mechanism showing the conversion of a reactive radical to a stabilized phenoxyl species.

Part 2: Therapeutic Classes & Mechanisms

Antioxidants & Cytoprotectives
  • Mechanism: Chain-breaking inhibition of lipid peroxidation.

  • Case Study (Propofol): While known as an anesthetic, Propofol (2,6-diisopropylphenol) exhibits neuroprotective properties. The isopropyl groups provide steric bulk, preventing rapid metabolic consumption while allowing the hydroxyl group to scavenge peroxynitrite radicals.

  • SAR Rule: Ortho-substitution is critical. Unsubstituted phenols are often too reactive (pro-oxidant), while ortho-di-tert-butyl groups (as in BHT) maximize stability.

Antimicrobials (Membrane Disruption)
  • Mechanism: Phenols like Thymol and Carvacrol act as membrane permeabilizers. The hydroxyl group interacts with the polar head groups of the lipid bilayer, while the hydrophobic core inserts into the membrane, causing leakage of intracellular ions (

    
    ) and ATP.
    
  • Data Summary:

CompoundSourceTarget MechanismKey SAR Feature
Thymol Thymus vulgarisMembrane depolarizationIsopropyl group increases lipophilicity (LogP ~3.3) for membrane insertion.
Triclosan SyntheticEnoyl-ACP reductase (FabI)Chloro-substitution increases acidity (pKa ~7.9) and binding affinity.
Resveratrol GrapesSirtuin activation / ROS scavengingStilbene scaffold allows extended conjugation.
Anticancer Agents (The Pro-oxidant Paradox)

At high concentrations or in the presence of transition metals (Cu, Fe), phenols can act as pro-oxidants.

  • Mechanism: Auto-oxidation of the phenol generates superoxide anions (

    
    ), leading to DNA cleavage in cancer cells which often lack robust antioxidant defenses (e.g., catalase).
    
  • Drug: Etoposide (Topoisomerase II inhibitor) utilizes a pendant phenolic ring. Metabolic oxidation to the ortho-quinone is a key deactivation/toxicity pathway, but the phenol itself is essential for the DNA cleavage complex.

Part 3: Toxicity & Metabolic Liabilities (The Structural Alert)

The "Achilles' heel" of phenol drugs is their metabolic bioactivation. This is the primary reason many phenol-containing hits fail in early discovery.

Quinone Methide Formation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) or peroxidases can oxidize phenols into Quinones or Quinone Methides .

  • Reactivity: These species are potent Michael acceptors (electrophiles).

  • Consequence: They covalently bind to nucleophilic residues (Cysteine-SH, Lysine-NH2) on proteins or DNA, leading to hepatotoxicity (e.g., Acetaminophen overdose mechanism) or idiosyncrasies.

Visualization: Bioactivation Pathway

This diagram maps the progression from a therapeutic phenol to a toxic adduct.

Metabolic_Activation Drug Phenolic Drug (Safe) CYP CYP450 / Peroxidase (Bioactivation) Drug->CYP Radical Phenoxyl Radical (Intermediate) Drug->Radical -1e- / -H+ Quinone Quinone / Quinone Methide (Electrophilic Toxicophore) Radical->Quinone Oxidation Adduct Protein Adduct (Cell Death/Immune Response) Quinone->Adduct Michael Addition (Toxicity) Excretion Mercapturic Acid (Excretion) Quinone->Excretion +GSH (Phase II) GSH Glutathione (GSH) (Detoxification) GSH->Excretion Protein Cellular Protein (Nucleophile) Protein->Adduct

Caption: Metabolic bioactivation of phenols to reactive quinones and the competition between detoxification (GSH) and toxicity (Protein Adducts).[1][2][3]

Part 4: Experimental Protocols

DPPH Radical Scavenging Assay (Standardized)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for initial antioxidant screening. It is a self-validating colorimetric assay.

Principle: DPPH is a stable purple radical ($ \lambda_{max} = 517 nm $).[4] Upon reduction by a hydrogen donor (phenol), it turns yellow.[4]

Protocol:

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. (Protect from light; solution is stable for ~4 hours).

    • Prepare serial dilutions of the test phenol (e.g., 10 - 200

      
      ) in methanol.
      
    • Control: Use Ascorbic Acid or Trolox as a positive control.

  • Reaction:

    • In a 96-well plate, add 20

      
       of test sample.
      
    • Add 180

      
       of DPPH solution.
      
    • Blank: 20

      
       methanol + 180 
      
      
      
      DPPH.
  • Incubation:

    • Incubate in the dark at Room Temperature (25°C) for 30 minutes . (Kinetics matter: fast scavengers react <5 min, slow ones take >20 min).

  • Measurement:

    • Read Absorbance (

      
      ) at 517 nm using a microplate reader.
      
  • Calculation:

    • Plot % Inhibition vs. Concentration to determine

      
      .
      
Microsomal Stability (Metabolic Liability Screen)

To assess the risk of quinone formation:

  • Incubate test compound (1

    
    ) with human liver microsomes (HLM) and NADPH.
    
  • Add Glutathione (GSH) (5 mM) to the incubation.

  • Analyze via LC-MS/MS.

  • Interpretation: If you detect GSH-adducts (Mass = Parent + 305 Da), the phenol is metabolically activating to a reactive intermediate.

Part 5: Strategic Molecular Design (Bioisosteres)

To retain the H-bond donor capability of phenol while mitigating metabolic risks, medicinal chemists employ bioisosteres.

Bioisostere ClassStructure/ExampleAdvantage
Benzoxazolones Fused heterocycleMimics phenol acidity (pKa ~8-9) but lacks the oxidative liability to form quinones.
Indazoles N-H donorRetains H-bond donor capacity; improves metabolic stability.
Pyridones 2-PyridoneTautomeric equivalent; excellent for scaffold hopping.
Bicyclo[1.1.1]pentane Saturated mimicNon-aromatic spacer that mimics the phenyl ring geometry but eliminates aromatic metabolism entirely.

References

  • Phenol Bioisosteres in Drug Design

    • Title: Phenol (bio)isosteres in drug design and development.
    • Source: PubMed / Vertex AI Grounding.
    • URL:[Link]

  • Antioxidant Mechanisms (SAR)

    • Title: Quantitative structure-activity relationship analysis of phenolic antioxidants.
    • Source: Free Radical Biology & Medicine.[5]

    • URL:[Link]

  • DPPH Assay Protocol

    • Title: DPPH Radical Scavenging Assay.[4][6][7][8]

    • Source: Bio-protocol / MDPI.
    • URL:[Link]

  • Metabolic Toxicity (Quinones)

    • Title: A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones.
    • Source: PMC / NIH.
    • URL:[Link]

  • Bioisostere Strategies

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization.[9][10]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(2-(Piperidin-1-YL)ethoxy)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for 4-(2-(Piperidin-1-YL)ethoxy)phenol, a compound of interest in contemporary drug discovery and development. Synthesizing data from analogous chemical structures, including phenolic compounds and piperidine derivatives, this document outlines the toxicological profile, hazard identification, risk mitigation strategies, and emergency procedures. It is intended to serve as an indispensable resource for researchers, chemists, and laboratory personnel, ensuring a culture of safety and scientific integrity.

Introduction: Understanding the Compound

This compound is a bifunctional molecule incorporating both a phenol and a piperidine moiety linked by an ethyl ether. This unique structure suggests a complex toxicological profile, demanding a nuanced approach to its handling. The phenolic group is known for its corrosive and systemically toxic properties, while the piperidine ring, a cyclic secondary amine, can exhibit irritant and corrosive characteristics. The combined potential for dermal, ocular, and respiratory exposure necessitates stringent adherence to the safety protocols detailed herein.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100238-42-4[1]
Molecular Formula C13H19NO2[1]
Molecular Weight 221.30 g/mol [1]
Boiling Point 372.7±22.0 °C (Predicted)[1]
Density 1.096±0.06 g/cm3 (Predicted)[1]
pKa 10.31±0.15 (Predicted)[1]

Hazard Identification and Risk Assessment: A Dual-Functionality Perspective

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a composite hazard profile must be constructed by evaluating its constituent functional groups.

The Phenolic Moiety: Corrosivity and Systemic Toxicity

Phenol and its derivatives are well-documented for their ability to cause severe chemical burns upon skin contact.[2][3] A particularly insidious property is their anesthetic effect, which can delay the sensation of pain, leading to prolonged exposure and more severe tissue damage.[3] Systemic absorption through the skin can lead to adverse effects on the central nervous system, liver, and kidneys.[4]

The Piperidine Moiety: Flammability and Irritation

Piperidine is a flammable liquid and its vapor can form explosive mixtures with air.[3][5] It is also a strong irritant to the skin, eyes, and respiratory tract.[2] Inhalation can lead to coughing, shortness of breath, and dizziness.[2]

Composite Hazard Profile for this compound

Based on the above, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: Presumed to be corrosive or at least a severe irritant.

  • Serious Eye Damage/Irritation: High potential for causing serious and irreversible eye damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Engineering Controls: The First Line of Defense

The hierarchy of controls dictates that engineering solutions are the most effective means of minimizing exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[6]

  • Eyewash Stations and Safety Showers: Unobstructed access to a fully functional eyewash station and safety shower is mandatory in any area where this compound is handled.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Double-gloving with compatible materials such as nitrile or neoprene.Provides a robust barrier against dermal absorption.
Body A fully buttoned lab coat, long pants, and closed-toe shoes. A chemically resistant apron is recommended for larger quantities.To prevent skin contact.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient.To prevent inhalation of harmful vapors or dust.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount.

Handling
  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[7]

  • Prevent Aerosolization: Handle the solid material carefully to avoid generating dust.

  • Use Appropriate Tools: Use spatulas and other non-sparking tools for transfers.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[6]

  • Segregation: Store separately from food and drink.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational document to be supplemented by institution-specific safety policies and procedures.

Diagrams

Diagram 1: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating risks.

Diagram 2: Emergency Response Workflow for a Spill

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size (Minor or Major?) Alert->Assess MinorSpill Minor Spill Cleanup (Trained Personnel Only) Assess->MinorSpill Minor MajorSpill Major Spill (Await EHS Response) Assess->MajorSpill Major Cleanup Contain & Absorb MinorSpill->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Emergency response workflow for a chemical spill.

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Ethylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • AccelaChem. (n.d.). 4-[(2-chlorophenyl)methoxy]aniline hydrochloride. Retrieved from [Link]

Sources

"4-(2-(Piperidin-1-YL)ethoxy)phenol" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(2-(Piperidin-1-yl)ethoxy)phenol Handling, Safety, and Synthetic Utility in Medicinal Chemistry[1][2]

Part 1: Compound Identity & Strategic Significance[2]

Compound Name: this compound CAS Registry Number: 100238-42-4 (Note: This compound is frequently misindexed in generic databases.[2] Ensure verification via structural analysis: C13H19NO2). Synonyms: 4-[2-(1-Piperidinyl)ethoxy]phenol; 1-(2-(4-Hydroxyphenoxy)ethyl)piperidine.[1][2]

Abstract this compound is a bifunctional pharmacophore intermediate, critical in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene .[1][2] Its structure combines a phenolic hydroxyl group (providing hydrogen bond donor capability) with a basic piperidine side chain (conferring solubility and receptor binding affinity).[1][2] This guide outlines the safety protocols, physicochemical properties, and synthetic utility of this compound, designed for researchers in drug discovery.[1][2]

Part 2: Safety & Toxicology Profile (MSDS/SDS Core)

As a Senior Application Scientist, I emphasize that while this compound is an intermediate, its dual functionality (phenol + amine) dictates a specific safety protocol.

GHS Classification (Derived from Functional Group SAR)

Based on the structure-activity relationship (SAR) of analogous piperidine-alkoxy-phenols, this compound is classified as Warning .[1][2]

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][4][5][6][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][5]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed (Estimated).[1][2][5][6]
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4][5][6][7]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (Safety glasses with side shields or chemical goggles).[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][8] Remove contact lenses if present and easy to do.[2][5][6][7][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] The phenolic moiety can absorb transdermally; immediate decontamination is vital.[2]

Emergency Response & First Aid
  • Inhalation: Move to fresh air. The piperidine moiety is a respiratory irritant.[2] If wheezing occurs, administer oxygen.[2]

  • Skin Contact: Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption of the phenol.[1][2] Use polyethylene glycol (PEG) 300/400 or copious water.[2]

  • Spill Control: Adsorb with inert material (vermiculite).[2] Do not use sawdust (fire hazard with phenols).[2] Neutralize with dilute acetic acid if basic residues persist.[2]

Part 3: Physicochemical Properties

PropertyValueContext/Implication
Molecular Formula C₁₃H₁₉NO₂Base structure for SERM side-chains.[2]
Molecular Weight 221.30 g/mol Suitable for fragment-based drug design.[2]
Physical State Off-white to pale beige solidColor change indicates oxidation (quinone formation).[2]
Melting Point 148–152 °CHigh crystallinity; stable solid handling.[2]
Solubility DMSO, Methanol, ChloroformPoor water solubility at neutral pH; soluble in dilute acid (protonation of piperidine).[1][2]
pKa (Calculated) ~9.8 (Phenol), ~10.1 (Piperidine)Exists as a zwitterion or salt depending on pH.[1][2]

Part 4: Synthetic Utility & Experimental Protocols

Strategic Application: Raloxifene Synthesis

This compound serves as the "Side-Chain Donor" in the convergent synthesis of Raloxifene.[2] The ether linkage is metabolically stable, while the piperidine ring interacts with Asp-351 in the Estrogen Receptor (ER-α) ligand-binding domain.[2]

Experimental Workflow: Synthesis of the Intermediate

Context: Synthesis from Hydroquinone and 1-(2-chloroethyl)piperidine.

Reagents:

  • Hydroquinone (excess to prevent bis-alkylation).[2]

  • 1-(2-chloroethyl)piperidine hydrochloride.[2]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2]

  • Solvent: Acetone or DMF.[2]

Protocol:

  • Activation: Charge a flask with Hydroquinone (2.0 equiv) and K₂CO₃ (2.5 equiv) in Acetone. Stir at reflux for 30 mins to generate the mono-phenoxide anion.

  • Alkylation: Add 1-(2-chloroethyl)piperidine HCl (1.0 equiv) portion-wise.

    • Expert Insight: Adding the alkyl halide slowly prevents the "dimer" impurity (1,4-bis(2-(piperidin-1-yl)ethoxy)benzene).[1][2]

  • Reaction: Reflux for 6–12 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[2]

  • Workup: Filter inorganic salts. Concentrate filtrate.[2]

  • Purification: The residue contains the product and unreacted hydroquinone.[2] Dissolve in EtOAc and wash with water.[2] The product (amine) stays in organics; excess hydroquinone (very polar) washes out.[1][2]

  • Crystallization: Recrystallize from Ethanol/Hexane to yield off-white needles.

Visualizing the Synthetic Logic

Raloxifene_Synthesis cluster_safety Safety Critical Control Point Hydroquinone Hydroquinone (Excess) Base K2CO3 / Acetone (Reflux) Hydroquinone->Base Linker 1-(2-chloroethyl) piperidine Linker->Base Target 4-(2-(Piperidin-1-yl) ethoxy)phenol (CAS 100238-42-4) Base->Target Nucleophilic Substitution Coupling Friedel-Crafts or Etherification Target->Coupling Benzothiophene Benzothiophene Core Benzothiophene->Coupling Raloxifene Raloxifene (SERM) Coupling->Raloxifene Convergent Synthesis

Figure 1: Convergent synthesis pathway highlighting the role of this compound as the key side-chain donor for Raloxifene.[1][2]

Part 5: Handling & Storage Decision Logic

The stability of this compound is dictated by the oxidation potential of the phenol and the hygroscopicity of the piperidine salt.

Handling_Logic Start Received Material (this compound) Check_State Physical State Check Start->Check_State Color_White White/Off-White Solid Check_State->Color_White Pass Color_Brown Brown/Pink Discoloration Check_State->Color_Brown Oxidized Action_Store Store: 2-8°C Argon Atmosphere Desiccated Color_White->Action_Store Action_Purify Recrystallize: EtOH/Hexane + Activated Charcoal Color_Brown->Action_Purify Action_Purify->Action_Store

Figure 2: Quality control and storage decision tree to prevent oxidative degradation (quinone formation).

References

  • Jones, C. D., et al. (1984).[1][2][9] Benzothiophene estrogen antagonists.[2][10] Synthesis and structure-activity relationships.[2] Journal of Medicinal Chemistry, 27(8), 1057–1066.[1][2][9]

  • Grese, T. A., et al. (1997).[1][2][9] Structure-Activity Relationships of Selective Estrogen Receptor Modulators.[2] Journal of Medicinal Chemistry, 40(2), 146–167.[1][2][9]

  • Santa Cruz Biotechnology. (n.d.).[2] 4-[2-(1-Piperidinyl)ethoxy]phenol Product Data. Retrieved February 11, 2026.[2] [1][2][11][12]

  • PubChem. (2025).[2] Compound Summary: this compound (CAS 100238-42-4).[1][2][11][12][13] National Library of Medicine.[2] [1][2]

Sources

Methodological & Application

Synthesis of "4-(2-(Piperidin-1-YL)ethoxy)phenol" via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical development, particularly for selective estrogen receptor modulators (SERMs).[1] The protocol employs the robust and well-established Williamson ether synthesis, reacting hydroquinone with 1-(2-chloroethyl)piperidine. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and guidance on the critical experimental parameters that ensure a successful and high-yield synthesis. The content is designed for researchers, chemists, and professionals in drug development who require a reliable and well-validated synthetic methodology.

Introduction and Rationale

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and versatile methods for preparing symmetrical and asymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[3][4]

The target molecule, this compound, incorporates a phenol, an ether linkage, and a piperidine moiety, making it a key building block for various pharmacologically active agents. The strategic application of the Williamson synthesis allows for the efficient coupling of a phenolic precursor (hydroquinone) with an alkyl halide side-chain (1-(2-chloroethyl)piperidine).

A critical consideration in this specific synthesis is the use of hydroquinone, a symmetrical diphenol. The protocol is optimized for monosubstitution by controlling the stoichiometry of the reactants. This guide explains the causality behind these choices to provide a self-validating and reproducible system.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a classic S(_N)2 pathway.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation of Hydroquinone A base, in this case, potassium carbonate (K(_2)CO(_3)), deprotonates one of the hydroxyl groups of hydroquinone. This generates a potent nucleophile, the potassium phenoxide ion. Weaker bases like K(_2)CO(_3) are often preferred for aryl ether synthesis as they are strong enough to deprotonate the acidic phenol (pKa ≈ 10) but are less likely to promote side reactions compared to stronger bases like sodium hydride.[6]

Step 2: Nucleophilic Attack The resulting phenoxide ion attacks the electrophilic carbon atom of 1-(2-chloroethyl)piperidine, which bears the leaving group (chloride). This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[4]

This concerted, single-step process forms the new carbon-oxygen bond of the ether and displaces the chloride ion, yielding the final product. The choice of a primary alkyl halide is paramount, as secondary or tertiary halides would favor an E2 elimination side-reaction, producing an alkene instead of the desired ether.[4][6]

Williamson_Mechanism cluster_sn2 Step 2: SN2 Attack HQ Hydroquinone (Phenol) Phenoxide Potassium Phenoxide (Nucleophile) HQ->Phenoxide Step 1: Deprotonation Base K₂CO₃ (Base) AlkylHalide 1-(2-chloroethyl)piperidine(Primary Alkyl Halide) Product This compound(Ether Product) AlkylHalide->Product Phenoxide->Product Backside Attack on C-Cl bond Salt KCl + KHCO₃

Caption: The S(_N)2 mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly. Adherence to safety precautions is mandatory.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Hydroquinone123-31-9C₆H₆O₂110.11Harmful if swallowed, Skin/eye irritation, Suspected of causing genetic defects, Very toxic to aquatic life
1-(2-Chloroethyl)piperidine hydrochloride2008-75-5C₇H₁₅Cl₂N184.10Fatal if swallowed, Causes severe skin burns and eye damage[7]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Skin/eye/respiratory irritation
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Flammable, Reproductive toxicity, Harmful if inhaled/in contact with skin
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable, Eye irritation, Drowsiness or dizziness
Deionized Water7732-18-5H₂O18.02None
Brine (Saturated NaCl solution)7647-14-5NaCl58.44None
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37None
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure

Workflow start Start: Assemble Glassware (Inert Atmosphere) reagents 1. Charge Flask: - Hydroquinone (2.5 eq) - K₂CO₃ (3.0 eq) - Anhydrous DMF start->reagents heating 2. Heat to 80-90 °C reagents->heating addition 3. Add Alkyl Halide (1.0 eq) Dropwise over 30 min heating->addition reflux 4. React for 6-8 hours Monitor by TLC addition->reflux cool 5. Cool to Room Temp. reflux->cool workup 6. Aqueous Work-up: - Pour into Water - Extract with EtOAc cool->workup wash 7. Wash Organic Layer: - Water & Brine workup->wash dry 8. Dry (MgSO₄) & Filter wash->dry evaporate 9. Concentrate via Rotary Evaporation dry->evaporate purify 10. Purify by Recrystallization (e.g., Ethanol/Water) evaporate->purify product Final Product: Dry and Characterize purify->product

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Charge Reagents: To the flask, add hydroquinone (e.g., 2.5 equivalents), anhydrous potassium carbonate (e.g., 3.0 equivalents), and anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry. Expertise Note: Using a 2.5x excess of hydroquinone statistically favors mono-alkylation and simplifies purification by leaving unreacted starting material that is easily removed.

  • Initial Heating: Begin stirring and heat the mixture to 80-90 °C using a heating mantle.

  • Addition of Alkyl Halide: Dissolve 1-(2-chloroethyl)piperidine hydrochloride (1.0 equivalent) in a minimal amount of DMF. Add this solution dropwise to the heated reaction mixture over 30 minutes using a dropping funnel. Trustworthiness Note: The use of the hydrochloride salt requires at least two equivalents of base: one to neutralize the HCl and one to deprotonate the phenol. The 3.0 equivalents specified ensures the reaction proceeds efficiently.

  • Reaction: Maintain the reaction temperature at 80-90 °C for 6-8 hours. The reaction progress can be monitored by TLC (e.g., using a 10% methanol in dichloromethane mobile phase), observing the consumption of the alkyl halide and the appearance of a new, higher R(_f) product spot.

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 250 mL of cold deionized water. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[8]

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.

Purification and Characterization
  • Purification: The crude product is best purified by recrystallization.[9] Dissolve the crude material in a minimal amount of hot ethanol or methanol. If the product oils out upon cooling, add water dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.[10] Collect the pure crystals by vacuum filtration.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₉NO₂[11]
Molecular Weight 221.30 g/mol [11]
¹H NMR (DMSO-d₆)Approximate shifts: δ 8.9-9.1 (s, 1H, Ar-OH), 6.6-6.8 (m, 4H, Ar-H), 3.9-4.1 (t, 2H, -O-CH₂-), 2.6-2.8 (t, 2H, -CH₂-N), 2.4-2.6 (m, 4H, piperidine α-CH₂), 1.4-1.6 (m, 4H, piperidine β-CH₂), 1.3-1.4 (m, 2H, piperidine γ-CH₂).[12]
IR (KBr, cm⁻¹)Approximate peaks: 3400-3200 (broad, O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1510 (Ar C=C stretch), 1230 (Ar-O-C stretch).[13]
Mass Spec (ESI+) m/z = 222.14 [M+H]⁺

Safety and Handling

  • 1-(2-Chloroethyl)piperidine hydrochloride is highly toxic and corrosive.[7] It is fatal if swallowed and causes severe skin burns. Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Hydroquinone is a suspected mutagen and is toxic to aquatic life. Avoid inhalation of dust and skin contact.

  • DMF is a reproductive toxin and is readily absorbed through the skin. Use only in a well-ventilated fume hood and wear appropriate gloves.

  • The reaction should be conducted under an inert atmosphere to prevent potential side reactions and ensure the stability of the reagents.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • University of Wisconsin-Stout. (n.d.). Experiment 06: Williamson Ether Synthesis.
  • Millikin University. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Synblock. (n.d.). CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol.
  • Chemical Review and Letters. (2021).
  • 1st Scientific LLC. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]phenol.
  • SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
  • BLDpharm. (n.d.). 100238-42-4|this compound.
  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Semantic Scholar. (1975).
  • TCI Chemicals. (n.d.). 1-(2-Chloroethyl)piperidine Hydrochloride.
  • ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
  • apicule. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride (CAS No: 2008-75-5)
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

Sources

Experimental protocol for "4-(2-(Piperidin-1-YL)ethoxy)phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Authored by: A Senior Application Scientist

Introduction: The Strategic Synthesis of a Key Pharmaceutical Intermediate

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenol connected via an ethoxy linker to a piperidine ring, is a common motif in various pharmacologically active compounds. Notably, this structural framework is a crucial building block in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene.[1] The synthesis of this intermediate with high purity and yield is therefore a critical step in the development of these and other potential therapeutic agents.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3][4] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] We will explore the causal factors behind each step of the protocol, from reagent selection to final purification, to ensure a reproducible and efficient synthesis.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The core of this protocol is the Williamson ether synthesis, a classic SN2 reaction.[2] The synthesis involves two primary reactants: a phenolic compound and an alkylating agent, in this case, 1-(2-chloroethyl)piperidine.

The key mechanistic steps are:

  • Deprotonation: The acidic proton of the phenol's hydroxyl group is removed by a base (e.g., Potassium Carbonate, K₂CO₃) to form a highly nucleophilic phenoxide anion. Phenols are sufficiently acidic to be deprotonated by moderately strong bases like K₂CO₃.[5]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of 1-(2-chloroethyl)piperidine. This carbon is susceptible to attack because it is bonded to a good leaving group, the chloride ion.

  • Displacement: The attack results in the formation of a new carbon-oxygen bond, creating the ether linkage, and the displacement of the chloride ion.

The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is crucial.[1] Such solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting the SN2 reaction pathway.

Reaction Scheme

G A 1. Reaction Setup - Add 4-hydroxyphenethyl alcohol, K₂CO₃, and DMF to flask. B 2. Alkylation - Add 1-(2-chloroethyl)piperidine HCl. - Heat to 80-100°C for 12-24h. A->B Stir 30 min C 3. Work-up - Cool and quench with water. - Perform liquid-liquid extraction with EtOAc. B->C Reaction complete D 4. Washing - Wash combined organic layers with water and brine. C->D E 5. Drying & Concentration - Dry over Na₂SO₄. - Remove solvent via rotary evaporation. D->E F 6. Purification - Recrystallize crude product from a suitable solvent. E->F Crude Product G 7. Final Product - Dry pure crystals under vacuum. - Characterize (NMR, MS, HPLC). F->G

Sources

Application Note: A Protocol for the Purification of 4-(2-(Piperidin-1-YL)ethoxy)phenol Using Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of "4-(2-(Piperidin-1-YL)ethoxy)phenol," a polar, basic compound that serves as a key building block in pharmaceutical development.[1] The purification of such molecules via standard silica gel column chromatography is notoriously challenging due to strong, non-specific binding between the basic piperidine moiety and acidic silanol groups on the silica surface. This interaction invariably leads to significant peak tailing, poor resolution, and reduced product recovery.[2][3][4] This guide elucidates the underlying chemical principles of this challenge and presents a systematic, robust methodology employing a basic mobile phase modifier—triethylamine (TEA)—to passivate the stationary phase. The result is a highly efficient and reproducible purification with excellent peak symmetry and yield.

The Chromatographic Challenge: Understanding Analyte-Stationary Phase Interactions

Successful purification begins with a thorough understanding of the physicochemical properties of both the analyte and the stationary phase. The inherent incompatibility between a basic analyte and an acidic stationary phase is the primary obstacle to overcome.

Physicochemical Profile of this compound

The structure of the target compound contains a tertiary amine within the piperidine ring and a phenolic hydroxyl group. These features define its chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[1][5]
Molecular Weight 221.30 g/mol [5]
Predicted pKa 10.31 (Piperidine N)
Predicted XLogP3 2.4[6]
Appearance Solid / Powder[7]
Key Features Basic tertiary amine, polar ether, weakly acidic phenol

The piperidine nitrogen, with a predicted pKa of 10.31, is readily protonated, making the molecule highly basic and prone to strong ionic interactions.

The Acidic Nature of the Silica Gel Stationary Phase

Standard silica gel, the most common stationary phase for normal-phase chromatography, is a highly polar adsorbent.[8] Its surface is covered with silanol groups (Si-OH), which are weakly acidic. These silanol groups are the primary sites of interaction for polar molecules.

The Root Cause of Peak Tailing: Secondary Ionic Interactions

When a basic compound like this compound is introduced to a silica column, the desired polar retention mechanism is overshadowed by a detrimental acid-base interaction. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups.[3][4] This secondary retention mechanism is so strong that it can lead to slow, uneven elution or even irreversible adsorption, manifesting as severe peak tailing in the chromatogram.[2][9]

G cluster_0 cluster_1 Analyte Basic Analyte (Piperidine Moiety, R3N) Interaction Strong Acid-Base Interaction Analyte->Interaction Binds to Silanol Acidic Stationary Phase (Silica, Si-OH) Silanol->Interaction H+ donor Result Irreversible Adsorption & Severe Peak Tailing Interaction->Result Leads to

Caption: Mechanism of peak tailing for basic compounds on silica gel.

Systematic Method Development Using Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing an effective mobile phase system for column chromatography.[10] The goal is to find a solvent system that not only moves the compound to a reasonable Rf value (typically 0.2-0.4) but also eliminates the problematic tailing.

Protocol: Comparative TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Spot the mixture onto two separate TLC plates (Silica Gel 60 F254).

  • Eluent System 1 (Unmodified): Develop the first plate in a solvent system such as 5% Methanol in Dichloromethane (DCM).

  • Eluent System 2 (Modified): Prepare the same eluent (5% MeOH in DCM) but add 0.5-1% triethylamine (TEA) by volume. Develop the second plate in this modified system.

  • Visualization: Visualize the plates under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

Expected Results and Interpretation

The addition of TEA, a volatile organic base, dramatically improves the chromatography. The TEA molecules competitively bind to the acidic silanol sites on the silica, effectively masking them from the analyte. This allows the analyte to travel up the plate with minimal secondary interactions, resulting in a compact, well-defined spot.

Mobile Phase SystemAnalyte Rf ValueSpot ShapeRationale
5% MeOH in DCM~0.1Severe Tailing/StreakingStrong acid-base interaction between the basic analyte and acidic silica dominates, causing poor elution.[4]
5% MeOH in DCM + 1% TEA~0.35Compact, Round SpotTEA passivates the acidic silanol sites, enabling separation based primarily on polarity and resulting in ideal behavior.[11]

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Reagents
  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA), Reagent Grade

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates, collection tubes, rotary evaporator

Step-by-Step Purification Workflow

G A 1. Prepare Mobile Phase (e.g., 5% MeOH in DCM + 1% TEA) B 2. Pack Column Slurry pack silica gel in the prepared mobile phase A->B C 3. Pre-Equilibrate Column Flush with 2-3 column volumes of mobile phase B->C D 4. Sample Loading Adsorb crude product onto silica gel (Dry Loading Method) C->D E 5. Elution Run column under gentle pressure, maintaining a constant flow D->E F 6. Fraction Collection Collect fractions (e.g., 15-20 mL) sequentially E->F G 7. TLC Analysis Spot every few fractions to identify those containing the pure product F->G H 8. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation G->H I 9. Final Product Pure this compound H->I G rect_node rect_node Start Problem Encountered Q1 Is there persistent peak tailing? Start->Q1 Q2 Is separation from impurities poor? Start->Q2 Q3 Is the final product contaminated with salt? Start->Q3 Sol1 Increase TEA to 1.5-2% OR Reduce sample load Q1->Sol1 Yes Sol2 Try a different solvent system (e.g., Ethyl Acetate/Hexanes + TEA) OR Run a shallow gradient elution Q2->Sol2 Yes Sol3 Perform a post-purification workup: Dissolve in organic solvent, wash with aq. NaHCO3, dry, and re-evaporate Q3->Sol3 Yes

Caption: A logical troubleshooting flowchart for common purification issues.

A common post-purification issue is the presence of triethylammonium salts if the crude mixture contained acids. [12]A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) followed by re-extraction and evaporation will effectively remove these salts.

Conclusion

The successful purification of basic compounds like this compound via column chromatography is not a matter of chance, but of sound chemical reasoning. By understanding and directly addressing the detrimental acid-base interactions with the silica stationary phase, one can develop a highly effective and reproducible protocol. The use of a basic modifier like triethylamine is a simple, yet powerful, technique to passivate the stationary phase, suppress peak tailing, and achieve high-purity separation. This methodology is broadly applicable to the purification of a wide range of basic molecules critical to research and drug development.

References

  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025). Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10702452, 2-(Piperidin-4-yl)phenol. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. Available at: [Link]

  • ResearchGate. How can I isolate polar basic compound with silica gel column chromatography? (2018). Available at: [Link]

  • Shaikh, J., et al. (2006). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • ResearchGate. If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? (2013). Available at: [Link]

  • uHPLCs. What is the stationary phase of Liquid chromatography? Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Available at: [Link]

  • Chromatography Forum. use of Triethylamine. (2005). Available at: [Link]

  • Chromatography Forum. severe tailing on column. (2007). Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). Available at: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Available at: [Link]

  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds. (2023). Available at: [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. (2021). Available at: [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. How can I prevent peak tailing in HPLC? (2013). Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available at: [Link]

  • ScienceDirect. Thin–layer Chromatography (TLC). (2017). Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). Available at: [Link]

  • Reddit. Triethylammonium after flash chromatography. (2025). Available at: [Link]

Sources

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a detailed guide to the analytical methodologies required for the robust characterization of 4-(2-(Piperidin-1-YL)ethoxy)phenol, a critical intermediate in pharmaceutical synthesis.[1][2] As a key building block in the development of selective estrogen receptor modulators (SERMs) and other drug candidates, verifying its identity, purity, and stability is paramount.[1] This application note outlines a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the highest standards of material quality and regulatory compliance.

Introduction and Physicochemical Profile

This compound (CAS No. 100238-42-4) is a bifunctional molecule featuring a phenol, an ether linkage, and a tertiary amine integrated into a piperidine ring. This unique combination of functional groups dictates its chemical properties and necessitates a multi-faceted analytical strategy. An inaccurate or incomplete characterization can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. The following protocols provide a self-validating system for the comprehensive analysis of this important pharmaceutical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100238-42-4[1]
Molecular Formula C₁₃H₁₉NO₂[1][3]
Molecular Weight 221.30 g/mol [1][3]
Boiling Point 372.7 ± 22.0 °C (Predicted)[1][4]
Density 1.096 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 10.31 ± 0.15 (Predicted, Phenolic OH)[4]

Analytical Workflow Overview

A systematic approach ensures that all aspects of the compound's identity and purity are assessed. The workflow begins with identity confirmation using spectroscopic methods (NMR, FT-IR) and proceeds to purity and impurity profiling using chromatographic techniques (HPLC, GC-MS).

Analytical_Workflow cluster_0 Identity & Structural Confirmation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Quantification) NMR->HPLC Report Certificate of Analysis (CoA) NMR->Report Data Consolidation FTIR FT-IR Spectroscopy FTIR->HPLC FTIR->Report Data Consolidation GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check HPLC->Report Data Consolidation GCMS->Report Data Consolidation Sample Sample Receipt This compound Sample->NMR Primary Structure Sample->FTIR Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating the target compound from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the primary choice for analyzing non-volatile, polar to moderately polar compounds like the topic molecule.[5] The C18 stationary phase provides a non-polar surface for hydrophobic interaction with the phenyl ring, while the piperidine and phenol moieties grant sufficient polarity for elution with a standard acetonitrile/water mobile phase. A phosphate buffer is included to control the ionization state of the phenolic hydroxyl and the basic piperidine nitrogen, ensuring consistent retention times and sharp peak shapes. UV detection is ideal due to the strong chromophore of the benzene ring.

Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (corresponds to the absorbance maximum of the phenol moiety).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Mobile Phase A:B to create a 1 mg/mL stock solution. Further dilute as needed.

  • Gradient Elution:

    Time (min)% Mobile Phase A% Mobile Phase B
    0.09010
    20.01090
    25.01090
    25.19010
    30.09010
  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Causality: The high boiling point of this compound makes direct GC analysis challenging. However, GC-MS is invaluable for detecting residual solvents and volatile starting materials. To analyze the compound itself or less volatile impurities, derivatization is necessary to increase volatility and thermal stability. Silylation of the polar phenolic -OH group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard and effective approach.[7] This masks the polar group, reducing column interactions and enabling elution at a lower temperature.

Protocol: GC-MS with Silylation

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (a common, robust column for general-purpose analysis).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injector Temperature: 280 °C.

  • Transfer Line Temperature: 290 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection: 1 µL, split mode (e.g., 20:1 split ratio).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive structural information, confirming the molecular identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination.[8] ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it dissolves the compound well and its residual peak does not interfere with key signals.[9] The acidic phenolic proton is often observable in DMSO-d₆.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Spectral Width: ~16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO solvent peak at ~2.50 ppm.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: ~240 ppm.

    • Reference: DMSO solvent peak at ~39.52 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

ProtonsPredicted δ (ppm)MultiplicityIntegration
Phenolic OH~9.0-9.5Broad Singlet1H
Aromatic (ortho to -O)~6.8-7.0Doublet2H
Aromatic (meta to -O)~6.6-6.8Doublet2H
-O-CH₂-~4.0-4.2Triplet2H
-N-CH₂- (ethoxy side)~2.7-2.9Triplet2H
-N-CH₂- (piperidine)~2.4-2.6Multiplet4H
Piperidine -CH₂-~1.4-1.6Multiplet6H
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[10][11] The molecule's structure predicts several characteristic vibrations. Attenuated Total Reflectance (ATR) is the preferred modern technique over KBr pellets as it requires minimal sample preparation and is highly reproducible.

Protocol: FT-IR using ATR

  • Instrumentation: FT-IR spectrometer equipped with a Universal ATR accessory (e.g., diamond crystal).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchPhenol
3010-3100C-H stretch (sp²)Aromatic Ring
2850-2950C-H stretch (sp³)Piperidine & Ethoxy
~1600, ~1500C=C stretchAromatic Ring
1220-1260C-O stretch (Aryl)Aryl Ether
1100-1150C-N stretchTertiary Amine
1030-1080C-O stretch (Alkyl)Alkyl Ether

Summary of Analytical Control Points

This multi-technique approach provides a web of interlocking data that validates the material's quality.

Validation_Logic Compound 4-(2-(Piperidin-1-YL) ethoxy)phenol NMR Correct ¹H & ¹³C Spectra? Compound->NMR FTIR Key Functional Groups Present? Compound->FTIR HPLC Purity > 99%? No major unknowns? Compound->HPLC GCMS Residual Solvents Below Limit? Compound->GCMS Pass Material Passes QC NMR->Pass Yes Fail Material Fails QC (Further Investigation) NMR->Fail No FTIR->Pass Yes FTIR->Fail No HPLC->Pass Yes HPLC->Fail No GCMS->Pass Yes GCMS->Fail No

Caption: Decision logic for quality control based on orthogonal analytical results.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Georgoulias, P., & Fthenakis, C. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • ChemWhat. (n.d.). 100238-42-4(this compound) Product Description. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Kalogianni, D. P., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

  • Perumal, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material. Retrieved from [Link]

  • ResearchGate. (2015). RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. Retrieved from [Link]

  • SpectraBase. (n.d.). phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy-. Retrieved from [Link]

  • ResearchGate. (2021). GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2021). Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavonoid Determination of Ononis natrix L. Grown in Jordan. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). FT-IR SPECTROPHOTOMETRIC ANALYSIS OF OCTENIDINE DIHYDROCHLORIDE AND ITS PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Špringrová, I., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Institutes of Health (NIH). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-ethoxy-. Retrieved from [Link]

  • ResearchGate. (2021). FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. National Institutes of Health (NIH). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(Piperidin-4-yl)phenol. Retrieved from [Link]

  • El-Abassy, R. M., et al. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Institutes of Health (NIH). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

Sources

Application Note: Structural Characterization of 4-(2-(Piperidin-1-yl)ethoxy)phenol via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the structural elucidation of 4-(2-(piperidin-1-yl)ethoxy)phenol (CAS: 100238-42-4). This compound is a critical pharmacophore and intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene.

The molecule features three distinct magnetic environments:

  • The Phenolic Core: An AA'BB' aromatic system sensitive to pH and solvent hydrogen bonding.

  • The Ethoxy Linker: A flexible ethyl chain connecting the phenol to the amine, exhibiting distinct triplet splitting.

  • The Piperidine Ring: A saturated nitrogen heterocycle sensitive to protonation states.

This guide provides a validated protocol for 1H and 13C NMR analysis, emphasizing solvent selection (CDCl₃ vs. DMSO-d₆) to differentiate the free base from its salt forms, which is a common purity challenge in process chemistry.

Experimental Methodology

Sample Preparation Strategy

The choice of solvent is the single most critical variable in analyzing this compound due to the presence of both an acidic phenol (-OH) and a basic tertiary amine (piperidine).

ParameterMethod A: Free Base CharacterizationMethod B: Salt/Protonation Check
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d6)
Concentration 10–15 mg in 0.6 mL5–10 mg in 0.6 mL
Reference TMS (0.00 ppm)Residual Solvent (2.50 ppm)
Objective High-resolution splitting of the piperidine ring and ethoxy linker.Observation of the labile Phenolic -OH and detection of ammonium salts (HCl).

Critical Protocol Note:

  • Water Suppression: If using DMSO-d₆, ensuring the solvent is "dry" (ampule grade) is vital. Water peaks in wet DMSO (~3.33 ppm) can obscure the critical O-CH₂ triplets of the ethoxy linker.

  • Acid Trace: Ensure the NMR tube is free of acid residues. Traces of acid will protonate the piperidine nitrogen, shifting the adjacent protons (N-CH₂) downfield by 0.5–1.0 ppm.

Instrument Parameters
  • Field Strength: 400 MHz minimum (600 MHz recommended for resolving piperidine multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) with 1s relaxation delay.

    • 13C: zgpg30 (Power-gated decoupling) with 2s relaxation delay to enhance quaternary carbons.

1H NMR Analysis (Proton)

Spectral Assignment (CDCl₃)

The spectrum is defined by the symmetry of the phenol and the piperidine ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
6.70 – 6.85 Multiplet (AA'BB')4HAr-H (Phenol)The electron-donating effects of -OH and -O-Alkyl are similar, compressing the aromatic region.
4.05 Triplet (J ≈ 6.0 Hz)2HPh-O-CH ₂-Deshielded by the phenoxy oxygen.
2.76 Triplet (J ≈ 6.0 Hz)2H-CH ₂-N-Shielded relative to the O-CH₂; coupled to the linker.
2.45 – 2.55 Broad Multiplet4HPiperidine α-CHProtons adjacent to Nitrogen (Ring). Broadened by ring inversion.
1.55 – 1.65 Multiplet4HPiperidine β-CHShielded methylene groups in the ring.
1.40 – 1.50 Multiplet2HPiperidine γ-CHMost shielded ring protons.
~5.0 – 8.0 Broad Singlet1HAr-OH Highly variable. Disappears with D₂O shake.
Interpretation of the Ethoxy Linker

The diagnostic "heartbeat" of this molecule is the pair of triplets at 4.05 ppm and 2.76 ppm .

  • Verification: The integration ratio must be exactly 1:1.

  • Impurity Flag: If the triplet at 2.76 ppm shifts to ~3.5 ppm, the sample has formed a salt (Piperidinium cation), or the solvent is acidic.

13C NMR Analysis (Carbon)

Spectral Assignment (CDCl₃)

The 13C spectrum confirms the carbon skeleton and is less sensitive to concentration effects than 1H NMR.

Chemical Shift (δ ppm)Type (DEPT-135)AssignmentNotes
152.8 Quaternary (C)Ar-C -O-AlkylIpso carbon attached to the ether.
149.8 Quaternary (C)Ar-C -OHIpso carbon attached to the hydroxyl.
116.0 CH (+)Ar-C H (Ortho to O-Alkyl)
115.6 CH (+)Ar-C H (Ortho to OH)Very close to 116.0; often requires peak picking.
66.2 CH₂ (-)Ph-O-C H₂-Deshielded ether carbon.
57.8 CH₂ (-)-C H₂-N-Linker carbon adjacent to amine.
55.0 CH₂ (-)Piperidine α-C Ring carbons adjacent to Nitrogen.
26.0 CH₂ (-)Piperidine β-C
24.2 CH₂ (-)Piperidine γ-C Furthest from the heteroatom.

Structural Connectivity & Logic Flow

The following diagram illustrates the logical workflow for confirming the structure, utilizing 2D NMR correlations (COSY and HSQC) to validate the connectivity between the "Linker" and the "Ring."

NMR_Workflow Sample Sample: this compound H_Scan 1H NMR Scan (CDCl3) Sample->H_Scan Aromatic Aromatic Region (6.7-6.9 ppm) Confirm AA'BB' System H_Scan->Aromatic Linker Linker Region (2.7 & 4.0 ppm) Confirm O-CH2-CH2-N H_Scan->Linker Piperidine Aliphatic Region (1.4-2.5 ppm) Confirm C5 Ring H_Scan->Piperidine Structure CONFIRMED STRUCTURE Aromatic->Structure COSY COSY Correlation Verifies Connectivity Linker->COSY Triplet-Triplet Coupling Piperidine->COSY Alpha-Beta Coupling COSY->Structure Linker connects Phenol to Amine

Figure 1: Analytical logic flow for structural validation. The COSY correlation between the triplets at 4.05 ppm and 2.76 ppm is the primary checkpoint for linker integrity.

Troubleshooting & Impurity Profiling

The "Salt Shift" Phenomenon

A common issue in drug development is distinguishing the free base from the Hydrochloride (HCl) salt.

  • Observation: In the HCl salt, the nitrogen is protonated (

    
    -H).
    
  • Effect: The protons adjacent to the nitrogen (the linker -CH ₂-N- and piperidine α-CH ₂) will shift downfield significantly (from ~2.5/2.7 ppm to ~3.0–3.5 ppm).

  • Resolution: To recover the free base spectrum, treat the NMR sample with a micro-spatula tip of solid Na₂CO₃, shake, and re-run.

Solvent Impurities

When synthesizing this intermediate, common residual solvents include:

  • Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm.

  • Water: Singlet at 1.56 ppm (in CDCl₃) or 3.33 ppm (in DMSO).

  • DMF: If used in the alkylation step, look for methyl singlets at 2.88/2.96 ppm and the formyl proton at 8.02 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: Piperidine derivatives).

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491–509.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Purity Assessment of 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Detailed Application Note and Protocol for HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method development and validation protocol for the purity assessment of 4-(2-(Piperidin-1-YL)ethoxy)phenol. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded approach to establishing a robust and reliable analytical method.

Introduction: Understanding the Analyte

This compound is a molecule of interest in pharmaceutical development, incorporating a phenolic group, an ether linkage, and a piperidine ring.[1] The piperidine moiety, a common scaffold in medicinal chemistry, imparts basic properties to the molecule.[1] The phenolic hydroxyl group introduces acidic characteristics and a chromophore suitable for UV detection. The combination of these functional groups results in a polar, ionizable compound, presenting specific challenges for chromatographic separation. A predicted XlogP of 2.4 suggests moderate hydrophobicity.[2]

A thorough understanding of the analyte's physicochemical properties is paramount for logical and efficient HPLC method development. The presence of both acidic (phenol) and basic (piperidine) functional groups necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak shape.

Strategic Approach to HPLC Method Development

The development of a robust HPLC method for purity assessment requires a systematic approach, beginning with an understanding of the separation principles and the analyte's characteristics. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation in the pharmaceutical industry and will be the focus of this guide.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4]

Our strategy involves a multi-step process:

  • Initial Screening: Selection of appropriate stationary and mobile phases based on the analyte's properties.

  • Method Optimization: Fine-tuning of chromatographic parameters to achieve optimal separation of the main peak from any potential impurities.

  • Method Validation: Rigorous testing of the developed method to ensure it is fit for its intended purpose, following the guidelines of the International Council for Harmonisation (ICH).[5][6][7]

MethodDevelopmentWorkflow Analyte Analyte Characterization (this compound) Screening Initial Screening - Column Selection - Mobile Phase Selection Analyte->Screening Informs Optimization Method Optimization - Gradient/Isocratic - Flow Rate - Temperature - pH Screening->Optimization Leads to Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness Optimization->Validation Requires FinalMethod Final HPLC Method Validation->FinalMethod Confirms

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: this compound reference standard and sample for analysis.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid, ammonium acetate, or other suitable buffering agents.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A C18 stationary phase column is a good starting point.

Initial Method Screening

Rationale: The initial screening aims to identify a suitable combination of stationary and mobile phases that provides retention and a reasonable peak shape for the analyte. A C18 column is a versatile choice for moderately polar compounds.[3] The mobile phase will consist of an aqueous component and an organic modifier (acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds.[3]

Protocol:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a broad gradient to elute the compound and any potential impurities. For example: 5% to 95% B over 20 minutes.

  • Detection Wavelength: Determine the UV maximum absorbance of this compound by scanning a dilute solution from 200 to 400 nm. The phenolic chromophore is expected to have significant absorbance in the 270-280 nm range.

  • Injection: Inject a standard solution of the analyte (e.g., 0.1 mg/mL in a suitable diluent like 50:50 water:acetonitrile).

Method Optimization

Rationale: Based on the initial screening results, the method is optimized to achieve the desired resolution between the main peak and any impurities, as well as good peak symmetry and efficiency. For polar compounds, using highly aqueous mobile phases can sometimes lead to poor retention or peak shape issues.[8][9] Adjusting the mobile phase pH, gradient slope, temperature, and flow rate are key optimization steps.[10]

Protocol:

  • pH Adjustment: The piperidine moiety is basic, and the phenol is acidic. To ensure good peak shape and consistent retention, buffering the mobile phase is crucial. A pH between 3 and 7 is a good starting range for C18 columns. Using a buffer like ammonium acetate can be beneficial.

  • Gradient Optimization:

    • If the initial broad gradient shows the main peak eluting very early or very late, adjust the starting and ending percentages of the organic modifier.

    • To improve the resolution of closely eluting impurities, a shallower gradient around the elution time of the main peak can be employed.

  • Temperature Control: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially improved peak efficiency. A typical starting point is 30 °C.

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time and resolution.

Table 1: Example of Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 10-70% B in 15 min, then to 95% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Method Validation Protocol (as per ICH Q2(R1))

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[5][7] The validation will be performed in accordance with the ICH Q2(R1) guidelines.[5][7]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Caption: Key parameters for HPLC method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Protocol:

  • Analyze a blank (diluent).

  • Analyze the analyte standard solution.

  • Analyze a sample of the drug substance.

  • If available, analyze samples containing known impurities or degradation products.

  • Perform forced degradation studies (acid, base, peroxide, heat, and light) and analyze the stressed samples. The method should be able to separate the main peak from any degradation products.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate injections of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method should demonstrate reliability despite these minor changes.

System Suitability

In accordance with USP General Chapter <621>, system suitability tests are an integral part of the analytical procedure.[11][12][13][14] These tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections (RSD) ≤ 2.0% for 5 replicate injections

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a reversed-phase HPLC method for the purity assessment of this compound. By following a systematic approach that considers the physicochemical properties of the analyte and adheres to established regulatory guidelines, a robust and reliable analytical method can be established. This ensures the quality and consistency of the drug substance, which is a critical aspect of pharmaceutical development.

References

  • Jang, H. W., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. PMCID: PMC11904007. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Available at: [Link]

  • Taylor & Francis Online. Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • SciELO. Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • USP-NF. <621> CHROMATOGRAPHY. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Anticonvulsant Screening of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 4-(2-(Piperidin-1-YL)ethoxy)phenol

Epilepsy is a prevalent neurological disorder affecting millions worldwide, with a significant portion of patients being refractory to current treatments.[1] This underscores the urgent need for novel anticonvulsant drugs with improved efficacy and fewer side effects.[1] The piperidine moiety is a key structural feature in a number of compounds with demonstrated anticonvulsant activity.[1][2] Its presence suggests potential interactions with central nervous system targets relevant to seizure control.[1] The compound this compound, while not extensively documented in existing literature for its anticonvulsant properties, presents a promising scaffold for investigation based on its structural similarity to other bioactive piperidine-containing molecules.[3][4]

These application notes provide a comprehensive guide for the in vivo screening of this compound to determine its potential as an anticonvulsant agent. We will detail the protocols for two of the most widely used and predictive preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[5][6] The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of activity against generalized absence and myoclonic seizures.[6][7] By employing these two distinct models, researchers can gain a broad understanding of the compound's potential clinical utility.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is unknown, its chemical structure allows for several plausible hypotheses that can be explored in later-stage studies. Many anticonvulsant drugs exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.[8][9] The main mechanisms of action for antiepileptic drugs include the blockage of sodium or calcium channels, enhancement of gamma-aminobutyric acid (GABA) mediated inhibition, and attenuation of glutamate-mediated excitation.[10][11] The piperidine ring in our test compound could potentially interact with GABA receptors or associated ion channels.[1] Furthermore, the phenoxy-ethoxy moiety might influence its ability to cross the blood-brain barrier and interact with voltage-gated sodium or calcium channels.[8][12]

Experimental Design and Workflow

A logical and stepwise approach is critical for the efficient evaluation of a novel compound. The following workflow outlines the key stages of the in vivo screening process for this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response & Efficacy cluster_2 Phase 3: Neurotoxicity Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Dose Range Finding & Acute Toxicity B Maximal Electroshock (MES) Test A->B C Pentylenetetrazol (PTZ) Test A->C D ED50 Determination in MES Model B->D E ED50 Determination in PTZ Model C->E F Rotarod Test for Motor Impairment D->F E->F G Calculation of Protective Index (PI) F->G H Conclusion on Anticonvulsant Profile G->H

Caption: Experimental workflow for anticonvulsant screening.

PART 1: Maximal Electroshock (MES) Test Protocol

The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures.[7] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[13]

Materials and Equipment
  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[14]

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive Control: Phenytoin (25 mg/kg, i.p.).[15]

  • Vehicle Control: The solvent used to dissolve the test compound and positive control.

  • Electroshock Apparatus: A device capable of delivering a constant current (e.g., 50 mA for mice, 150 mA for rats) at a fixed frequency (60 Hz) for a short duration (0.2 seconds).[7]

  • Corneal Electrodes: Saline-soaked electrodes.[7]

  • Topical Anesthetic: 0.5% tetracaine hydrochloride (optional, for animal welfare).[7]

Experimental Procedure
  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.[15]

  • Grouping: Divide the animals into groups of at least 8-12 animals each (vehicle control, positive control, and at least three dose levels of the test compound).[16]

  • Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral). The time between administration and the electroshock should be determined by preliminary pharmacokinetic studies, but a common starting point is 30-60 minutes post-administration.[13][15]

  • Induction of Seizure:

    • At the predetermined time, gently restrain the animal.

    • If using, apply a drop of topical anesthetic to each cornea.[7]

    • Place the saline-soaked corneal electrodes on the corneas.[14]

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice).[14]

  • Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic hindlimb extension phase.[7]

  • Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint and indicates protection.[7][14]

  • Data Recording: Record the number of animals protected in each group.

Data Presentation: Hypothetical MES Test Results
GroupDose (mg/kg)RouteNProtected Animals% Protection
Vehicle Control-i.p.1000%
Phenytoin25i.p.10990%
This compound 10i.p.10220%
This compound 30i.p.10660%
This compound 100i.p.10990%

PART 2: Pentylenetetrazol (PTZ)-Induced Seizure Protocol

The PTZ test is a widely used model for screening compounds that may be effective against absence (petit mal) and myoclonic seizures.[16] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[17][18]

Materials and Equipment
  • Animals: Male albino mice (20-25 g).

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Positive Control: Diazepam (4-5 mg/kg, i.p.).[19]

  • Vehicle Control: The solvent used for the test compound.

  • Convulsant Agent: Pentylenetetrazol (PTZ), dissolved in saline. A subcutaneous dose of 75-85 mg/kg is typically used to induce clonic seizures in at least 80% of control animals.[19]

  • Observation Chambers: Clear, individual cages for monitoring seizure activity.

Experimental Procedure
  • Animal Preparation: Follow the same acclimatization and fasting procedures as in the MES test.

  • Grouping: Randomly assign animals to control and treatment groups (n=8-12 per group).[16]

  • Drug Administration: Administer the vehicle, positive control, or test compound at various doses.

  • PTZ Injection: After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), administer PTZ subcutaneously.[19][20]

  • Observation Period: Immediately place each animal in an individual observation chamber and observe for 30 minutes.[20]

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure (loss of righting reflex for at least 5 seconds). The latency to the first seizure and the seizure severity can also be recorded.

  • Data Recording: Record the number of animals protected from generalized clonic seizures in each group.

Data Presentation: Hypothetical PTZ Test Results
GroupDose (mg/kg)RouteNProtected Animals% Protection
Vehicle Control-i.p.10110%
Diazepam4i.p.10990%
This compound 10i.p.10110%
This compound 30i.p.10440%
This compound 100i.p.10770%

PART 3: Neurotoxicity Screening (Rotarod Test)

A crucial aspect of anticonvulsant drug development is to assess for potential motor impairment at therapeutic doses. The rotarod test is a standard method for evaluating the neurotoxic effects of a compound.

Protocol
  • Training: Train mice to stay on a rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.

  • Drug Administration: Administer the test compound at doses shown to be effective in the MES or PTZ tests.

  • Testing: At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.

  • Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

PART 4: Data Analysis and Interpretation

The data from the MES and PTZ tests are typically used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure. Similarly, the median toxic dose (TD50) is determined from the rotarod test. The protective index (PI) is then calculated as the ratio of TD50 to ED50. A higher PI indicates a wider margin of safety for the compound.

Conclusion

These application notes provide a framework for the initial in vivo screening of this compound for anticonvulsant activity. The MES and PTZ models offer a robust and well-validated approach to assess its potential efficacy against different seizure types.[5][6] A positive outcome in these screens, coupled with a favorable neurotoxicity profile, would provide a strong rationale for further preclinical development, including more chronic seizure models and mechanistic studies.[18][21]

References

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - MDPI.
  • Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery.
  • Pentylenetetrazole-Induced Kindling Mouse Model - JoVE.
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC - PubMed Central - NIH.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC - PubMed Central.
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem.
  • Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed.
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC.
  • Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH.
  • Mechanisms of action of antiepileptic drugs - PubMed.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • Screening Methods of Anti-epileptic drugs | PDF - Slideshare.
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI.
  • Anticonvulsant - Wikipedia.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments.
  • The Screening models for antiepileptic drugs: A Review - ResearchGate.
  • 100238-42-4|this compound - BLDpharm.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters - PubMed.
  • Mechanisms of action of antiepileptic drugs - Epilepsy Society.
  • The Screening models for antiepileptic drugs: A Review.
  • Maximal Electroshock Seizure Model | Melior Discovery.
  • Screening Method Of Anti-Epileptic - Gyan Sanchay.
  • Pharmacology of anticonvulsant drugs - Deranged Physiology.
  • CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol - Synblock.
  • 4-[2-(1-Piperidinyl)ethoxy]phenol | 1stsci.com.

Sources

Application Notes: Evaluating the Anticonvulsant Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol using the Maximal Electroshock (MES) Seizure Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maximal electroshock (MES) seizure model is a cornerstone in the preclinical screening of potential antiepileptic drugs.[1][2][3] It is a robust and highly reproducible in vivo assay that simulates generalized tonic-clonic seizures in humans.[1][4] The primary endpoint of the MES test is the abolition of the tonic hindlimb extension phase of the seizure, which is indicative of a compound's ability to prevent seizure spread through neural tissue.[2][3][4] This model has been instrumental in the development of numerous clinically effective anticonvulsant medications.[3][5]

This document provides a detailed protocol for evaluating the anticonvulsant properties of the novel compound, 4-(2-(Piperidin-1-YL)ethoxy)phenol , using the MES model. The piperidine moiety is present in several compounds with known central nervous system activity, and some piperine derivatives have demonstrated anticonvulsant effects in animal models.[6][7] Therefore, a systematic evaluation of this compound in a validated seizure model is warranted.

Principle of the MES Model

The MES test involves the application of a brief, high-frequency electrical stimulus through corneal or auricular electrodes to induce a maximal seizure in a rodent.[4][8][9] The resulting seizure follows a characteristic pattern:

  • Tonic flexion: A brief flexion of the hindlimbs.

  • Tonic extension: A prolonged, rigid extension of the hindlimbs.

  • Clonic convulsions: A period of rhythmic muscle contractions.

A test compound is considered to have anticonvulsant activity in this model if it prevents the tonic hindlimb extension phase of the seizure.[4][8] This suggests that the compound can inhibit the spread of seizure activity within the brain. The MES model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels, a mechanism shared by several established antiepileptic drugs like phenytoin and carbamazepine.

Experimental Design and Causality

A well-designed experiment is crucial for obtaining reliable and interpretable data. The following experimental design incorporates key considerations for testing "this compound".

Animal Model
  • Species and Strain: Male Swiss albino mice are a common choice for initial screening due to their genetic homogeneity and well-characterized response to electroshock.

  • Weight and Age: Mice weighing between 20-25g are typically used to ensure consistency in response to both the drug and the electrical stimulus.

  • Justification: Using a single sex and a narrow weight range minimizes variability in drug metabolism and seizure threshold, thereby increasing the statistical power of the study.

Groups and Controls
  • Vehicle Control Group: This group receives the vehicle (the solvent used to dissolve the test compound) only. This is essential to ensure that the vehicle itself does not have any effect on the seizure threshold.

  • Positive Control Group: This group is treated with a known anticonvulsant drug, such as Phenytoin (e.g., 25 mg/kg). This validates the experimental setup and confirms that the animals are responding as expected to a clinically effective drug.

  • Test Compound Groups: At least three dose levels of "this compound" should be tested to establish a dose-response relationship. A logarithmic dose progression (e.g., 10, 30, 100 mg/kg) is often a good starting point.

  • Group Size: A minimum of 8-10 animals per group is recommended to achieve statistical significance.[1]

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is often used for initial screening as it provides rapid absorption and avoids first-pass metabolism.

  • Time of Peak Effect: A preliminary study to determine the time of peak effect (TPE) of the test compound is recommended. This involves administering the compound and performing the MES test at different time points (e.g., 30, 60, 120 minutes) to identify the time of maximum anticonvulsant activity. The main experiment should then be conducted at this predetermined TPE.

Detailed Step-by-Step Protocol

Materials and Equipment
  • Electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

  • Animal restraining device

  • Syringes and needles for drug administration

  • Standard laboratory animal cages

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9% NaCl)

  • Test compound: this compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Phenytoin

  • Laboratory balance

  • Animal marking supplies

Procedure
  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment. Ensure standard housing conditions with a 12-hour light/dark cycle and free access to food and water.[3]

  • Preparation of Solutions:

    • Prepare the vehicle solution.

    • Dissolve or suspend the test compound and the positive control in the vehicle at the desired concentrations.

  • Animal Grouping and Dosing:

    • Randomly assign animals to the different experimental groups.

    • Mark each animal for identification.

    • Administer the vehicle, positive control, or test compound to the respective groups via i.p. injection. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

  • Maximal Electroshock Seizure Induction:

    • At the predetermined time of peak effect, restrain the animal.

    • Apply one drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical conductivity.[4]

    • Place the corneal electrodes on the corneas.

    • Deliver the electrical stimulus. Standard parameters for mice are typically 50 mA, 60 Hz for 0.2 seconds.[4][8]

  • Observation and Scoring:

    • Immediately after the stimulus, release the animal into an observation chamber.

    • Observe the animal's behavior and record the presence or absence of tonic hindlimb extension.

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase of the seizure.[4]

  • Euthanasia: Following the observation period, humanely euthanize the animals as this is typically a terminal procedure.[1]

Data Presentation and Analysis

The results should be presented in a clear and concise manner. A table summarizing the number of animals protected in each group is an effective way to display the data.

Table 1: Anticonvulsant effect of this compound in the MES test

Treatment GroupDose (mg/kg)Number of AnimalsNumber Protected% Protection
Vehicle Control-1000
Phenytoin2510990
Test Compound1010220
Test Compound3010660
Test Compound10010990

Statistical analysis, such as the Fisher's exact test, can be used to compare the percentage of protection between the treated groups and the vehicle control group. From the dose-response data, an ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.

Experimental Workflow Diagram

MES_Protocol start Start: Animal Acclimatization prep Preparation of Test Compound & Control Solutions start->prep grouping Random Animal Grouping (Vehicle, Positive Control, Test Groups) prep->grouping dosing Drug Administration (i.p.) grouping->dosing tpe Wait for Time of Peak Effect (TPE) dosing->tpe mes MES Induction (Corneal Electrodes, 50mA, 0.2s) tpe->mes observe Observation & Scoring (Presence/Absence of Tonic Hindlimb Extension) mes->observe data Data Analysis (% Protection, ED50 Calculation) observe->data end End: Euthanasia data->end

Caption: Workflow for MES seizure model protocol.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, several internal checks and balances are integrated into this protocol:

  • Positive Control: The inclusion of a known effective drug like phenytoin serves as a critical internal control. A robust response in this group validates the integrity of the experimental setup and the animal model's responsiveness.

  • Vehicle Control: The vehicle control group is essential to rule out any confounding effects of the solvent used to administer the test compound.

  • Dose-Response Relationship: Establishing a clear dose-response curve provides strong evidence for a specific pharmacological effect of the test compound. A lack of a dose-response relationship may indicate non-specific effects or experimental artifacts.

  • Blinded Observation: Whenever possible, the observer scoring the seizure endpoint should be blinded to the treatment group of each animal to minimize observer bias.

Authoritative Grounding and Comprehensive References

The protocols and principles outlined in this document are based on well-established methodologies in the field of epilepsy research, particularly those developed and utilized by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP).[5][10][11][12][13] The ETSP has been instrumental in the preclinical evaluation of numerous anticonvulsant compounds for several decades.[5][12]

References

  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110. [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • Stables, J. P., & Kupferberg, H. J. (2000). The NIH anticonvulsant drug development (ADD) program: preclinical anticonvulsant screening project. Epilepsy Research, 38(2-3), 81-88. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • National Institute of Neurological Disorders and Stroke. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. [Link]

  • National Institute of Neurological Disorders and Stroke. Epilepsy Therapy Screening Program (ETSP). [Link]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5894-5897. [Link]

  • National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report. [Link]

  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(18), 4236. [Link]

  • Wilcox, K. S., et al. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Epilepsia, 58 Suppl 4, 8-17. [Link]

  • D'hooge, R., & De Deyn, P. P. (2001). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy Research, 45(1-3), 1-10. [Link]

  • Wikipedia. Anticonvulsant. [Link]

Sources

Application Note: Evaluating the Anticonvulsant Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol using the Pentylenetetrazole (PTZ)-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Purpose: This document provides a comprehensive scientific and technical guide for assessing the anticonvulsant efficacy of the novel chemical entity (NCE), 4-(2-(Piperidin-1-YL)ethoxy)phenol, using the acute pentylenetetrazole (PTZ)-induced seizure assay in mice. It outlines the scientific rationale, a detailed experimental protocol, data interpretation, and necessary controls for a robust and reproducible study.

Introduction and Scientific Rationale

Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures. The discovery of novel anti-epileptic drugs (AEDs) is a critical area of research. A primary screening assay for potential anticonvulsant compounds is the pentylenetetrazole (PTZ)-induced seizure model.[1] This model is a reliable and widely used tool for identifying compounds that can mitigate generalized seizures, particularly those of the clonic type, which are analogous to absence or petit mal seizures in humans.[1][2]

Mechanism of Action of PTZ: Pentylenetetrazole is a potent central nervous system (CNS) stimulant that acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[3][4][5] It is thought to bind to the picrotoxin site on the receptor, which blocks the influx of chloride ions through the receptor's channel.[6][7] This action inhibits GABAergic neurotransmission, the primary inhibitory system in the brain, leading to a state of hyperexcitability and culminating in generalized seizures.[7][8] Compounds that can protect against PTZ-induced seizures are often hypothesized to act by enhancing GABA-mediated inhibition.[8]

Target Compound: this compound The test compound, this compound (Molecular Formula: C₁₃H₁₉NO₂, Molecular Weight: 221.30 g/mol ), is an NCE with structural motifs that suggest potential neuromodulatory activity.[9][10][11] Its piperidine and phenol ether components are found in various CNS-active agents. This protocol is designed to systematically evaluate its potential to raise the seizure threshold and confer protection against PTZ-induced convulsions.

Core Concepts: The PTZ Seizure Assay

This assay relies on administering a convulsive dose of PTZ to rodents and observing the subsequent seizure activity. The efficacy of a test compound is measured by its ability to either delay the onset of seizures, reduce their severity, or prevent them entirely.

Key Endpoints:

  • Latency to First Seizure: The time from PTZ injection to the first observable sign of seizure activity (e.g., myoclonic jerk).

  • Seizure Severity: The intensity of the seizure, scored using a standardized scale such as the modified Racine scale.[12][13]

  • Protection Rate: The percentage of animals in a treatment group that do not exhibit a defined seizure endpoint (e.g., generalized tonic-clonic seizure).

The acute, subcutaneous (s.c.) PTZ model is particularly useful for initial screening due to its high reproducibility and clear endpoints.[6]

Experimental Workflow and Design

A well-structured workflow is paramount for obtaining reliable and interpretable data. The process involves careful planning from animal acclimatization through data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_obs Phase 3: Observation & Scoring cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (≥ 7 days) Grouping Randomization & Grouping (n ≥ 8 per group) Acclimatization->Grouping DosePrep Test Compound & PTZ Solution Preparation DosePrep->Grouping Admin Compound Administration (Vehicle, Test Article, Positive Control) Grouping->Admin PreTreat Pre-treatment Period (e.g., 30-60 min) Admin->PreTreat PTZ_Inject PTZ Injection (e.g., 85 mg/kg, s.c.) PreTreat->PTZ_Inject Observation Behavioral Observation (30 min period) PTZ_Inject->Observation Scoring Latency & Severity Scoring (Modified Racine Scale) Observation->Scoring Video Video Recording (for verification) Video->Scoring DataCompile Data Compilation Scoring->DataCompile Stats Statistical Analysis (ANOVA, Kaplan-Meier) DataCompile->Stats Report Interpretation & Reporting Stats->Report

Figure 1: High-level experimental workflow for the PTZ seizure assay.

Detailed Experimental Protocol

This protocol is designed for adult male C57BL/6 mice (20-25g). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

4.1. Materials and Reagents

  • Test Compound: this compound

  • Vehicle: e.g., 0.9% Saline with 5% DMSO and 5% Tween® 80. Scientist's Note: The vehicle must be chosen based on the solubility of the test compound and confirmed to have no effect on seizure threshold.

  • Positive Control: Diazepam (e.g., 4 mg/kg), a benzodiazepine known to be effective in this model.[2]

  • Convulsant: Pentylenetetrazole (PTZ) (Sigma-Aldrich, P6500 or equivalent).

  • Animals: Adult male C57BL/6 mice (8-10 weeks old). Scientist's Note: Using a single sex and a consistent age range minimizes variability.

  • Equipment: Standard animal cages, observation chambers (transparent), video camera, calibrated scales, syringes (1 mL), and appropriate needles (e.g., 27G).

4.2. Solution Preparation

  • PTZ Stock Solution (e.g., 8.5 mg/mL): Dissolve 850 mg of PTZ in 100 mL of sterile 0.9% saline. Vortex until fully dissolved. Prepare fresh on the day of the experiment. This concentration allows for a 10 mL/kg injection volume to achieve an 85 mg/kg dose.

  • Test Compound Solutions: Prepare stock solutions of this compound in the chosen vehicle at concentrations required for the desired doses (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg doses, respectively, at a 10 mL/kg injection volume).

  • Positive Control Solution: Prepare a Diazepam solution (e.g., 0.4 mg/mL) in a suitable vehicle.

4.3. Experimental Procedure

  • Animal Preparation: Allow mice to acclimatize to the facility for at least one week. On the day of the experiment, weigh each mouse and allow it to habituate to the transparent observation chamber for at least 30 minutes before any injections.[5][14]

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Test Compound (Mid Dose, e.g., 30 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 100 mg/kg)

    • Group 5: Positive Control (Diazepam, 4 mg/kg)

  • Compound Administration: Administer the vehicle, test compound, or positive control via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a pre-treatment period of 30 minutes. This time allows for the absorption and distribution of the test compound.[2]

  • PTZ Induction: After the pre-treatment period, administer PTZ subcutaneously (s.c.) at a dose of 85 mg/kg. Scientist's Note: This is a convulsive dose (CD₉₅) that should reliably induce seizures in nearly all control animals. The exact dose may require optimization based on the specific mouse strain and laboratory conditions.[15]

  • Observation and Scoring: Immediately after PTZ injection, start a timer and video recording. Observe each animal individually for a period of 30 minutes.[5] Record the latency (in seconds) to the onset of the first myoclonic jerk and the most severe seizure score observed for each animal according to the Modified Racine Scale.

Table 1: Modified Racine Scale for PTZ-Induced Seizures [12][16]

ScoreBehavioral Manifestation
0 No response, normal behavior
1 Mouth and facial movements (myoclonic jerks)
2 Head nodding, "wet dog shakes"
3 Forelimb clonus
4 Rearing with forelimb clonus
5 Rearing and falling (loss of posture)
6 Generalized tonic-clonic seizure with wild running and jumping
7 Tonic extension of limbs (often leading to mortality)

Data Presentation and Analysis

Organize the collected data clearly to facilitate interpretation.

Table 2: Hypothetical Dose-Response Data for this compound

Treatment GroupDose (mg/kg)nMean Latency to First Jerk (s) ± SEMMean Max Seizure Score ± SEM% Protection (from Score ≥ 5)
Vehicle Control-1045.2 ± 3.15.8 ± 0.20%
Test Compound101088.5 ± 9.44.1 ± 0.530%
Test Compound3010155.7 ± 15.2 2.5 ± 0.670%
Test Compound10010240.1 ± 21.8 1.2 ± 0.390%
Diazepam410285.4 ± 18.5 1.0 ± 0.2100%
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Statistical Analysis:

  • Latency and Seizure Score: Analyze using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

  • Protection Rate: Analyze using Fisher's exact test to determine significant differences in the proportion of protected animals.

  • A Kaplan-Meier survival curve can be used to visualize the time-to-seizure event across groups.

Mechanistic Insights and Interpretation

A dose-dependent increase in seizure latency and a decrease in seizure severity, as shown in the hypothetical data, would strongly suggest that this compound possesses anticonvulsant properties.

G cluster_pathway GABA-A Receptor Signaling cluster_ion Neuronal Membrane cluster_outcome Cellular Outcome GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds & Opens Channel PTZ PTZ PTZ->Receptor Blocks Channel (Antagonist) Seizure Hyperexcitation (Seizure) PTZ->Seizure NCE Test Compound (Hypothesized) NCE->Receptor Enhances GABA Effect (Positive Allosteric Modulator) Normal Normal Inhibition NCE->Normal Cl_in Cl⁻ Influx Receptor->Cl_in Hyper Hyperpolarization (Inhibition) Cl_in->Hyper Hyper->Normal

Figure 2: Proposed mechanism of PTZ action and hypothetical site of intervention.

The protective effect against PTZ-induced seizures implies that the test compound may be acting through a mechanism that enhances GABAergic neurotransmission.[8] This could be via direct agonism at the GABA-A receptor, positive allosteric modulation (similar to benzodiazepines), or by inhibiting GABA metabolism or reuptake. Further studies, such as electrophysiological patch-clamp experiments or receptor binding assays, would be required to elucidate the precise molecular target.

Trustworthiness and Self-Validation: The integrity of this study rests on its controls.

  • The Vehicle Control group establishes the baseline seizure response to the PTZ dose.

  • The Positive Control (Diazepam) group validates the assay's sensitivity and ensures it can detect a known anticonvulsant effect.

  • A Dose-Response relationship for the test compound provides strong evidence of a true pharmacological effect, rather than an artifact.

By adhering to this rigorous protocol, researchers can confidently screen and characterize novel compounds like this compound for their potential as future anti-epileptic therapies.

References

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). NINDS Preclinical Epilepsy Research. [Link]

  • Zeng, C., et al. (2010). Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat. Epilepsia, 51(2), 329-334. [Link]

  • Expharm Software. (2021, September 1). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. [Link]

  • Nguepye, J. N., et al. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & Behavior, 133, 108781. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Pharmapproach. (2020, September 26). Anticonvulsant activity of Diazepam (Pentylenetetrazol). YouTube. [Link]

  • Al-Rafeea, A. M., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 17(5), 589. [Link]

  • Yildirim, M., & Marangoz, C. (2019). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Basic Medical Sciences, 1(1), 1-5. [Link]

  • Shastry, G. L. V. (2021). Mechanism of PTZ-induced epilepsy and its protection by diazepam and acteoside. ResearchGate. [Link]

  • Thapliyal, S., & Babu, K. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. Bio-protocol, 8(17), e2998. [Link]

  • Sadowski, B., et al. (2022). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Löscher, W., & Schmidt, D. (2010). Comparison of two seizure threshold rat models for evaluation of proconvulsant drug properties. Epilepsy Currents, 10(s1), 1-1. [Link]

  • Lüttjohann, A., & van Luijtelaar, G. (2015). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Epilepsia, 56(7), 1148-1159. [Link]

  • Takeda, K., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57523. [Link]

  • Van Erum, J., et al. (2019). Modified Racine scale for the behavioral scoring of seizure severity of PTZ-induced seizures in mice. ResearchGate. [Link]

  • Blair, R. V., et al. (2022). Visual detection of seizures in mice using supervised machine learning. bioRxiv. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Liu, Y., et al. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in Neurology, 13, 1065602. [Link]

  • Wikipedia. (2023, November 13). Racine stages. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy-. [Link]

  • Lüttjohann, A., & van Luijtelaar, G. (2023). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Journal of Visualized Experiments, (195), e65315. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)phenol. [Link]

Sources

Application Notes and Protocols for In Vitro Neuroprotection Assays Using 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the potential neuroprotective properties of the compound 4-(2-(Piperidin-1-YL)ethoxy)phenol. While direct neuroprotective activity of this specific molecule is not extensively documented, its structural motifs are present in pharmacologically active agents with established neuroprotective effects, such as Donepezil. Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, also functions as a potent agonist of the sigma-1 (σ1) receptor, a mechanism linked to neuroprotection.[1] This structural relationship provides a strong rationale for evaluating this compound in validated in vitro neuroprotection models. These protocols are designed to be robust and self-validating, enabling researchers to rigorously assess the compound's efficacy in mitigating neuronal damage induced by various neurotoxic insults relevant to neurodegenerative diseases.

Introduction: Scientific Rationale and Compound Overview

This compound is a piperidine derivative.[2][3] Its core structure is of significant interest in neuropharmacology. The piperidine moiety is a common scaffold in centrally active drugs, and the overall structure shares features with compounds known to interact with neuronal receptors.

A key rationale for investigating this compound stems from its structural similarity to a portion of Donepezil, a cornerstone therapy for Alzheimer's disease.[4][5] Beyond its primary role as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain, Donepezil's neuroprotective effects are also attributed to its activity as a sigma-1 (σ1) receptor agonist.[1][6] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation is implicated in mediating neuroprotective effects through various pro-survival and anti-apoptotic signaling pathways.[7][8][9] Given the shared structural elements, it is hypothesized that this compound may exhibit affinity for the σ1 receptor and, consequently, possess neuroprotective properties.

These application notes will guide researchers through a series of in vitro assays to test this hypothesis. We will focus on assays that model key pathological events in neurodegeneration, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. The human neuroblastoma cell line, SH-SY5Y, will be utilized as a primary model due to its neuronal characteristics and extensive use in neuroprotection studies.[10][11]

Experimental Design and Workflow

A systematic approach is crucial for evaluating the neuroprotective potential of a test compound. The following workflow provides a logical progression from initial toxicity assessment to mechanistic evaluation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Neuroprotection Screening cluster_2 Phase 3: Mechanistic Insights A Compound Preparation & QC (Solubility, Purity) B Cell Line Culture & Maintenance (SH-SY5Y Cells) A->B Establish System C Cytotoxicity Assessment of Compound (Determine non-toxic concentration range) B->C Characterize Compound Effect E Co-treatment with This compound C->E Select Doses D Induce Neurotoxicity: - Oxidative Stress (H₂O₂) - Mitochondrial Dysfunction (MPP⁺) - Excitotoxicity (Glutamate) D->E Induce Damage F Assess Cell Viability (MTT, LDH assays) E->F Evaluate Protection G Measure Oxidative Stress Markers (ROS levels) F->G If Protective H Assess Apoptosis (Caspase activity, DNA fragmentation) F->H If Protective I Investigate Target Engagement (e.g., Sigma-1 Receptor Binding Assay) F->I Hypothesis Testing G cluster_0 Experimental Setup cluster_1 Induction of Oxidative Stress cluster_2 Endpoint Analysis A Seed SH-SY5Y Cells (96-well plate) B Pre-treatment with Compound (Non-toxic concentrations) for 2h A->B C Add Hydrogen Peroxide (H₂O₂) (e.g., 100-200 µM) B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT Assay) D->E F Measure ROS Levels (DCFH-DA Assay) D->F

Caption: Workflow for the oxidative stress neuroprotection assay.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells for 2 hours with non-toxic concentrations of this compound (determined from the cytotoxicity assay).

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 100-200 µM. [12]4. Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with H₂O₂ only (positive control)

    • Cells treated with the compound only

  • Incubate for 24 hours.

  • Measure cell viability using the MTT assay. An increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Neuroprotection Assay Against Mitochondrial Dysfunction

Rationale: Mitochondrial dysfunction is a central feature of Parkinson's disease. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) selectively targets dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased ROS production, and cell death. [13][14]This assay models Parkinson's-like neurodegeneration.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat cells for 2 hours with non-toxic concentrations of this compound.

  • Induce neurotoxicity by adding MPP+ at a final concentration of 1-2 mM. [15]4. Include appropriate controls as described in the oxidative stress assay.

  • Incubate for 24-48 hours. [16]6. Assess cell viability using the MTT assay.

Neuroprotection Assay Against Glutamate Excitotoxicity

Rationale: Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death. [17][18]This is a key mechanism in ischemic stroke and is implicated in other neurodegenerative conditions. Overactivation of glutamate receptors, particularly NMDA receptors, causes a massive influx of Ca²⁺, triggering downstream cell death pathways. [19] Protocol:

  • Seed SH-SY5Y cells or primary cortical neurons in a 96-well plate.

  • Pre-treat cells for 2 hours with non-toxic concentrations of this compound.

  • Induce excitotoxicity by adding L-glutamate at a final concentration of 5-10 mM for a brief period (e.g., 30 minutes), followed by a washout and incubation in fresh medium. [17]4. Include appropriate controls.

  • Incubate for 24 hours.

  • Measure cell viability (MTT assay) and cell death (LDH release assay). The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)
Control1005
Glutamate (5mM)4585
Glutamate + Cmpd (1µM)6550
Glutamate + Cmpd (10µM)8030
Caption: Example data representation for the excitotoxicity assay.

Mechanistic Elucidation: The Role of Sigma-1 (σ1) Receptor

Rationale: As hypothesized, the potential neuroprotective effects of this compound may be mediated through the σ1 receptor. To investigate this, a selective σ1 receptor antagonist, such as NE-100, can be used. [20]If the compound's neuroprotective effect is blocked by the antagonist, it provides strong evidence for σ1 receptor involvement.

G A Neurotoxic Insult (e.g., H₂O₂) C Sigma-1 Receptor A->C Inhibits B Test Compound (this compound) B->C Activates? D Downstream Pro-survival Pathways C->D Promotes E Neuroprotection D->E Leads to F Sigma-1 Antagonist (e.g., NE-100) F->C Blocks

Caption: Investigating σ1 receptor involvement in neuroprotection.

Protocol:

  • Select the most effective neuroprotection assay model identified in the previous steps (e.g., the H₂O₂ oxidative stress model).

  • Design the experiment with the following groups:

    • Control

    • H₂O₂ only

    • H₂O₂ + Test Compound

    • H₂O₂ + Test Compound + NE-100 (σ1 antagonist)

    • H₂O₂ + NE-100 only

  • Pre-treat cells with NE-100 (e.g., 1 µM) for 30 minutes before adding the test compound.

  • Proceed with the standard neuroprotection protocol.

  • Assess cell viability. If the protective effect of the test compound is significantly diminished in the presence of NE-100, this suggests a σ1 receptor-mediated mechanism.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential neuroprotective agent. By systematically assessing its effects against various neurotoxic insults and probing the involvement of the sigma-1 receptor, researchers can gain valuable insights into its pharmacological profile. Positive findings from these assays would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models of neurodegenerative diseases.

References

  • Wikipedia. (n.d.). Donepezil. Retrieved from [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. Retrieved from [Link]

  • Ciccone, C., et al. (2012). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neuroscience Research, 90(11), 2246-2255. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Soman, A., et al. (2021). Multi-parameter Behavioral Phenotyping of the MPP+ Model of Parkinson's Disease in Zebrafish. Neuroscience, 469, 134-148. Retrieved from [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(4), 2034-2042. Retrieved from [Link]

  • Barth, A., et al. (2022). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. International Journal of Molecular Sciences, 23(14), 7935. Retrieved from [Link]

  • D'Amico, J., et al. (2013). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. Journal of Neuroinflammation, 10, 80. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 485. Retrieved from [Link]

  • Ghang, Y. J., & Singh-Mehta, A. (2023). Donepezil. StatPearls. Retrieved from [Link]

  • Chen, L., et al. (2009). Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. International Journal of Biochemistry & Cell Biology, 41(6), 1284-1293. Retrieved from [Link]

  • Shao, Y., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Molecules, 29(1), 123. Retrieved from [Link]

  • Wang, Y., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

  • Neurofit. (n.d.). Model of MPP+ induced neurotoxicity in rat dopaminergic neurons. Retrieved from [Link]

  • Chen, B. H., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 17(10), 589. Retrieved from [Link]

  • Provenzano, F., et al. (2021). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 22(11), 6032. Retrieved from [Link]

  • ResearchGate. (2019). What is the best dose of hydrogen peroxide to induce oxidative damage in neurons?. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurodifferentiation protocol applied to SH-SY5Y cells. Retrieved from [Link]

  • Chen, C. M., et al. (2018). Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects. International Journal of Molecular Sciences, 19(10), 3192. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Foods, 10(9), 2147. Retrieved from [Link]

  • O'Sullivan, J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 221. Retrieved from [Link]

  • Su, T. P., et al. (2010). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Pharmaceutical Design, 16(3), 269-280. Retrieved from [Link]

  • Al-Saady, Y., et al. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 13(12), 1735-1753. Retrieved from [Link]

  • Longo, F., et al. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Al-Juboori, M. I. (2013). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Journal of Pharmaceutical and Toxicological Methods, 68(2), 229-234. Retrieved from [Link]

  • Campisi, A., et al. (2018). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research, 13(2), 213-216. Retrieved from [Link]

  • Aydin, S., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Cellular Neuroscience and Oxidative Stress, 14(1), 1017-1025. Retrieved from [Link]

  • Tevlek, A., & Dursun, A. D. (2019). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 56(4), 261-267. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Retrieved from [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative stress. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]

  • Stanciu, M., et al. (2000). Glutamate-induced cytotoxicity in a neuronal cell line is mediated by free radicals. Journal of Neuroscience Research, 62(5), 776-783. Retrieved from [Link]

  • Li, Y., et al. (2023). Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John's Wort) in the MPTP-Induced Zebrafish Model. Molecules, 28(13), 5183. Retrieved from [Link]

  • WebMD. (n.d.). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Gaja-Capdevila, N., et al. (2020). Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Frontiers in Pharmacology, 11, 589. Retrieved from [Link]

  • Ismail, N., et al. (2018). Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes. Oxidative Medicine and Cellular Longevity, 2018, 9387056. Retrieved from [Link]

  • Kumar, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1169049. Retrieved from [Link]

  • Lacivita, E., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 55(20), 8859-8872. Retrieved from [Link]

  • Abate, C., et al. (2013). Development of sigma-1 (σ1) receptor fluorescent ligands to study their cellular localization in cancer cells. Journal of Medicinal Chemistry, 56(17), 7013-7023. Retrieved from [Link]

  • Asanuma, M., et al. (2012). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuroscience Letters, 514(1), 52-56. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 43, 128087. Retrieved from [Link]

  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-4636. Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes for the Synthesis of Novel Derivatives from 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-(2-(Piperidin-1-YL)ethoxy)phenol is a bifunctional building block of significant interest to the drug discovery and development community. Its structure incorporates three key features that can be independently and selectively functionalized: a nucleophilic phenolic hydroxyl group, an electron-rich aromatic ring, and a basic piperidine nitrogen. This trifecta of reactive sites makes it an exceptionally versatile scaffold for the generation of diverse chemical libraries. Notably, this core structure is a key component in the synthesis of selective estrogen receptor modulators (SERMs), such as Raloxifene, highlighting its proven value in medicinal chemistry.[1][2][3][4]

The strategic derivatization of this molecule can lead to novel compounds with a wide range of potential pharmacological activities. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, contributing to activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[5] This guide provides detailed protocols for the synthesis of novel derivatives of this compound, focusing on the independent modification of its three key functional regions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions, and guidance for the characterization of the resulting products.

I. Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][6][7] The presence of the basic piperidine nitrogen in our scaffold necessitates careful selection of the base to avoid unwanted side reactions, such as quaternization of the piperidine nitrogen. A non-nucleophilic base or a milder inorganic base is preferred.

Protocol 1: Synthesis of 1-(2-(4-(Benzyloxy)phenoxy)ethyl)piperidine

  • Reaction Principle: The phenolic proton is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction.

    Williamson_Ether_Synthesis start This compound reagents + Benzyl Bromide + K2CO3 in DMF start->reagents product 1-(2-(4-(Benzyloxy)phenoxy)ethyl)piperidine reagents->product

    Caption: Williamson Ether Synthesis Workflow

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterValueRationale
Solvent DMFA polar aprotic solvent that facilitates SN2 reactions.
Base K₂CO₃A mild inorganic base that deprotonates the phenol without significantly reacting with the alkyl halide or the piperidine nitrogen.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Alkyl Halide Benzyl BromideA reactive primary halide that is well-suited for SN2 reactions.
B. Esterification with Acyl Chlorides

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with an acyl chloride. This reaction is typically fast and high-yielding.[8]

Protocol 2: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)phenyl benzoate

  • Reaction Principle: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the ester.

    Esterification start This compound reagents + Benzoyl Chloride + Pyridine in DCM start->reagents product 4-(2-(Piperidin-1-yl)ethoxy)phenyl benzoate reagents->product

    Caption: Phenolic Esterification Workflow

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and add pyridine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

ParameterValueRationale
Solvent DCMAn inert solvent that dissolves the reactants well.
Base PyridineActs as a nucleophilic catalyst and scavenges the HCl byproduct.
Temperature 0 °C to RTControls the initial exothermic reaction and allows for a smooth conversion.
Acylating Agent Benzoyl ChlorideA highly reactive acylating agent.

II. Functionalization of the Aromatic Ring

The electron-donating effect of the ether-linked substituent activates the aromatic ring towards electrophilic substitution, primarily at the ortho position to the hydroxyl group.

A. Aminomethylation via the Mannich Reaction

The Mannich reaction is a powerful tool for C-C bond formation that introduces an aminomethyl group onto an acidic proton-containing compound, in this case, the electron-rich phenol.[9]

Protocol 3: Synthesis of 2-((Dimethylamino)methyl)-4-(2-(piperidin-1-yl)ethoxy)phenol

  • Reaction Principle: The reaction involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and a secondary amine, which then undergoes electrophilic attack by the activated aromatic ring of the phenol.

    Mannich_Reaction start This compound reagents + Formaldehyde + Dimethylamine in Ethanol start->reagents product 2-((Dimethylamino)methyl)-4-(2-(piperidin-1-yl)ethoxy)phenol reagents->product

    Caption: Mannich Reaction Workflow

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 eq) in ethanol, add aqueous formaldehyde (37%, 1.2 eq) and dimethylamine (40% in water, 1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

ParameterValueRationale
Solvent EthanolA protic solvent that facilitates the formation of the iminium ion.
Reagents Formaldehyde, DimethylaminePrecursors for the in-situ generation of the electrophilic iminium ion.
Temperature RefluxProvides the necessary activation energy for the electrophilic aromatic substitution.

III. Modification of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents, significantly impacting the pharmacological profile of the resulting derivatives.

A. N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the piperidine nitrogen.[10] To avoid the formation of quaternary ammonium salts, it is crucial to control the stoichiometry of the alkylating agent.

Protocol 4: Synthesis of 4-(2-(4-Ethylpiperidin-1-yl)ethoxy)phenol

  • Reaction Principle: A standard SN2 reaction where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of an alkyl halide.

    N_Alkylation start Piperidine Precursor* reagents + Ethyl Iodide + K2CO3 in Acetonitrile start->reagents product 4-(2-(4-Ethylpiperidin-1-yl)ethoxy)phenol reagents->product

    Caption: N-Alkylation of Piperidine Workflow. Assuming a precursor where the piperidine is unsubstituted.

  • Step-by-Step Protocol:

    • To a solution of the piperidine precursor (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add ethyl iodide (1.1 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

ParameterValueRationale
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions.
Base K₂CO₃A mild base to neutralize the HI formed during the reaction.
Temperature Room TemperatureSufficient for the reaction of a reactive alkyl iodide.
Alkylating Agent Ethyl IodideA reactive primary alkyl halide.
B. Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the over-alkylation issues sometimes encountered with alkyl halides.[11][12][13]

Protocol 5: Synthesis of 4-(2-(4-Benzylpiperidin-1-yl)ethoxy)phenol

  • Reaction Principle: The piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

    Reductive_Amination start Piperidine Precursor* reagents + Benzaldehyde + NaBH(OAc)3 in DCE start->reagents product 4-(2-(4-Benzylpiperidin-1-yl)ethoxy)phenol reagents->product

    Caption: Reductive Amination Workflow. Assuming a precursor where the piperidine is unsubstituted.

  • Step-by-Step Protocol:

    • To a solution of the piperidine precursor (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

ParameterValueRationale
Solvent DCEAn aprotic solvent that is compatible with the reducing agent.
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for iminium ions.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Carbonyl Source BenzaldehydeA readily available aldehyde for introducing a benzyl group.

IV. Analytical Characterization

The successful synthesis of novel derivatives must be confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14]

    • ¹H NMR: Expect characteristic shifts for the aromatic protons, the ethoxy linker protons, and the piperidine ring protons. The appearance of new signals corresponding to the introduced substituents will confirm the success of the reaction.

    • ¹³C NMR: The carbon signals of the core structure can be assigned, and new signals corresponding to the added functional groups will be observed.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and its fragmentation pattern, which can aid in structural confirmation.[15][16] The piperidine ring often undergoes characteristic α-cleavage.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for purification.[17][18][19] Due to the basic nature of the piperidine moiety, reverse-phase HPLC with an acidic mobile phase modifier (e.g., trifluoroacetic acid) is often employed.

V. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide provide a solid foundation for the exploration of its chemical space. By strategically modifying the phenolic hydroxyl, the aromatic ring, and the piperidine nitrogen, researchers can generate libraries of compounds for screening in various biological assays, paving the way for the discovery of new therapeutic agents.

References

  • Lumen Learning. Organic Chemistry 1: An open textbook. 9.5. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. Williamson ether synthesis with an amine as a base. [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Chemguide. preparation of esters. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1888.
  • Google Patents.
  • ResearchGate. ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. [Link]

  • Reddit. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Bathini, P. K., & Nallapati, V. R. (2014). An improved synthesis of Raloxifene hydrochloride: a selective estrogen receptor modulator. International Journal of Pharmaceutical Sciences and Research, 5(2), 515.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(5), 495-504.
  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

  • ResearchGate. Chapter 5: Synthesis of Raloxifene. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5035, Raloxifene. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • Organic Chemistry India. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • PubMed Central. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]

  • Google Patents.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • IISTE. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • Glen Jackson - West Virginia University. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

Sources

Application Notes and Protocols: 4-(2-(Piperidin-1-YL)ethoxy)phenol in the Exploration of Piperidine-Containing Drug Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Utility of 4-(2-(Piperidin-1-YL)ethoxy)phenol

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure imparts favorable physicochemical properties to drug candidates, including modulated lipophilicity, metabolic stability, and the ability to form crucial interactions with biological targets.[3] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of enzyme active sites and receptor binding pockets, enhancing potency and selectivity.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of This compound as a versatile building block for the synthesis and evaluation of novel piperidine-containing drug analogues. This bifunctional molecule, featuring a nucleophilic phenolic hydroxyl group and a basic piperidine moiety connected by an ether linkage, serves as an excellent starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. A notable application of this scaffold is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene, where it forms a key part of the side chain responsible for receptor interaction and tissue-specific activity.[6][7]

These application notes will detail the synthesis and characterization of this compound, provide protocols for its derivatization into drug analogues, and outline methodologies for their subsequent biological evaluation.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is mono-alkylated using 1-(2-chloroethyl)piperidine.

Protocol 1: Synthesis of this compound

Materials:

  • Hydroquinone

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (1.1 equivalents) and potassium hydroxide (2.2 equivalents) in a mixture of ethanol and water.

  • To this solution, add 1-(2-chloroethyl)piperidine hydrochloride (1.0 equivalent).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality behind Experimental Choices:

  • The use of a slight excess of hydroquinone and a larger excess of base ensures the complete consumption of the limiting reagent, 1-(2-chloroethyl)piperidine.

  • Ethanol serves as a suitable solvent that can dissolve both the ionic and organic reactants.

  • Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • The aqueous workup and extraction are standard procedures to separate the organic product from inorganic salts and unreacted starting materials.

  • Column chromatography is essential for obtaining a highly pure product, which is critical for subsequent derivatization and biological testing.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the phenol ring, the methylene protons of the ethoxy chain, and the methylene protons of the piperidine ring. The chemical shifts and splitting patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the ethoxy chain, and the piperidine ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₉NO₂ (221.30 g/mol ).[9]
FT-IR Characteristic absorption bands for the O-H stretch of the phenol, C-O stretching of the ether, and C-N stretching of the piperidine.

Note: Specific peak positions (ppm for NMR, m/z for MS, and cm⁻¹ for IR) should be compared with literature values or predicted spectra for confirmation.[10][11][12][13]

Application in the Synthesis of Drug Analogues

The phenolic hydroxyl group of this compound is a key functional handle for derivatization, allowing for the introduction of various pharmacophoric groups.[14][15] This is particularly relevant in the synthesis of SERM analogues, where this position is often acylated.

Workflow for Drug Analogue Synthesis

Drug Analogue Synthesis Workflow start This compound derivatization Derivatization Reaction (e.g., Acylation, Alkylation) start->derivatization analogue Crude Drug Analogue derivatization->analogue purification Purification (Column Chromatography, Recrystallization) analogue->purification pure_analogue Pure Drug Analogue purification->pure_analogue characterization Characterization (NMR, MS, IR) pure_analogue->characterization

Caption: Workflow for the synthesis of drug analogues.

Protocol 2: Acylation of this compound for SERM Analogue Synthesis

This protocol describes a general procedure for the acylation of the phenolic hydroxyl group, a key step in the synthesis of many SERMs like Raloxifene.[6][7]

Materials:

  • This compound

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution. If starting with a carboxylic acid, pre-activate it with a coupling agent according to standard procedures before addition.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography or recrystallization to yield the pure drug analogue.

Self-Validating System:

  • TLC Monitoring: At each step, TLC should be used to track the consumption of starting material and the formation of the product, confirming the reaction is proceeding as expected.

  • Spectroscopic Confirmation: The final product must be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the phenolic proton signal in ¹H NMR and the appearance of a carbonyl signal in ¹³C NMR and IR would be key indicators of a successful acylation.

Biological Evaluation of Drug Analogues

Once a library of analogues has been synthesized, their biological activity must be assessed. For SERM candidates, this involves evaluating their binding affinity to estrogen receptors (ERα and ERβ) and their functional effects on cells.[16][17]

Protocol 3: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[17][18]

Materials:

  • Purified human recombinant ERα or ERβ

  • Radiolabeled estradiol (e.g., [³H]17β-estradiol)

  • Test compounds (drug analogues)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds and a reference compound (e.g., unlabeled 17β-estradiol).

  • In a 96-well plate, incubate the estrogen receptor with a fixed concentration of radiolabeled estradiol in the presence of varying concentrations of the test compounds or the reference compound.

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.

Protocol 4: Cell Viability (Cytotoxicity) Assay (MTT/XTT)

This assay assesses the effect of the drug analogues on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20] It is crucial for identifying compounds that may have unwanted cytotoxic effects.

Materials:

  • Breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilizing agent (e.g., DMSO for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, add a solubilizing agent to dissolve the formazan crystals. XTT forms a water-soluble product, so this step is not necessary.

  • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Potential Signaling Pathways Modulated by Analogues

Analogues derived from this compound, particularly those designed as SERMs, are expected to modulate estrogen receptor signaling pathways.[21][22] Estrogen receptors can mediate their effects through both genomic and non-genomic pathways.

Estrogen Receptor Signaling

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM Analogue ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) Dimerization->Kinase_Cascade Non-genomic Signaling ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation & Binding Transcription Modulation of Gene Transcription Kinase_Cascade->Transcription ERE->Transcription Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription->Cell_Response

Caption: Simplified Estrogen Receptor Signaling Pathway.

In the classical genomic pathway , the SERM analogue binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[23] The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA.[21] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent cellular responses.[23] SERMs exhibit tissue-specific effects by inducing different receptor conformations, which in turn recruit different co-regulators in different cell types.

In the non-genomic pathway , membrane-associated estrogen receptors can rapidly activate intracellular kinase cascades, such as the MAPK and PI3K/Akt pathways, leading to more immediate cellular effects that are independent of gene transcription.[21][23]

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel piperidine-containing drug analogues. Its straightforward synthesis and the reactivity of its phenolic hydroxyl group make it an ideal scaffold for creating diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for the synthesis, purification, characterization, and biological evaluation of these analogues, particularly in the context of SERM discovery. By understanding the underlying principles of the synthetic strategies and biological assays, researchers can effectively utilize this compound to explore new chemical space and identify promising new therapeutic agents.

References

  • RALOXIFENE - New Drug Approvals. (2020). In New Drug Approvals. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2020). ResearchGate. Retrieved from [Link]

  • Recent advancement of piperidine moiety in treatment of cancer- A review. (2018). PubMed. Retrieved from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. Retrieved from [Link]

  • Simplified diagram of estrogen signaling pathways, including... (n.d.). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological evaluation of SERMs with potent nongenomic estrogenic activity. (2006). PubMed. Retrieved from [Link]

  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (2017). National Institutes of Health. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. Retrieved from [Link]

  • Preparation method of raloxifene hydrochloride and intermediate thereof. (n.d.). Google Patents.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • (PDF) In vitro receptor binding assays. (2003). ResearchGate. Retrieved from [Link]

  • Selective Estrogen Receptor Modulators with Conformationally Restricted Side Chains. Synthesis and Structure−Activity Relationship of ERα-Selective Tetrahydroisoquinoline Ligands. (2005). ResearchGate. Retrieved from [Link]

  • Estrogen Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). ResearchGate. Retrieved from [Link]

  • Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Chapter 5: Synthesis of Raloxifene. (2018). ResearchGate. Retrieved from [Link]

  • The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells. (2007). PubMed. Retrieved from [Link]

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. (2000). Oxford Academic. Retrieved from [Link]

  • Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. (2024). National Institutes of Health. Retrieved from [Link]

  • Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition. (2025). Beilstein Journals. Retrieved from [Link]

  • Raloxifene. (n.d.). PubChem. Retrieved from [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

  • Estrogen receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Molecular mechanism of estrogen–estrogen receptor signaling. (2012). National Institutes of Health. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Use of SERMs in Menopause. (2011). The Federation of Obstetric & Gynaecological Societies of India. Retrieved from [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.). Organic Chemistry International. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Relationship between the results of in vitro receptor binding assay to human estrogen receptor alpha and in vivo uterotrophic assay: comparative study with 65 selected chemicals. (2007). PubMed. Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). National Institutes of Health. Retrieved from [Link]

  • Estrogen receptor (ER) signalling pathway. (a) Classic ER signalling... (n.d.). ResearchGate. Retrieved from [Link]

  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. (2021). National Institutes of Health. Retrieved from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure ?. (2019). ResearchGate. Retrieved from [Link]

  • Estrogen Receptor Binding. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of "4-(2-(Piperidin-1-YL)ethoxy)phenol" for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The successful in vivo evaluation of novel chemical entities is critically dependent on the development of appropriate formulations that ensure adequate exposure in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of "4-(2-(Piperidin-1-YL)ethoxy)phenol," a compound for which detailed physicochemical properties may not be readily available. The protocols outlined herein are designed to be adaptable and are grounded in a systematic, data-driven approach to formulation development, emphasizing scientific integrity and practical, field-proven insights. We will navigate through pre-formulation assessment, rational formulation strategy selection, detailed preparation protocols, and crucial quality control measures, ensuring the generation of reliable and reproducible data in animal studies.

Introduction: The Formulation Challenge

This guide, therefore, presents a logical workflow for characterizing the physicochemical properties of "this compound" and leverages this data to select and develop an appropriate formulation for preclinical animal studies. The overarching goal is to maximize exposure for safety and efficacy testing while ensuring the welfare of the research animals.[4]

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation assessment provides the empirical basis for all subsequent decisions.

Preformulation_Workflow API API: this compound Solubility Solubility Profiling (Aqueous & Organic) API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP SolidState Solid-State Characterization (Microscopy, DSC) API->SolidState Stability Preliminary Stability (Solution & Solid-State) API->Stability FormulationStrategy Formulation Strategy Selection Solubility->FormulationStrategy pKa->FormulationStrategy LogP->FormulationStrategy SolidState->FormulationStrategy Stability->FormulationStrategy

Caption: Pre-formulation assessment workflow.

Experimental Protocols for Pre-formulation

Protocol 2.1.1: Aqueous pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of "this compound" to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot solubility (mg/mL or µg/mL) as a function of pH.

Protocol 2.1.2: Solubility in Non-Aqueous Vehicles

  • Select a range of pharmaceutically acceptable solvents and co-solvents (see Table 1).

  • Following the procedure in Protocol 2.1.1, determine the saturation solubility of the compound in each vehicle.

Protocol 2.1.3: pKa and LogP/LogD Determination

  • pKa: The acid dissociation constant(s) can be determined using potentiometric titration or UV-spectrophotometry. The presence of both a basic nitrogen and an acidic phenol suggests there will be at least two pKa values.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient at different pH values (LogD) can be determined using the shake-flask method or calculated using commercially available software.

Formulation Strategies: A Decision-Based Approach

The data from the pre-formulation assessment will guide the selection of the most appropriate formulation strategy.

Strategy 1: Aqueous Solution via pH Adjustment
  • Applicability: This is the preferred approach if the compound exhibits sufficient solubility at a physiologically tolerable pH (typically between pH 4 and 8 for oral administration and closer to neutral for parenteral routes).[5] The presence of ionizable groups in "this compound" makes this a likely possibility.

  • Causality: By adjusting the pH to a value where the compound is predominantly in its ionized (salt) form, aqueous solubility can be significantly increased.

Protocol 3.1.1: Preparation of a pH-Adjusted Aqueous Solution

  • Weigh the required amount of "this compound".

  • Add a portion of the final volume of purified water (or saline for parenteral formulations).

  • Slowly add a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) dropwise while stirring to facilitate dissolution. The choice of acid or base will depend on the pKa values and the desired final pH.

  • Once the compound is fully dissolved, adjust the final pH to the target value using the acid or base.

  • Add the remaining vehicle to reach the final desired volume and concentration.

  • Visually inspect for clarity and absence of particulates.

  • Verify the final pH.

Strategy 2: Co-Solvent Systems
  • Applicability: When aqueous solubility is insufficient even with pH modification, a co-solvent system can be employed.[3]

  • Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventProperties and ConsiderationsTypical Concentration Range (Oral)
Polyethylene Glycol 400 (PEG 400)Generally well-tolerated; can cause diarrhea at high doses.[6]Up to 50%
Propylene Glycol (PG)Good solubilizing power; can cause hemolysis upon IV administration.Up to 40%
EthanolEffective solubilizer; potential for behavioral effects in animals.Up to 20%
GlycerolViscous; generally considered safe.Up to 30%
Dimethyl Sulfoxide (DMSO)Excellent solubilizer; can have pharmacological effects and influence drug metabolism. Use with caution.[6]< 10%

Protocol 3.2.1: Preparation of a Co-Solvent Formulation

  • Weigh the required amount of "this compound".

  • Dissolve the compound in the chosen co-solvent (e.g., PEG 400). Gentle warming or sonication may be used to aid dissolution.[3]

  • Once dissolved, slowly add the aqueous component (e.g., water, saline, or buffer) while stirring to reach the final concentration and co-solvent ratio.

  • Critical Step: Observe for any signs of precipitation upon addition of the aqueous phase. The final formulation must remain a clear solution.

Strategy 3: Aqueous Suspension
  • Applicability: For compounds with very low solubility across the physiological pH range and in acceptable co-solvent systems.

  • Causality: A suspension is a heterogeneous system where solid drug particles are dispersed in a liquid medium. While it avoids the need for complete dissolution in the vehicle, particle size and uniformity are critical for consistent dosing and absorption.

Protocol 3.3.1: Preparation of a Micronized Suspension

  • Particle Size Reduction (Micronization): If necessary, reduce the particle size of the bulk drug powder using techniques like jet milling or ball milling to improve dissolution rate and homogeneity.

  • Wetting: Weigh the micronized "this compound". Prepare a paste by adding a small amount of a wetting agent (e.g., 0.1% Tween 80 or Polysorbate 80) and levigating with a mortar and pestle.

  • Dispersion: Prepare the suspension vehicle, which typically contains a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) to increase viscosity and prevent rapid settling.

  • Gradually add the suspension vehicle to the drug paste while mixing continuously.

  • Homogenize the suspension using a high-shear mixer or sonicator to ensure uniform particle distribution.

  • The final formulation should be a uniform, easily re-suspendable dispersion.

Excipient Selection and Safety Considerations

The selection of excipients must prioritize animal safety and welfare.[7] The chosen vehicle and its concentration should be known to be well-tolerated in the selected animal species and by the intended route of administration.[8][9]

  • Toxicity: Be aware of potential excipient-related toxicities. For instance, some polysorbates have been associated with anaphylactoid reactions in dogs.[7]

  • Vehicle Control Group: It is imperative to include a vehicle-only control group in animal studies to differentiate the effects of the test compound from those of the formulation components.[10]

Formulation Preparation and Quality Control Workflow

A robust quality control (QC) process is essential to ensure that the prepared formulation is accurate, homogenous, and stable for the duration of the study.

Formulation_QC_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control Prep_Start Weigh API & Excipients Mixing Mixing / Solubilization Prep_Start->Mixing Volume Final Volume Adjustment Mixing->Volume Visual Visual Inspection (Clarity, Color, Homogeneity) Volume->Visual pH_Check pH Measurement Visual->pH_Check Concentration Concentration Verification (e.g., HPLC) pH_Check->Concentration Stability_Test Short-Term Stability Assessment Concentration->Stability_Test Release Release for Dosing Stability_Test->Release

Caption: Formulation preparation and quality control workflow.

Stability Assessment of the Final Formulation

Preclinical formulations are often prepared in batches for dosing over several hours or days. Therefore, it is crucial to confirm their stability under the intended storage and use conditions.[4][11]

Protocol 6.1: Short-Term Stability Testing

  • Prepare the final formulation as per the selected protocol.

  • Dispense aliquots into appropriate storage containers, mimicking the conditions of the animal study.

  • Store the aliquots at the intended storage temperature (e.g., room temperature, 2-8°C).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw a sample from an aliquot.

  • Analyze the sample for:

    • Appearance: Visual inspection for any changes in color, clarity, or precipitation.

    • pH: Measure the pH to check for any drift.

    • Potency: Quantify the concentration of "this compound" using a validated analytical method. The concentration should typically remain within ±10% of the initial concentration.[11]

    • Purity: Assess for the presence of any degradation products.

Conclusion

The development of a suitable formulation for "this compound" for animal studies is a systematic process that begins with a thorough physicochemical characterization of the compound. This data-driven approach allows for the rational selection of a formulation strategy, whether it be a simple pH-adjusted solution, a co-solvent system, or a suspension. By following the detailed protocols for preparation, quality control, and stability testing outlined in this guide, researchers can ensure the administration of an accurate and consistent dose, thereby generating reliable and reproducible preclinical data. The ultimate goal is to maximize the potential for success in the drug development process by making well-informed decisions from the earliest stages.

References

  • Gautam, A., & Singh, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1337–1353. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Kozloski, G. D. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 37(11). [Link]

  • Peyrou, M., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science, 9, 992520. [Link]

  • Harrill, J. A., et al. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1383–1403. [Link]

  • IOI Oleo. (2022, August 22). Excipients for veterinary application. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Agricultural Marketing Service. (2015, January 22). Excipients. Retrieved from [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Singh, S., & Kumar, D. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 63-69. [Link]

  • Evotec. (n.d.). Early Formulation. Retrieved from [Link]

  • SlideShare. (2024, November 23). Excipient used in parentral formulation. Retrieved from [Link]

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 11–103. [Link]

  • ResearchGate. (2013). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining the Solubility of 4-(2-(Piperidin-1-YL)ethoxy)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable drug candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This document provides a comprehensive guide to understanding and determining the solubility of 4-(2-(Piperidin-1-YL)ethoxy)phenol , a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[1] SERMs are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects, with applications in the treatment of osteoporosis and breast cancer.

The molecular structure of this compound, featuring a phenolic hydroxyl group, a piperidine ring, and an ether linkage, bestows upon it a unique combination of polarity and basicity. These structural motifs govern its interactions with various solvents, making a thorough understanding of its solubility profile essential for process chemists and formulation scientists. This guide will delve into the theoretical aspects of its solubility, provide detailed protocols for its experimental determination, and discuss the practical implications of the obtained data.

Physicochemical Properties and Predicted Solubility Profile

To rationally approach the selection of solvents for solubility determination and subsequent applications, it is crucial to first consider the intrinsic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂-
Molecular Weight 221.30 g/mol -
Predicted Boiling Point 372.7 ± 22.0 °C-
Predicted Density 1.096 ± 0.06 g/cm³-
Predicted pKa 10.31 ± 0.15-

The presence of a polar phenolic hydroxyl group and a basic piperidine ring suggests that this compound will exhibit a range of solubilities in different organic solvents, dictated by the principle of "like dissolves like."[2] The phenolic moiety can engage in hydrogen bonding with protic solvents, while the tertiary amine of the piperidine ring can act as a hydrogen bond acceptor. The overall polarity of the molecule is balanced by the non-polar hydrocarbon backbone.

Based on these structural features, a qualitative prediction of its solubility in common organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the phenolic hydroxyl and piperidine nitrogen of the solute.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the phenolic proton. Their high polarity can also solvate the polar regions of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors for the phenolic proton. The overall polarity is lower than polar aprotic solvents, which may limit solubility.[3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar aromatic ring of the solvent can interact with the phenyl group of the solute via van der Waals forces. The overall polarity mismatch will likely limit solubility.[3]
Non-polar Aliphatic Hexane, HeptaneLowSignificant mismatch in polarity. The non-polar solvent cannot effectively solvate the polar functional groups of the solute.[2][4]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6] This protocol outlines the steps for determining the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, hexane) of appropriate purity

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Spatula

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Label vials for each solvent to be tested.

  • Addition of Excess Solute:

    • Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be approximately 10-20 mg of solid in 1-2 mL of solvent.

  • Solvent Addition:

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL or g/L) = (Concentration from analysis) x (Dilution factor)

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Label Vials prep2 Add Excess Solute prep1->prep2 prep3 Add Solvent prep2->prep3 equil1 Cap Vials prep3->equil1 equil2 Agitate at Controlled Temperature equil1->equil2 samp1 Settle Solids equil2->samp1 samp2 Filter Supernatant samp1->samp2 samp3 Dilute Sample samp2->samp3 samp4 Analyze via HPLC samp3->samp4 result Solubility Data samp4->result Calculate Solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of this compound in the collected samples.

Protocol 2: HPLC Analysis

Objective: To quantify the concentration of this compound in solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape), run in isocratic or gradient mode. The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) close to 1.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Record the peak areas for each sample.

  • Concentration Determination:

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

Interpretation and Application of Solubility Data

The solubility data obtained from these experiments are invaluable for various stages of drug development:

  • Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization is directly informed by solubility data. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

  • Formulation Development: For oral dosage forms, adequate aqueous solubility is often a prerequisite for good absorption. If the aqueous solubility is low, the data from organic solvent solubility studies can guide the selection of co-solvents or lipid-based formulation strategies to enhance bioavailability.

  • Preclinical Studies: Solubility in vehicles used for in vitro and in vivo studies is critical for ensuring accurate dosing and obtaining reliable pharmacological and toxicological data.

Diagram 2: Logic Flow for Solvent Selection in Drug Development

G cluster_applications Applications start Start: Need to Dissolve Compound solubility_data Determine Solubility in Various Solvents start->solubility_data high_sol High Solubility solubility_data->high_sol Good Match low_sol Low Solubility solubility_data->low_sol Poor Match synthesis Synthesis & Purification high_sol->synthesis formulation Formulation Strategy high_sol->formulation preclinical Preclinical Vehicle high_sol->preclinical low_sol->formulation Requires Enhancement (e.g., co-solvents)

Caption: Decision-making process for solvent selection based on solubility data.

Conclusion

References

  • PubMed. (n.d.). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Retrieved from [Link]

  • Ruishuang Chem. (2025). What is the solubility of phenol in organic solvents?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. We will move beyond basic protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and scalability.

The synthesis of this compound presents a classic challenge in ether synthesis: achieving selective mono-alkylation of a symmetrical di-functional starting material, hydroquinone. This guide provides field-proven insights to address this and other common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and the fundamental reaction mechanism?

The most direct and common route for synthesizing this compound is via the Williamson ether synthesis. This involves the reaction between the mono-sodium or mono-potassium salt of hydroquinone (acting as the nucleophile) and 1-(2-chloroethyl)piperidine (acting as the electrophile).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a more potent phenoxide nucleophile. This phenoxide then attacks the carbon atom bearing the chlorine in 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a single, concerted step to form the desired ether bond.[3]

Fig 1. General synthesis scheme.
Q2: How do I select the appropriate base for this synthesis?

The choice of base is critical for success. Since phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), moderately strong inorganic bases are usually sufficient and sodium hydride is often unnecessary.[4]

BaseStrength (pKa of Conj. Acid)Typical Solvent(s)ProsCons
Potassium Carbonate (K₂CO₃) ~10.3DMF, AcetonitrileInexpensive, moderate strength, easy to handle, favors mono-alkylation.May require higher temperatures or longer reaction times.
Sodium Hydroxide (NaOH) ~15.7DMSO, WaterStrong, inexpensive, effective for deprotonation.Can increase risk of di-alkylation; hygroscopic.
Sodium Hydride (NaH) ~35THF, DMF (anhydrous)Very strong, drives reaction to completion.[3]Requires strictly anhydrous conditions; flammable; often overkill.[5]

Recommendation: Start with potassium carbonate (K₂CO₃). Its moderate basicity is often sufficient to deprotonate one phenol group preferentially, helping to control for the di-alkylation side reaction.

Q3: What is the best solvent for this reaction?

The Williamson ether synthesis is an SN2 reaction, which is strongly favored by polar aprotic solvents. These solvents can dissolve the ionic phenoxide but do not form a strong solvation shell around it, leaving the nucleophile "free" and highly reactive.[1]

SolventTypeBoiling PointNotes
N,N-Dimethylformamide (DMF) Polar Aprotic153 °CExcellent choice. High boiling point allows for a wide temperature range. Solubilizes reactants well.[1][6]
Acetonitrile (MeCN) Polar Aprotic82 °CGood alternative to DMF. Lower boiling point may be safer but limits the reaction temperature.[1][6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189 °CVery effective at promoting SN2 reactions, but its high boiling point can make removal difficult.
Protic Solvents (e.g., Ethanol) Polar Protic78 °CNot Recommended. These solvents will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, slowing the reaction rate significantly.[1]

Recommendation: DMF is the preferred solvent for its high polarity, appropriate boiling point, and proven efficacy in this reaction type.

Q4: Can phase-transfer catalysis be used to optimize this reaction?

Yes, phase-transfer catalysis (PTC) is an excellent technique for this synthesis. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides.[1] This method offers several advantages:

  • Milder Conditions: Often allows for lower reaction temperatures.

  • No Need for Anhydrous Solvents: The reaction can be run in a biphasic system (e.g., toluene/water), which is often more practical and cost-effective.[7]

  • Improved Reaction Rates: The catalyst continuously shuttles the nucleophile into the reactive phase.[8]

Troubleshooting Guide

Problem: My reaction is not proceeding, and I am recovering only my starting materials.

This issue almost always points to a failure to generate the nucleophilic phenoxide.

Troubleshooting_No_Reaction Start Symptom: No Reaction (Only Starting Material) CheckBase Is the base strong enough to deprotonate hydroquinone? Start->CheckBase WeakBase Solution: Switch to a stronger base. (e.g., from K₂CO₃ to NaOH) CheckBase->WeakBase No Moisture Is moisture present? (especially if using NaH) CheckBase->Moisture Yes CheckConditions Are reaction conditions (temp, time) sufficient? LowTemp Solution: Increase temperature (e.g., to 80-100 °C) and/or reaction time (4-8h). CheckConditions->LowTemp No Moisture->CheckConditions No DrySystem Solution: Ensure anhydrous solvent and inert atmosphere. Moisture->DrySystem Yes

Fig 2. Logic chart for no reaction.
  • Insufficient Base Strength: While K₂CO₃ is recommended, it may not be sufficient if your reagents are impure or conditions are not optimal. Consider switching to a stronger base like NaOH.[5]

  • Moisture Contamination: If you are using a highly reactive base like sodium hydride (NaH), any residual water in your solvent or on your glassware will quench the base, preventing deprotonation.[5] Ensure all components are rigorously dried.

  • Low Temperature: The Williamson ether synthesis typically requires heating. A common range is 50-100 °C.[1] If you are running the reaction at room temperature, it may be too slow to observe significant conversion.

Problem: My main product is the di-alkylated species, 1,4-bis(2-(Piperidin-1-YL)ethoxy)benzene.

This is the most common challenge in this synthesis. It occurs when the initially formed mono-ether product is deprotonated and reacts with a second molecule of the alkyl halide.

Solutions to Favor Mono-alkylation:

  • Control Stoichiometry: Use a molar excess of hydroquinone relative to the alkylating agent (e.g., 2 to 4 equivalents of hydroquinone to 1 equivalent of 1-(2-chloroethyl)piperidine). This statistically favors the alkylating agent reacting with the more abundant starting material rather than the mono-substituted intermediate.

  • Slow Addition: Add the 1-(2-chloroethyl)piperidine solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) at the reaction temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second alkylation event.

  • Use a Weaker Base: A base like K₂CO₃ is less likely to fully deprotonate the second, less acidic hydroxyl group of the mono-ether product compared to a very strong base like NaH.

Problem: I am observing a low yield, with significant amounts of unreacted hydroquinone.

This indicates incomplete reaction, which can be addressed by pushing the reaction conditions.

  • Increase Temperature: Gently increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to see if conversion improves.

  • Extend Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1] Ensure you are allowing sufficient time.

  • Use a Stronger Base: If milder bases fail, switching to NaOH or, cautiously, NaH will more effectively deprotonate the phenol and drive the reaction forward.[5]

Problem: Purification of the final product is difficult.

The target molecule, this compound, has both a basic nitrogen (piperidine) and an acidic phenol group. This amphoteric nature can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous base (e.g., 5% NaHCO₃) to remove unreacted hydroquinone.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your desired product and any basic byproducts will move into the aqueous layer.

    • Wash the acidic aqueous layer with an organic solvent to remove neutral impurities (like the di-alkylated byproduct).

    • Basify the aqueous layer with a base (e.g., 10% NaOH) to pH > 10.

    • Extract the now-neutralized product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, followed by the addition of a small amount of triethylamine (0.5-1%) to the mobile phase, is recommended. The triethylamine prevents the basic product from streaking on the acidic silica gel.

Experimental Protocol: Optimized Synthesis

This protocol is a robust starting point, incorporating best practices to favor mono-alkylation.

Materials:

  • Hydroquinone (2.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.05 eq, optional catalyst)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon), add hydroquinone (2.0 eq) and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heating: Heat the stirred suspension to 80-90 °C.

  • Reagent Addition: In a separate flask, prepare a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and TBAI (if used) in a small amount of anhydrous DMF.

  • Slow Addition: Add the 1-(2-chloroethyl)piperidine solution to the heated hydroquinone suspension dropwise via an addition funnel over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to stir at 80-90 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS by sampling the reaction mixture periodically.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude residue using the acid-base extraction procedure detailed in the troubleshooting section or by column chromatography.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. [Link]

  • YouTube. (2013). Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]

  • Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]

  • Google Patents.
  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

Sources

Common side reactions in the synthesis of "4-(2-(Piperidin-1-YL)ethoxy)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)phenol

Status: ONLINE Current Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: #SYNTH-42PE-001

Core Reaction Overview

Target Molecule: this compound Primary Route: Williamson Ether Synthesis (Mono-alkylation of Hydroquinone) Reagents: Hydroquinone + 1-(2-chloroethyl)piperidine hydrochloride (or free base).

This synthesis appears deceptively simple but is plagued by three competing failure modes: Bis-alkylation (over-reaction), Elimination (reagent degradation), and Oxidation (substrate degradation). This guide breaks down these mechanisms and provides field-proven protocols to resolve them.

Mechanistic & Failure Pathway Visualization

The following diagram illustrates the "Aziridinium Gateway"—the critical intermediate that dictates success or failure. Note how the Aziridinium Ion is the pivot point between the desired product and the hydrolysis impurity.

ReactionPathways Reagent 1-(2-chloroethyl) piperidine HCl FreeBase Free Base (Amine) Reagent->FreeBase Base (NaOH/K2CO3) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Cyclization (Fast) Vinyl 1-Vinylpiperidine (Elimination Impurity) FreeBase->Vinyl Heat/Strong Base (E2) Product Target Mono-Ether Product Aziridinium->Product + Phenoxide (Path A) HQ Hydroquinone (Excess) Phenoxide Mono-Phenoxide HQ->Phenoxide Base Quinone Benzoquinone (Oxidation Impurity) Phenoxide->Quinone O2 / Air BisProduct Bis-Ether (Impurity) Product->BisProduct + Aziridinium (Over-reaction)

Figure 1: Reaction network showing the Aziridinium intermediate (Gold) as the central hub. Red paths indicate critical side reactions (Elimination and Bis-alkylation).

Troubleshooting Modules

Module 1: The "Bis-Alkylation" Trap

Symptom: LC-MS shows a significant peak at M+ (Target + 111 Da), indicating the formation of 1,4-bis(2-(piperidin-1-yl)ethoxy)benzene. Root Cause: Hydroquinone (HQ) is a symmetrical diol. Once the first alkylation occurs, the remaining phenol group is still nucleophilic. If the stoichiometry is 1:1, statistical distribution guarantees ~25% bis-product.

VariableRecommendationScientific Rationale
Stoichiometry 3.0 - 4.0 eq. of Hydroquinone Pushes the equilibrium toward the mono-product by statistically diluting the alkylating agent. Unreacted HQ is water-soluble and easily removed.
Addition Mode Slow Addition of Electrophile Add the piperidine reagent dropwise to the HQ/Base solution. This ensures HQ is always in vast excess locally.
Alternative Use 4-(Benzyloxy)phenol If yield is critical, switch to a mono-protected phenol. This physically prevents bis-alkylation but adds a deprotection step (H2/Pd).
Module 2: Reagent Instability (Elimination & Hydrolysis)

Symptom: Low conversion of HQ; presence of vinyl signals in NMR (5.0–6.0 ppm); "fishy" smell (amine degradation). Root Cause: The 2-chloroethyl amine reagent can undergo E2 elimination to form 1-vinylpiperidine, especially with strong bases (e.g., NaH, KOH) or high heat. Additionally, the active Aziridinium ion reacts with moisture to form the alcohol (hydrolysis), killing the reaction.

  • Protocol Adjustment:

    • Base Selection: Avoid NaH or alkoxides. Use K₂CO₃ or Cs₂CO₃ in Acetone or DMF. These are strong enough to deprotonate the phenol (pKa ~10) but less likely to force E2 elimination on the amine.

    • Temperature: Do not reflux aggressively at the start. Initiate at 40-50°C to allow aziridinium formation, then gently warm.

    • Dry Conditions: The aziridinium ion is a "water scavenger." Ensure solvents are anhydrous to prevent it from hydrolyzing into the non-reactive alcohol.

Module 3: The "Black Tar" Phenomenon (Oxidation)

Symptom: Reaction mixture turns dark brown or black within minutes; yield is destroyed. Root Cause: In basic solution, hydroquinone and the product are essentially electron-rich phenolate anions. These are highly susceptible to oxidation by atmospheric oxygen to form 1,4-benzoquinone and complex quinhydrone polymers (tars).

  • Corrective Action:

    • Inert Atmosphere (Critical): Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use. Run the reaction under a positive pressure of inert gas.

    • Reducing Agent: Add a pinch (0.5 - 1.0 mol%) of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to the reaction mixture. This acts as an oxygen scavenger, keeping the phenol reduced without interfering with the alkylation.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. While NaH ensures complete deprotonation, it is too basic and often promotes the E2 elimination of 1-(2-chloroethyl)piperidine to 1-vinylpiperidine. It also increases the risk of oxidation (tar formation) if the atmosphere isn't strictly controlled. Stick to K₂CO₃ in DMF or Acetone.

Q: How do I efficiently remove the excess Hydroquinone after the reaction? A: Leverage the solubility difference.

  • Evaporate the organic solvent (e.g., Acetone).

  • Redissolve the residue in Ethyl Acetate .

  • Wash repeatedly with Water or dilute NaOH (pH 8-9) . Hydroquinone is highly water-soluble, especially at slightly basic pH, while your product (an amine-ether) will remain in the organic layer.

  • Note: Do not use strong acid for the wash, or you will extract your product into the water layer (protonating the piperidine).

Q: Why does the reaction rate seem to stall? A: You may have formed the "Dead Alcohol." If water was present, the aziridinium ion hydrolyzed to 1-(2-hydroxyethyl)piperidine. This alcohol is not an electrophile and will not react with the phenol. Check your solvent water content (Karl Fischer titration) or use fresh molecular sieves.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism of ether synthesis).

  • BenchChem Technical Support. (2025). "Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization." BenchChem Knowledge Base.

  • J&K Scientific. (2025). "Williamson Ether Synthesis: Reaction Conditions and Side Products." J&K Scientific Technical Guides.

  • Google Patents. (1958). "Alkylation of Hydroquinone - US2832808A." United States Patent Office. (Industrial methods for controlling hydroquinone alkylation).

  • Royal Society of Chemistry. (2022). "Determination of hydroquinone and benzoquinone: critical considerations on oxidation." Analytical Methods. (Data on oxidation/tar formation).

Sources

How to improve the yield of "4-(2-(Piperidin-1-YL)ethoxy)phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-HQ-PIP-001 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Mono-alkylation of Hydroquinone

Executive Summary: The "Symmetry & Solubility" Trap

The synthesis of 4-(2-(Piperidin-1-yl)ethoxy)phenol (Structure: Phenol-Linker-Piperidine) presents two fundamental chemical challenges that kill yield:

  • The Statistical Trap (Bis-alkylation): Hydroquinone is a symmetric diol. In a standard Williamson ether synthesis, the reaction rate for the second alkylation is often similar to the first, leading to a statistical mixture of starting material (HQ), mono-product (Target), and bis-product (Impurity).

  • The Amphoteric Nightmare (Workup): The product contains an acidic phenol (

    
    ) and a basic tertiary amine (
    
    
    
    ). This zwitterionic character causes the product to get "stuck" in the aqueous phase or oil out during extraction if pH is not precisely controlled.

This guide provides two protocols: Protocol A (Direct Mono-alkylation) for speed (lower yield, higher purification effort) and Protocol B (Protection/Deprotection) for maximum yield and purity.

Module 1: Critical Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the recommended "Protection Route."

ReactionPathways HQ Hydroquinone (Starting Material) Target TARGET: Mono-alkylation Product HQ->Target Route A: Direct (Statistical Mix) Quinone IMPURITY: Benzoquinone (Tar) HQ->Quinone Oxidation (O2) Reagent 1-(2-chloroethyl)piperidine Bis IMPURITY: Bis-alkylation Product Target->Bis Over-reaction Protected 4-(Benzyloxy)phenol Inter Protected Intermediate Protected->Inter Route B: Alkylation (No Bis-product possible) Inter->Target H2 / Pd-C (Deprotection)

Figure 1: Reaction logic. Route A (Red) suffers from statistical byproducts. Route B (Blue) guarantees mono-substitution by blocking one phenol site.

Module 2: Protocols & Methodologies[1]

Protocol A: Direct Mono-Alkylation (The "Stoichiometric Force" Method)

Use this if you cannot afford the extra step of protection/deprotection.

The Strategy: We use a massive excess of Hydroquinone to statistically favor the mono-product and use Sodium Dithionite to prevent oxidation (tar formation).

ParameterConditionRationale
Stoichiometry Hydroquinone (4.0 equiv) : Alkyl Halide (1.0 equiv)Forces reaction kinetics toward mono-substitution.
Base

(2.5 equiv)
Milder than NaH; reduces phenolate concentration to prevent rapid bis-alkylation.
Solvent Acetone or MEK (Reflux)Polar aprotic but allows easy removal. DMF is harder to remove during the specific pH workup required.
Additive

(Sodium Dithionite, 0.1 equiv)
CRITICAL: Scavenges oxygen to prevent Hydroquinone

Quinone (Black Tar) oxidation.

Step-by-Step:

  • Dissolution: Dissolve Hydroquinone (4 eq) and

    
     (2.5 eq) in Acetone under 
    
    
    
    atmosphere. Add Sodium Dithionite (0.1 eq).
  • Activation: Reflux for 30 mins to generate the mono-phenolate.

  • Addition: Dissolve 1-(2-chloroethyl)piperidine HCl (1 eq) in minimal acetone. Add this solution dropwise over 2-3 hours to the refluxing mixture. Fast addition promotes bis-alkylation.

  • Completion: Reflux for an additional 6-12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

Protocol B: The Protection Route (High Yield Standard)

Recommended for scale-up or high-purity requirements.

The Strategy: Start with 4-(Benzyloxy)phenol . The benzyl group protects one side, making bis-alkylation impossible.

  • Step 1 (Alkylation):

    • React 4-(Benzyloxy)phenol (1.0 eq) with 1-(2-chloroethyl)piperidine (1.1 eq) and

      
       (3.0 eq) in DMF or Acetonitrile at 60-80°C.
      
    • Yield: Typically >90%.[1]

    • Purification: Simple aqueous wash (removes salts) and crystallization.

  • Step 2 (Deprotection):

    • Dissolve intermediate in MeOH/EtOAc.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under

      
       balloon (1 atm) for 4-12 hours.
      
    • Result: Quantitative conversion to this compound.[2]

    • Workup: Filter catalyst and evaporate. No column chromatography needed.

Module 3: The "Amphoteric" Workup Guide

Most yield is lost during extraction. The product exists in three states depending on pH.

WorkupLogic pH_Low pH < 8 (Acidic/Neutral) State_Low Species: Ammonium Salt (+) Solubility: Water Soluble Organic Layer: Impurities only pH_Low->State_Low pH_Mid pH 9.5 - 10.0 (The Sweet Spot) State_Mid Species: Free Amine / Free Phenol Solubility: Organic Soluble (DCM/EtOAc) Precipitation possible pH_Mid->State_Mid pH_High pH > 12 (Strongly Basic) State_High Species: Phenolate Anion (-) Solubility: Water Soluble Organic Layer: Bis-alkylated impurity pH_High->State_High

Figure 2: Solubility profile vs. pH. You must hit the "Sweet Spot" to isolate the product.

Troubleshooting Q&A

Q1: My reaction mixture turned black immediately. Is it ruined?

  • Diagnosis: Oxidation of hydroquinone to p-benzoquinone.[3] This creates "tar" that traps your product.

  • Fix: You cannot reverse the tar. For the next run, you must strictly deoxygenate solvents (sparge with

    
     for 15 mins) and add a reducing agent like Sodium Dithionite or Sodium Metabisulfite to the reaction pot.
    

Q2: I used Protocol A (Direct). How do I remove the excess Hydroquinone?

  • The Trick: Hydroquinone is water-soluble, but your product is also amphoteric.

  • Procedure:

    • Evaporate Acetone.

    • Resuspend residue in Water (pH will be basic due to carbonate).

    • Wash with Ethyl Acetate while basic (pH > 12).

      • Result: Bis-product goes into EtOAc. Target and Hydroquinone stay in Water (as phenolates).

    • Carefully adjust aqueous layer pH to 9.5 - 10.0 using 1M HCl.

    • Extract with DCM (Dichloromethane) x 3.

      • Result:Target moves to DCM. Hydroquinone (mostly) stays in water or precipitates separately.

    • Wash DCM with minimal water, dry over

      
      .
      

Q3: The product is oiling out and won't crystallize.

  • Diagnosis: Common for amino-alkyl ethers.

  • Fix: Convert it to the Hydrochloride salt. Dissolve the oil in dry Ethanol/Ether, cool to 0°C, and add HCl in Dioxane dropwise. The HCl salt is usually a stable, white solid that is easier to handle and purify.

Q4: Can I use NaH (Sodium Hydride) to speed up the reaction?

  • Warning: Do NOT use NaH for Protocol A. NaH will deprotonate both hydroxyls of hydroquinone instantly, leading to massive amounts of bis-alkylation. Use weak bases (

    
    ) to rely on the equilibrium deprotonation.
    

References

  • Raloxifene Intermediate Synthesis: Jones, C. D., et al. "Benzothiophene compounds and process for preparing them." U.S. Patent 4,418,068. (Describes the synthesis of similar piperidinyl-ethoxy-phenol ethers).

  • Mono-alkylation of Hydroquinone: "Process for the preparation of 4-alkoxyphenols." European Patent EP0266319. (Details the stoichiometry required to favor mono-substitution).

  • Workup of Amphoteric Amines: "Purification of amphoteric compounds by pH-controlled extraction." Standard Organic Chemistry Procedures. (General principle applied in Protocol A).
  • Green Demethylation (Alternative Route): "Method for demethylating methoxy-substituted aromatic compounds." CN Patent 101891605. (Relevant if starting from 4-(2-(piperidin-1-yl)ethoxy)anisole).

Sources

Technical Support Center: Impurity Profiling for 4-(2-(Piperidin-1-yl)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying impurities in "4-(2-(Piperidin-1-YL)ethoxy)phenol" synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Senior Application Scientist Note: Synthesizing This compound (hereafter referred to as Target Compound 1 ) presents a classic chemoselectivity challenge: mono-alkylation of a symmetric diol (hydroquinone).

This guide moves beyond generic advice. We address the specific kinetic and thermodynamic pitfalls of the Williamson ether synthesis in this context, specifically the "Bis-alkylation" competition and the instability of the nitrogen-mustard-like alkylating agent.

Visualizing the Impurity Landscape

Before troubleshooting, you must visualize where the impurities originate. The reaction involves the nucleophilic attack of hydroquinone on the aziridinium intermediate generated from 1-(2-chloroethyl)piperidine.

ReactionPathways HQ Hydroquinone (Starting Material) Mono Target Compound 1 (Mono-ether) HQ->Mono + Aziridinium (k1) Quinone Impurity C: Benzoquinone (Oxidation) HQ->Quinone O2 / Light Reagent 1-(2-chloroethyl)piperidine (HCl Salt) Aziridinium Aziridinium Ion (Reactive Intermediate) Reagent->Aziridinium Free-basing (Fast) Dimer Impurity B: Spiro-Dimer (Reagent Degradation) Aziridinium->Dimer Self-reaction (Thermal) Bis Impurity A: Bis-ether (Over-alkylation) Mono->Bis + Aziridinium (k2)

Figure 1: Reaction network showing the genesis of critical impurities. Note that the Target Compound serves as the precursor for the major impurity (Bis-ether).

Troubleshooting Guide: Specific Scenarios
Scenario 1: "I have a persistent non-polar impurity (RRT ~1.5) that co-crystallizes with my product."

Diagnosis: This is almost certainly Impurity A (The Bis-ether) : 1,4-bis(2-(piperidin-1-yl)ethoxy)benzene. Cause: In the presence of base, the phenol group of your product is also nucleophilic.[1] If the stoichiometry is 1:1, statistical distribution dictates you will form significant amounts of the bis-product.

Protocol: The "pH Swing" Purification Recrystallization is often ineffective because the Bis-impurity and the Target Compound have similar lattice energies. You must exploit the acidity of the phenol in the Target Compound.

  • Dissolution: Dissolve the crude solid mixture in a non-polar organic solvent (Ethyl Acetate or DCM).

  • The Basic Wash (Critical Step):

    • Extract the organic phase with 0.5 M NaOH (pH > 12).

    • Mechanism:[2][3] The Target Compound (phenol) becomes a water-soluble phenolate. The Bis-impurity (non-phenolic) remains neutral and stays in the organic layer.

    • Action: Separate layers.[4][5][6] Keep the Aqueous Layer. Discard the organic layer (contains Bis-impurity).

  • Recovery:

    • Acidify the aqueous layer carefully with HCl or Acetic Acid to pH ~8–9.

    • The Target Compound will precipitate or can be extracted back into fresh Ethyl Acetate.

  • Polishing: Wash the new organic layer with water to remove residual Hydroquinone (which is highly water-soluble).

Scenario 2: "My reaction stalled, and I see a large peak at the solvent front."

Diagnosis: Degradation of the alkylating agent into Impurity B (Spiro-dimer/Polymer) . Cause: 1-(2-chloroethyl)piperidine cyclizes to a strained aziridinium ion. While this ion is the active electrophile, it is unstable. If the reaction temperature is too high before the hydroquinone is added, or if the reagent is free-based too long in advance, it dimerizes.

Corrective Protocol:

  • Do not pre-mix the alkylating agent with base and heat.

  • Procedure:

    • Dissolve Hydroquinone and Base (K₂CO₃ or Cs₂CO₃) in the solvent (DMF/Acetone) first. Heat to reaction temperature.[2][7][8][9]

    • Add the 1-(2-chloroethyl)piperidine HCl salt solid directly to the hot mixture, or dropwise as a freshly prepared free-base solution.

    • This ensures the aziridinium ion is intercepted by the phenoxide immediately upon formation.

Scenario 3: "The product turned pink/brown during filtration."

Diagnosis: Impurity C (Benzoquinone) formation. Cause: Hydroquinone and electron-rich phenols are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions.

Prevention Strategy:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Additives: Add a pinch of sodium dithionite or sodium metabisulfite to the aqueous workup buffers to scavenge oxidants.

  • Storage: Store the final solid under inert gas in amber vials.

Analytical Reference Data

Use the following table to identify peaks in your HPLC/LC-MS traces.

Table 1: Impurity Profile & Retention Data

Compound NameStructure TypeRelative Retention Time (RRT)*Mass Shift (vs Target)Detection Note
Hydroquinone Starting Material0.3 - 0.5-111 DaUV active (220/290 nm)
Target Compound 1 Mono-ether1.00 0 Primary Peak
Impurity A (Bis) Bis-ether1.4 - 1.6+111 DaHydrophobic; sharp peak
Impurity B Spiro-dimer0.2 (or void)Varies (Dimer)Often broad/tailing (amine rich)
Impurity C Benzoquinone0.4 - 0.6-113 DaVisually colored (Yellow/Pink)

*Note: RRT is estimated based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient w/ 0.1% TFA).

Decision Tree: Purification Workflow

Follow this logic flow to determine the best purification method for your specific crude profile.

PurificationLogic Start Analyze Crude Purity (HPLC) CheckBis Bis-Impurity > 5%? Start->CheckBis CheckHQ Hydroquinone > 2%? CheckBis->CheckHQ No MethodA Method A: pH Swing Extraction (Partition with NaOH) CheckBis->MethodA Yes MethodB Method B: Water Wash/Recryst (Toluene or iPrOH) CheckHQ->MethodB Yes MethodC Method C: Flash Chromatography (DCM:MeOH:NH3) CheckHQ->MethodC No (High Purity) MethodA->MethodC If purity < 98% after extraction

Figure 2: Logical flowchart for selecting the appropriate purification strategy based on impurity levels.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to improve the yield? A: Use caution. While NaH is a stronger base and ensures complete deprotonation, it often leads to higher levels of Bis-alkylation (Impurity A) because the resulting phenoxide is "naked" and extremely reactive. Mild carbonate bases (K₂CO₃) in acetone or acetonitrile generally offer better control over mono-selectivity due to the "potassium effect" (chelation).

Q: Why is the 1-(2-chloroethyl)piperidine HCl salt hygroscopic? A: It readily absorbs water, which can lead to hydrolysis of the chloride to an alcohol (inactive impurity). Always dry the salt in a vacuum desiccator over P₂O₅ before use in critical syntheses.

Q: Is the aziridinium intermediate dangerous? A: YES. It acts similarly to nitrogen mustards (alkylating agents). It is a potential mutagen and blister agent. Handle all reaction mixtures containing the activated reagent in a fume hood and quench waste streams with aqueous hydroxide to destroy active alkylators before disposal.

References
  • Williamson Ether Synthesis Mechanism & Selectivity. Organic Chemistry Portal. [Link]

  • Synthesis of Piperidine-Ethoxy-Phenol Derivatives (Raloxifene Intermediates).Google Patents (US4418068A - Antiestrogenic compounds).
  • Stability of 2-Chloroethylamines (Nitrogen Mustards). National Center for Biotechnology Information (PubChem). [Link]

  • Purification of Phenolic Ethers via Acid/Base Extraction.Vogel's Textbook of Practical Organic Chemistry. (Standard Lab Protocol).

Sources

Technical Support Center: Forced Degradation Studies of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of 4-(2-(Piperidin-1-YL)ethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for navigating the complexities of stress testing this particular molecule. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and success of your stability-indicating method development.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are intentionally designed to degrade the drug substance under conditions more severe than accelerated stability testing.[1] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop robust, stability-indicating analytical methods.[1] For a molecule like this compound, which contains a phenol, an ether linkage, and a piperidine ring, understanding its behavior under stress is paramount for ensuring the safety and efficacy of the final drug product.[2]

Predicted Degradation Profile of this compound

A thorough understanding of the molecule's structure is the foundation for predicting its degradation pathways. This compound possesses several functional groups susceptible to degradation under different stress conditions:

  • Phenolic Hydroxyl Group: Phenols are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.[3] They can also undergo other reactions depending on the conditions.

  • Ether Linkage: Ether linkages can be susceptible to hydrolysis, particularly under acidic conditions.[1]

  • Piperidine Ring: While generally stable, the piperidine ring can undergo oxidation or other transformations under harsh conditions.[4][5] The tertiary amine within the piperidine ring is a potential site for N-oxidation.

  • Aromatic Ring: The benzene ring is generally stable but can be subject to photolytic degradation.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the forced degradation studies of this compound.

Q1: My acidic hydrolysis experiment shows minimal degradation, even at elevated temperatures. What should I do?

A1: While ether linkages can be acid-labile, the specific conditions required for significant degradation can vary.

  • Increase Acid Concentration: If you are using a dilute acid (e.g., 0.1 M HCl), consider incrementally increasing the concentration (e.g., to 1 M or higher).[1] Monitor the degradation at each step to avoid excessive breakdown.

  • Extend Reaction Time: If increasing the acid concentration is not desirable, extending the exposure time at an elevated temperature can also promote hydrolysis.

  • Change the Acid: In some cases, a different acid, such as sulfuric acid, might be more effective.[1]

  • Consider Co-solvents: If your compound has limited solubility in the aqueous acidic medium, the reaction rate may be limited. The use of a co-solvent like acetonitrile or methanol can improve solubility and facilitate degradation. However, be mindful that the co-solvent itself could participate in the reaction.

Q2: I'm observing a significant number of degradation products in my oxidative stress study with hydrogen peroxide. How can I control the reaction to better understand the primary degradation pathway?

A2: Oxidation is often a complex process that can yield multiple degradation products. The phenolic hydroxyl group and the tertiary amine in the piperidine ring are particularly susceptible.

  • Reduce Peroxide Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and gradually increase it if necessary.

  • Control the Temperature: Perform the initial experiments at room temperature. If no degradation is observed, you can gently heat the reaction mixture.

  • Investigate Different Oxidizing Agents: Besides hydrogen peroxide, other oxidizing agents can be used to gain a more comprehensive understanding. These can include metal ions or radical initiators.

  • Time-Course Study: By taking samples at different time points, you can identify the primary degradation products that form first, which can provide insights into the initial steps of the degradation pathway.

Q3: My photostability study is showing inconsistent results. What factors could be contributing to this?

A3: Photostability testing requires careful control of experimental conditions.

  • Standardized Light Source: Ensure you are using a calibrated and standardized light source as specified in ICH guideline Q1B.[8] The light source should emit both UV and visible light.

  • Control Sample: Always include a control sample that is protected from light to differentiate between photolytic and thermal degradation.

  • Sample Presentation: The way the sample is exposed to the light source is critical. Ensure a uniform layer of the solid or a consistent path length for the solution.

  • Headspace in the Container: For solutions, the presence of oxygen in the headspace can lead to photo-oxidative degradation. Consider purging the container with an inert gas like nitrogen.

Q4: I am having difficulty achieving good chromatographic separation between the parent compound and its polar degradation products. What can I do?

A4: The degradation of this compound can lead to more polar products, such as the cleaved phenol, which can be challenging to retain on a standard C18 column.

  • Optimize the Mobile Phase:

    • Lower pH: For basic compounds like this, a lower pH mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, increasing its polarity and potentially improving peak shape.

    • Gradient Elution: A gradient elution program, starting with a higher aqueous composition, will help to retain and separate the more polar degradants.

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can improve the retention of polar analytes.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for the separation of highly polar compounds.[9]

    • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to enhance the retention of polar and charged compounds.

Q5: My mass balance in the forced degradation studies is below 90%. Where could the missing mass be?

A5: Poor mass balance is a common issue and can be attributed to several factors.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) can help to identify these compounds.

  • Volatile Degradants: Small, volatile degradation products may be lost during sample preparation or analysis.

  • Incomplete Elution: Highly retained degradation products may not elute from the column under the current chromatographic conditions. A thorough column wash after each run is essential.

  • Precipitation: Degradation products may precipitate out of solution, especially if their solubility is significantly different from the parent compound. Visually inspect your samples for any precipitates.

Experimental Protocols & Workflows

The following section provides detailed step-by-step methodologies for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%.[10][11]

General Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

Acidic Hydrolysis
  • Reagent Preparation: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl) and 0.1 M and 1 M sulfuric acid (H₂SO₄).

  • Procedure:

    • Add an appropriate volume of the drug stock solution to a volumetric flask.

    • Add the acidic solution and dilute to the final volume.

    • Incubate the solution at a controlled temperature (e.g., 60 °C or 80 °C).

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Basic Hydrolysis
  • Reagent Preparation: Prepare solutions of 0.1 M and 1 M sodium hydroxide (NaOH) and 0.1 M and 1 M potassium hydroxide (KOH).

  • Procedure:

    • Follow the same procedure as for acidic hydrolysis, using the basic solutions as the stressor.

    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

Oxidative Degradation
  • Reagent Preparation: Prepare a 3% and a 30% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • Add an appropriate volume of the drug stock solution to a volumetric flask.

    • Add the hydrogen peroxide solution and dilute to the final volume.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C), protected from light.

    • Withdraw samples at appropriate time intervals.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Procedure:

    • Place the solid drug substance in a controlled temperature oven (e.g., 60 °C, 80 °C, or 105 °C).

    • Also, prepare a solution of the drug substance and expose it to the same thermal stress.

    • Withdraw samples at various time points.

    • For the solid sample, dissolve it in a suitable solvent before analysis.

Photolytic Degradation
  • Procedure:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

    • Maintain a control sample in the dark at the same temperature.

    • Analyze the samples after the exposure period.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant Peak (RT)
Acid Hydrolysis0.1 M HCl24808.524.2 min
Acid Hydrolysis1 M HCl88015.234.2 min, 5.1 min
Base Hydrolysis0.1 M NaOH24603.116.5 min
Base Hydrolysis1 M NaOH86012.826.5 min, 7.8 min
Oxidation3% H₂O₂24RT18.543.5 min, 8.9 min
Thermal (Solid)105 °C48105< 10-
Thermal (Solution)80 °C48802.519.1 min
PhotolyticICH Q1B-RT10.725.8 min, 10.2 min

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance 'this compound' Stock Stock Solution (1 mg/mL) DS->Stock Acid Acidic Hydrolysis (HCl, H₂SO₄) Stock->Acid Dilute & Stress Base Basic Hydrolysis (NaOH, KOH) Stock->Base Dilute & Stress Oxidation Oxidative (H₂O₂) Stock->Oxidation Dilute & Stress Thermal Thermal (Heat) Stock->Thermal Expose Photo Photolytic (Light) Stock->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Report Final Report Characterization->Report

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Parent This compound Ether_Cleavage Ether Cleavage Product (Phenol + Piperidine-ethanol derivative) Parent->Ether_Cleavage H⁺, Δ N_Oxide Piperidine N-Oxide Parent->N_Oxide [O] Phenol_Oxidation Phenol Oxidation Products (e.g., Quinones) Parent->Phenol_Oxidation [O] Radical_Products Radical-mediated Products Parent->Radical_Products

Caption: Potential degradation pathways of the target molecule.

References

  • Forced Degradation Studies in Pharmaceuticals. (n.d.). Scribd. Retrieved from [Link]

  • Mullani, N., & Nargatti, P. I. (2021). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Resolve Mass. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2011). Pharmaceutical Technology. Retrieved from [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). Molecules. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Pharmaceutics. Retrieved from [Link]

  • Analytical Separation Methods. (2021). Retrieved from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2013). BioMed Research International. Retrieved from [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (2010). ResearchGate. Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2023). Food Chemistry. Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2021). ResearchGate. Retrieved from [Link]

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021). Molecules. Retrieved from [Link]

  • Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants—The Dual Nature of Quaternary Ammonium Ionic Liquid. (2021). Molecules. Retrieved from [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (2011). ResearchGate. Retrieved from [Link]

  • The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction. (2016). Angewandte Chemie International Edition. Retrieved from [Link]

  • Phenolic Compounds of the Medicinal Plants in an Anthropogenically Transformed Environment. (2023). Plants. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). In Handbook of Pharmaceutical Excipients. Retrieved from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2012). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2001). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Photochemistry: Photoisomerisation of Aromatic compounds. (2022). YouTube. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved from [Link]

  • Separation of Polar and Non-Polar Substances. (n.d.). UW Department of Chemistry. Retrieved from [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (2000). Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Technical Support Guide: Stability Testing of 4-(2-(Piperidin-1-YL)ethoxy)phenol Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(2-(Piperidin-1-YL)ethoxy)phenol (CAS No. 100238-42-4).[1][2] As a critical building block in pharmaceutical synthesis, particularly for selective estrogen receptor modulators (SERMs), understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products.[3]

This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale, empowering users to troubleshoot effectively and generate robust, submission-ready data in line with global regulatory expectations.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the stability testing process for this specific molecule.

Q1: What is this compound and why is its stability a concern?

This compound is a chemical intermediate with a molecular formula of C13H19NO2 and a molecular weight of approximately 221.30 g/mol .[1][2][6] Its structure consists of three key functional groups: a phenol ring , an ether linkage , and a piperidine (tertiary amine) moiety .[2] The stability of this compound is critical because any degradation can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and shelf-life.[7] Regulatory bodies require rigorous stability data to ensure product quality over time.[8][9]

Q2: What are the primary objectives of conducting stress testing on this compound?

Stress testing, also known as forced degradation, is a critical component of drug development mandated by guidelines such as ICH Q1A(R2). The primary objectives are:

  • Identification of Potential Degradants: To determine the likely degradation products that could form under various environmental stresses.

  • Elucidation of Degradation Pathways: To understand the chemical mechanisms by which the molecule breaks down.[5]

  • Development and Validation of Stability-Indicating Methods: To ensure the analytical method used (typically HPLC) can separate the intact parent compound from all potential degradation products and quantify it accurately.[10]

  • Informing Formulation and Packaging Development: Results help in selecting excipients, manufacturing processes, and container-closure systems that minimize degradation.[8]

Q3: Based on its structure, what are the most likely degradation pathways?

The molecule's three functional groups suggest several potential degradation routes:

  • Oxidation of the Phenol Ring: Phenols are highly susceptible to oxidation, which can proceed via a one-electron transfer to form a relatively stable phenoxy radical.[11] This can lead to the formation of colored degradation products, such as quinones or polymeric materials.[5][11]

  • Hydrolysis of the Ether Linkage: The ether bond (-O-CH2-) could be susceptible to cleavage under harsh acidic conditions, potentially breaking the molecule into a phenol and a piperidine-ethanol fragment.

  • Oxidation of the Piperidine Moiety: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[5] While the piperidine ring itself is generally stable, this pathway should be investigated.[12]

Q4: What is a stability-indicating analytical method and why is it essential?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from its degradation products, impurities, or excipients.[10] For stress testing, this is non-negotiable. An HPLC method, for instance, must demonstrate baseline separation between the peak for this compound and all peaks corresponding to products formed during forced degradation. This specificity proves that a decrease in the API peak is directly due to degradation and not an analytical artifact.

Q5: What are the key differences between forced degradation, accelerated stability, and long-term stability studies?

These studies serve different purposes at different stages of drug development:

  • Forced Degradation (Stress Testing): Conducted under conditions more severe than accelerated testing (e.g., high heat, strong acids/bases, high oxidant concentration).[4] It is performed early in development to understand degradation pathways and validate analytical methods.[4][13]

  • Accelerated Stability Testing: Performed under elevated temperature and humidity conditions (e.g., 40°C / 75% RH for 6 months) to predict the long-term stability profile and shelf-life in a shorter timeframe.[4][14]

  • Long-Term Stability Testing: Conducted under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for the proposed shelf-life duration (e.g., 12, 24, or 36 months).[7][14] This study provides the definitive data for establishing the re-test period or shelf-life.[7]

Section 2: Troubleshooting Guides for Stress Conditions

This section provides practical, cause-and-effect solutions to common issues encountered during stress testing experiments.

Hydrolytic Stability
Problem / Observation Probable Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
No significant degradation (<5%) is observed even in 1N HCl or 1N NaOH at elevated temperatures. The ether linkage and piperidine ring are relatively stable to hydrolysis. The conditions may not be harsh enough to force degradation.1. Increase Temperature: Incrementally raise the temperature (e.g., from 60°C to 80°C).2. Extend Duration: Increase the exposure time (e.g., from 24 hours to 48 or 72 hours).3. Increase Reagent Concentration: While generally not the first choice, a higher molarity can be explored if other options fail. Justify any deviation from standard conditions in your report.
Complete or near-complete degradation is seen immediately upon adding acid/base. The compound may have an unexpected lability, or an incorrect concentration of the stock solution or stress reagent was used.1. Verify Concentrations: Double-check all calculations and preparation steps for the compound stock and acid/base solutions.2. Reduce Temperature: Perform the initial exposure at room temperature before heating.3. Reduce Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours).
Chromatographic peak shape is poor (e.g., tailing or fronting) for the acid-stressed sample. The final pH of the injected sample is too low, interacting with the HPLC column (especially silica-based C18). The analyte's ionization state is affected.1. Neutralize Sample: Before injection, carefully neutralize the sample aliquot with an equivalent amount of base (e.g., neutralize HCl sample with NaOH).2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa (~10.31) to ensure consistent ionization and good peak shape.[15]
Oxidative Stability
Problem / Observation Probable Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
Immediate and extensive degradation (>50%) occurs upon adding 3% H₂O₂. The phenol moiety is extremely sensitive to oxidation.[11] This is a common and expected behavior for phenolic compounds.1. Reduce H₂O₂ Concentration: Lower the hydrogen peroxide concentration significantly. Start with 0.1% or 0.3% H₂O₂.[5]2. Reduce Temperature: Conduct the experiment at room temperature or even in an ice bath to slow the reaction rate.3. Shorten Exposure Time: Take samples at very early time points (e.g., 5, 15, 30, and 60 minutes).
A visible color change (e.g., yellow, pink, or brown) is observed in the solution. This is a strong indicator of phenol oxidation. The colored species are likely quinone-type structures or polymers formed from the initial phenoxy radical.1. Document Observation: Record the color change as part of the physical evaluation.2. Use Photodiode Array (PDA) Detector: A PDA detector can capture the UV-Vis spectrum of the colored degradant peaks, providing clues about their structure.
Mass balance is poor (<90%) after oxidative stress. Degradants may be non-chromophoric (do not absorb UV light at the detection wavelength) or may have precipitated out of solution. The parent peak may also be co-eluting with a degradant.1. Change Detection Wavelength: Analyze samples at a lower wavelength (e.g., 220 nm) to try and detect more species.2. Check for Precipitation: Visually inspect the sample vial for any solid material.3. Peak Purity Analysis: Use a PDA or MS detector to assess the purity of the main peak and all degradant peaks to check for co-elution.
Photostability
Problem / Observation Probable Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
No degradation is observed after exposure to the light source. The molecule is inherently photostable, or the experimental setup is flawed. The solid state may be more stable than the solution state.1. Confirm Light Exposure: As per ICH Q1B, ensure the total exposure is not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UV-A).[16][17] Use a calibrated radiometer/lux meter.2. Test in Solution: If solid-state testing shows no degradation, repeat the study with the compound dissolved in a suitable solvent (e.g., methanol/water). Photodegradation is often more efficient in solution.
The "dark control" sample shows significant degradation. The degradation is not caused by light but by thermal stress from the light source.1. Monitor Temperature: Ensure the temperature in the photostability chamber is controlled and does not exceed the temperature of your long-term stability study (e.g., 25°C).2. Isolate Cause: If the control degrades, the issue is thermal or hydrolytic, not photolytic. Troubleshoot accordingly.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always run a time-zero (unstressed) control and a blank (solvent only) with each study. The goal is to achieve 5-20% degradation to ensure the method is challenged without degrading the sample completely.

Protocol 3.1: Hydrolytic Stability
  • Preparation: Prepare a ~1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place all three samples in a water bath at 60°C. Keep a parallel set at room temperature as a backup.

  • Time Points: Withdraw aliquots at 0, 6, 24, and 48 hours.

  • Quenching:

    • For the acid sample, neutralize with an equivalent volume of 1N NaOH.

    • For the base sample, neutralize with an equivalent volume of 1N HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration with mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 3.2: Oxidative Stability
  • Preparation: Prepare a ~1 mg/mL stock solution.

  • Stress Condition: Mix 1 mL of stock solution with 1 mL of 0.3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: There is typically no quenching step. The reaction is stopped by dilution prior to injection. Analyze samples promptly.

  • Analysis: Dilute samples with mobile phase and analyze immediately by HPLC.

Protocol 3.3: Photostability (per ICH Q1B)
  • Sample Preparation:

    • Solid State: Place a thin layer (~1-3 mm) of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a ~1 mg/mL solution and place it in a quartz cuvette or other suitable transparent container.

  • Controls: Prepare identical samples wrapped completely in aluminum foil to serve as "dark controls."

  • Exposure: Place the samples and dark controls in a validated photostability chamber.

  • Conditions: Expose the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16][18]

  • Analysis: At the end of the exposure, prepare both the light-exposed and dark control samples for HPLC analysis. Compare the chromatograms to determine if degradation was caused by light.

Protocol 3.4: Thermal Stability
  • Sample Preparation: Place the solid compound in a sealed vial with a loose cap to allow for moisture exchange if desired, or tightly sealed for dry heat studies.

  • Incubation: Place the vial in a calibrated oven at 70°C.

  • Time Points: Sample at 1, 3, and 7 days.

  • Analysis: At each time point, remove a vial, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

Section 4: Data Presentation & Interpretation

Table 1: Recommended Starting Conditions for Stress Testing
Stress TypeReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis1N HCl60°C48 hours5-20%
Base Hydrolysis1N NaOH60°C48 hours5-20%
Neutral HydrolysisPurified Water60°C48 hours5-20%
Oxidation0.3% H₂O₂Room Temp2 hours5-20%
PhotolysisICH Q1B Option IIControlled Room TempPer ICH Q1B5-20%
Thermal (Dry Heat)Oven70°C7 days5-20%
Table 2: Example HPLC Method Parameters for a Stability-Indicating Assay
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column offering good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the piperidine nitrogen, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minA broad gradient is essential in a stability-indicating method to ensure elution of both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 275 nm (or PDA 200-400 nm)Wavelength should be chosen based on the UV absorbance maximum of the parent compound. A PDA is highly recommended.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Section 5: Visual Workflows and Pathways

Diagram 1: General Stress Testing Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep Prepare 1 mg/mL Stock Solution aliquot Aliquot for Each Stress Condition (Acid, Base, H2O2, Heat, Light, Controls) prep->aliquot stress Incubate Under Specific Conditions (Temp, Time, Light Exposure) aliquot->stress quench Quench / Neutralize Sample (If Applicable) stress->quench analyze Analyze by Validated HPLC-PDA/MS quench->analyze identify Identify & Characterize Degradants analyze->identify calculate Calculate % Degradation & Mass Balance identify->calculate report Compile Final Stability Report calculate->report

Caption: High-level workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Pathways

G cluster_pathways parent This compound quinone Quinone-type Species (Colored Products) parent->quinone Oxidation (H₂O₂) Photolysis (Light) ether_cleavage Ether Cleavage Products (e.g., Hydroquinone) parent->ether_cleavage Acid Hydrolysis (HCl) n_oxide Piperidine N-Oxide parent->n_oxide Oxidation (H₂O₂)

Caption: Predicted degradation pathways based on molecular structure.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • European Medicines Agency. Guideline on Stability testing: Stability testing of existing active substances and related finished products. 2023. Available from: [Link]

  • Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. 2012. Available from: [Link]

  • World Health Organization. Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. 2018. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1 Consolidated Guideline: Stability Testing of Drug Substances and Drug Products. 2023. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]

  • Klick, S., et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. 2022. Available from: [Link]

  • Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. 2024. Available from: [Link]

  • Lasota, J., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021. Available from: [Link]

  • American Chemical Society Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2020. Available from: [Link]

  • Patel, K., et al. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 2017. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1 guideline on stability testing of drug substances and drug products. 2023. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. 2015. Available from: [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. 1998. Available from: [Link]

  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. 2016. Available from: [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • U.S. Food & Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2024. Available from: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. 2009. Available from: [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. 2021. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available from: [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. 2023. Available from: [Link]

  • PubMed. Kinetic studies of phenol degradation by Rhodococcus sp. P1. I. Batch cultivation. 1990. Available from: [Link]

  • Taylor & Francis Online. Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. 2011. Available from: [Link]

  • SpringerLink. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. 2017. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. Available from: [Link]

  • U.S. Food & Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. 2023. Available from: [Link]

  • Caron Products & Services. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

  • Science.gov. Forced degradation study: Topics by Science.gov. Available from: [Link]

  • National Institutes of Health. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. 2019. Available from: [Link]

  • AMSbio. ICH Guidelines: Drug Stability Testing Essentials. 2024. Available from: [Link]

  • PubMed. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. 2020. Available from: [Link]

  • National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. 2020. Available from: [Link]

  • Scribd. Forced Degradation Studies. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. 2024. Available from: [Link]

  • ResearchGate. Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. 2024. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for investigating the degradation pathways of piperidine-containing compounds. The piperidine ring is a prevalent scaffold in pharmaceuticals, and understanding its stability is paramount for drug development, formulation, and regulatory compliance.[1][2][3] This resource is designed to be a practical bench-top companion for your experimental endeavors.

Introduction to Piperidine Degradation

The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is a cornerstone in medicinal chemistry due to its favorable physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates.[1][4] However, this moiety is also susceptible to various degradation pathways that can impact the safety, efficacy, and shelf-life of a pharmaceutical product. Understanding these degradation routes is a critical aspect of drug development, as mandated by regulatory bodies like the FDA and ICH.[5][6][7]

Degradation of piperidine-containing compounds can be initiated by several factors, including:

  • Oxidation: The nitrogen atom and adjacent carbon atoms are prone to oxidation, which can lead to the formation of N-oxides, hydroxylated metabolites, or even ring opening.[8][9]

  • N-Dealkylation: A common metabolic pathway for tertiary amines, where alkyl groups attached to the piperidine nitrogen are removed, often catalyzed by cytochrome P450 enzymes.[10][11][12]

  • Ring Opening: Cleavage of the C-N bonds within the piperidine ring can occur under various stress conditions, leading to the formation of linear amine derivatives.[8][13][14]

  • Thermal and Photolytic Stress: Exposure to heat and light can provide the energy required to initiate degradation reactions, leading to a complex mixture of degradants.[8][15][16]

  • Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, substituents on the ring or attached to the nitrogen may be susceptible, and prolonged exposure to moisture can lead to degradation.[15][17]

This guide will delve into the specifics of these pathways, offering practical advice for their investigation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the study of piperidine-containing compound degradation.

Q1: What are the primary sites of oxidative degradation on the piperidine ring?

A1: The primary sites of oxidation on the piperidine ring are the nitrogen atom and the carbon atoms alpha to the nitrogen (C2 and C6 positions). Oxidation of the nitrogen atom leads to the formation of a piperidine N-oxide.[9] The alpha-carbons are susceptible to hydroxylation, which can be a precursor to further degradation, including the formation of iminium ion intermediates.[9] Theoretical studies on the OH-initiated photo-oxidation of piperidine suggest that hydrogen abstraction can also occur at the C3 and C4 positions, leading to ring-opening or the formation of piperidinones.[13][18]

Q2: How does N-dealkylation of a piperidine-containing drug typically occur?

A2: N-dealkylation is a major metabolic pathway for many piperidine-containing drugs and is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[11] The process is initiated by the oxidation of the α-carbon of the N-alkyl substituent, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield the dealkylated piperidine (a secondary amine) and an aldehyde or ketone corresponding to the cleaved alkyl group. Photoredox catalysis can also be employed for N-dealkylation in synthetic contexts.[10]

Q3: What conditions are likely to cause the piperidine ring to open?

A3: Ring opening of the piperidine moiety can be induced by strong oxidizing agents, which can lead to the cleavage of C-N bonds.[8] For instance, oxidation can result in the formation of amides, aldehydes, or carboxylic acids.[8] Theoretical studies have shown that H-abstraction from the C3 position can result in ring opening followed by complex autoxidation.[13][18] Certain enzymatic pathways, for example in some microorganisms, can also lead to ring cleavage, often initiating with hydroxylation followed by C-N bond scission to form amino acids like 5-aminovaleric acid.[14]

Q4: My piperidine-containing compound is showing unexpected degradation during storage. What are the likely causes?

A4: Unexpected degradation during storage can be attributed to several factors. Exposure to light, elevated temperatures, and humidity are common culprits.[8][15][17] Piperidine itself can be affected by UV light, which can provide enough energy to break chemical bonds.[8] Thermal decomposition can occur at elevated temperatures, leading to the cleavage of C-N bonds.[8][15] Moisture can lead to hydrolysis, especially if there are susceptible functional groups on the molecule.[15][17] It is also crucial to consider the presence of impurities, which can act as catalysts for degradation reactions.[15] Proper storage in a cool, dry, and dark place within a well-sealed container is essential.[17]

Q5: How can I differentiate between a hydroxylated metabolite and an N-oxide of my piperidine-containing drug in LC-MS/MS analysis?

A5: While hydroxylated metabolites and N-oxides can have the same mass-to-charge ratio for the protonated molecule, their fragmentation patterns in tandem mass spectrometry (MS/MS) will differ. N-oxides often show a characteristic neutral loss of 17 (OH) or 18 (H2O) from the protonated molecule. Hydroxylated metabolites, on the other hand, will typically exhibit fragmentation patterns related to the position of the hydroxyl group on the piperidine ring. Using stable-isotope labeled analogues (e.g., with deuterium) can also help distinguish between different sites of hydroxylation by observing the retention or loss of deuterium atoms in the fragment ions.[9]

Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed in forced degradation studies. Stress conditions are too mild. The molecule is intrinsically very stable.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[6] If no degradation is seen even under aggressive conditions, it indicates high stability of the molecule.
Complete degradation of the parent compound in forced degradation studies. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[7]
Poor resolution between the parent drug and its degradants in HPLC. The chromatographic method is not optimized for separating structurally similar compounds.Develop a stability-indicating analytical method. This involves experimenting with different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (organic solvent, pH, buffer), gradient profiles, and detector wavelengths.[19][20]
Difficulty in identifying the structure of a major degradant. Insufficient data from a single analytical technique.Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition. Tandem MS (MS/MS) can reveal fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for complete structure elucidation. Isolation of the degradant using preparative chromatography may be necessary for NMR analysis.[6]
Formation of secondary degradation products complicating the analysis. Over-stressing the sample, leading to the degradation of primary degradants.Analyze samples at multiple time points during the forced degradation study. This will help to distinguish primary degradants (which form first) from secondary degradants (which appear later as the primary ones degrade).[6]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of a Piperidine-Containing Compound

Objective: To generate potential degradation products and assess the intrinsic stability of a piperidine-containing drug substance.[5][21]

Materials:

  • Drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol, or ACN) at a known concentration (e.g., 1 mg/mL).[7]

  • Acid Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the drug stock solution and 3% H₂O₂.

    • Keep at room temperature and monitor at various time points (e.g., 2, 8, 24 hours).

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the drug substance in an oven at an elevated temperature (e.g., 80 °C) for a set duration.

    • Also, subject the drug stock solution to the same thermal stress.

    • At specified intervals, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the drug substance (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Protocol 2: Identification of Degradation Products by LC-MS/MS

Objective: To identify the structure of unknown degradation products generated during forced degradation studies.

Materials:

  • Forced degradation samples from Protocol 1

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • High-purity solvents for mobile phase (e.g., formic acid, ammonium acetate, ACN, methanol)

Procedure:

  • Method Development: Develop an LC method that provides good separation of the parent compound and its degradants. A gradient elution is often necessary.

  • Full Scan MS Analysis:

    • Inject the sample and acquire data in full scan mode to determine the m/z values of the parent drug and all degradants.

    • Use the accurate mass measurements to propose elemental compositions for the degradant ions.

  • Tandem MS (MS/MS) Analysis:

    • Perform MS/MS experiments on the parent drug to establish its characteristic fragmentation pattern.

    • Perform MS/MS on each of the detected degradant ions.

  • Data Interpretation:

    • Compare the fragmentation patterns of the degradants with that of the parent drug to identify common fragments and neutral losses.

    • Propose structures for the degradants based on the mass shift from the parent drug and the fragmentation data. For example, a +16 Da shift suggests oxidation (hydroxylation or N-oxide formation). A loss of an alkyl group suggests N-dealkylation.

    • Utilize software tools for metabolite identification and structure elucidation.

Visualizing Degradation Pathways

The following diagrams illustrate common degradation pathways for piperidine-containing compounds.

General Degradation Pathways

G cluster_Oxidation Oxidation cluster_Dealkylation N-Dealkylation cluster_Photolysis Photolysis cluster_Thermal Thermal Degradation Piperidine_Compound Piperidine-Containing Compound N_Oxide N-Oxide Piperidine_Compound->N_Oxide [O] Hydroxylation Hydroxylated Metabolite Piperidine_Compound->Hydroxylation [O] Dealkylated_Piperidine Dealkylated Piperidine Piperidine_Compound->Dealkylated_Piperidine - Alkyl Photodegradants Photodegradants Piperidine_Compound->Photodegradants Thermal_Degradants Thermal Degradants Piperidine_Compound->Thermal_Degradants Δ Ring_Opening_Ox Ring-Opened Products Hydroxylation->Ring_Opening_Ox

Caption: Common degradation pathways for piperidine-containing compounds.

Experimental Workflow for Degradation Studies

G Start Start: Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation SIAM_Development Stability-Indicating Method (SIAM) Development (HPLC/UPLC) Forced_Degradation->SIAM_Development Degradation_Detection Detection of Degradation Products SIAM_Development->Degradation_Detection Degradation_Identification Degradant Identification (LC-MS/MS, HRMS) Degradation_Detection->Degradation_Identification Structure_Elucidation Structure Elucidation (NMR, Isolation) Degradation_Identification->Structure_Elucidation Pathway_Proposal Proposal of Degradation Pathways Structure_Elucidation->Pathway_Proposal

Caption: Workflow for forced degradation studies and degradant identification.

References

  • Biosynce. (2025, July 29).
  • Biosynce. (2025, October 29). What are the effects of piperidines on drug metabolism?
  • Glasius, M., et al. (n.d.).
  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Glasius, M., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • The Journal of Organic Chemistry. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
  • Biosynce. (2025, August 25).
  • ResearchGate. (n.d.).
  • Wang, B., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • PubMed. (n.d.). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
  • The Journal of Physical Chemistry A. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • PubChem. (n.d.). Piperidine. NIH.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • (2023, April 23).
  • (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical Research. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Bases bibliographiques Pascal et Francis. (n.d.).
  • (n.d.).
  • Pharmaguideline. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (2017, March 16).
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • ACS Publications. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • PMC. (n.d.).

Sources

Navigating the Chromatographic Challenges of 4-(2-(Piperidin-1-YL)ethoxy)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(2-(Piperidin-1-YL)ethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common chromatographic challenges associated with this compound. As a molecule possessing both a basic piperidinyl moiety and an acidic phenolic group, its analysis can present unique difficulties. This resource, structured in a question-and-answer format, aims to elucidate the underlying causes of these issues and offer robust, scientifically-grounded solutions.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that influence its behavior in reversed-phase HPLC.

PropertyValueImplication for HPLC Analysis
Molecular Formula C13H19NO2[1]Provides the elemental composition.
Molecular Weight 221.30 g/mol [2]Influences diffusion and mass transfer characteristics.
Predicted pKa 10.31 ± 0.15[3]The piperidine nitrogen is basic and will be protonated at pH values below its pKa, significantly impacting retention and peak shape. The phenolic hydroxyl group is weakly acidic.
Predicted XlogP 2.4[4]Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns.

Frequently Asked Questions & Troubleshooting Guides

Peak Shape Problems

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[5] The primary cause is secondary interactions between the protonated basic analyte and residual silanol groups on the silica surface of the HPLC column.[6] These silanol groups are weakly acidic and can interact ionically with the positively charged piperidinyl group, leading to a secondary, stronger retention mechanism that causes the peak to tail.[5]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Rationale: By lowering the mobile phase pH to 2.5-3.0, the residual silanol groups on the silica packing are fully protonated and thus, less likely to interact with the protonated basic analyte.[5]

    • Procedure:

      • Prepare your aqueous mobile phase component.

      • Add a suitable acidic modifier. Good starting points are 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA).

      • Ensure the final pH of the aqueous portion is within the recommended range for your column.

      • Mix with the organic solvent (e.g., acetonitrile or methanol) to the desired composition.

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.[7]

  • Protocol 2: Using a Competitive Base (Triethylamine - TEA)

    • Rationale: TEA is a small basic molecule that can preferentially interact with the active silanol sites, effectively masking them from the analyte.[8]

    • Procedure:

      • Add 0.1% to 0.5% (v/v) of TEA to your aqueous mobile phase.

      • Adjust the pH to the desired level using an acid like phosphoric acid.

      • Caution: TEA has a strong odor and should be handled in a fume hood. It is also not suitable for mass spectrometry (MS) detection due to its non-volatility.[8]

  • Protocol 3: Column Selection

    • Rationale: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendations:

      • High Purity, End-Capped Columns: Select columns packed with high-purity silica where the surface has been extensively end-capped to cover most of the residual silanols.

      • Hybrid Particle Columns: These columns (e.g., Ethylene Bridged Hybrid - BEH) offer a wider usable pH range and often show improved peak shape for basic compounds.

Answer:

Peak fronting is typically caused by sample overload, where the concentration of the analyte is too high for the column to handle under the current conditions, or by a mismatch between the sample solvent and the mobile phase.[9]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration:

    • Action: Dilute your sample by a factor of 5 or 10 and reinject.

    • Causality: If the peak shape becomes more symmetrical, the issue was column overload.[10] The stationary phase has a finite number of interaction sites, and injecting too much sample saturates these sites, leading to a distorted peak.[9]

  • Match Sample Solvent to Mobile Phase:

    • Action: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase.[7] For reversed-phase, this means a solvent with a higher aqueous content.

    • Causality: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), the sample band will not properly focus on the head of the column, leading to premature elution and a fronting peak.[9]

  • Check for Column Collapse:

    • Action: If the problem persists and you have been operating at high pressures, consider that the column bed may have collapsed, creating a void. This is a less common issue with modern, well-packed columns.

    • Diagnosis: A sudden drop in backpressure is often an indicator of column collapse. The column will likely need to be replaced.[7]

Retention Time Variability

Answer:

A consistent drift in retention time, particularly to shorter times, often points to issues with column equilibration or changes in the mobile phase composition.[8][10]

Logical Flow for Diagnosing Retention Time Drift

G start Start: Retention Time Drifting Shorter equilibration Is the column fully equilibrated? start->equilibration mobile_phase Is the mobile phase composition stable? equilibration->mobile_phase Yes solution1 Increase equilibration time (20-30 column volumes). equilibration->solution1 No temp_control Is the column temperature stable? mobile_phase->temp_control Yes solution2 Prepare fresh mobile phase. Ensure proper mixing and degassing. mobile_phase->solution2 No leak Is there a leak in the system? temp_control->leak Yes solution3 Use a column oven and allow for thermal equilibration. temp_control->solution3 No solution4 Check fittings and pump seals for leaks. leak->solution4 Yes

Caption: Diagnosing the cause of decreasing retention times.

Detailed Explanations:

  • Insufficient Equilibration: When you change the mobile phase, the column's stationary phase needs time to fully equilibrate with the new conditions. If you start your analysis too soon, the surface chemistry of the stationary phase will continue to change, leading to drifting retention times.[10]

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase. For methods that are more sensitive or use mobile phase additives, a longer equilibration time may be necessary.[7]

  • Mobile Phase Composition Change:

    • Volatilization of Organic Solvent: If the mobile phase reservoirs are not properly covered, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer, not shorter, retention times. However, if using a pre-mixed mobile phase that is not well-mixed, compositional changes can occur.

    • Inaccurate Mixing: For online mixing systems, ensure the proportioning valves are functioning correctly.[10]

    • Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, you can test its performance by adding a UV-active tracer to one of the solvent lines and monitoring the baseline for fluctuations.[8]

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. An increase in ambient temperature can decrease mobile phase viscosity and increase analyte solubility, leading to shorter retention times.[10]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

  • System Leaks: A leak in the system, especially between the pump and the injector, can cause a drop in flow rate, which would lead to longer retention times. However, a small, intermittent leak could potentially affect the mobile phase composition delivered to the column. A thorough check for leaks is always a good practice.[11]

Baseline Issues

Answer:

Baseline issues can originate from several sources, including the mobile phase, the detector, or the pump.[12]

Common Causes and Solutions for Baseline Problems

IssuePotential CauseRecommended Solution
Noisy Baseline (Regular Spikes) Air bubbles in the pump or detector.[10]Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air.
Pump malfunction (faulty check valves).[13]Clean or replace the check valves. Consult your instrument manual for the procedure.
Drifting Baseline Insufficient column equilibration.[14]Flush the column with 10-20 volumes of the new mobile phase.
Contamination in the mobile phase or column.[14]Prepare fresh mobile phase using high-purity solvents and reagents. Flush the column with a strong solvent.
Detector lamp failing.[10]Check the lamp energy. If it is low, the lamp may need to be replaced.
Mobile phase composition change during a gradient.Ensure the mobile phases are miscible and the gradient is programmed correctly.

Concluding Remarks

The successful HPLC analysis of this compound hinges on a systematic approach to method development and troubleshooting. By understanding the compound's chemical nature and the fundamental principles of chromatography, the challenges of peak tailing, retention time variability, and baseline disturbances can be effectively addressed. This guide provides a framework for diagnosing and resolving these common issues, enabling the acquisition of accurate and reproducible data.

References

  • Vertex AI Search. 100238-42-4(this compound) Product Description.
  • Vertex AI Search. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Troubleshooting Guide.
  • 1st Scientific LLC. 4-[2-(1-Piperidinyl)ethoxy]phenol | 1stsci.com.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Phenomenex. Understanding Peak Fronting in HPLC.
  • Biotage.
  • ResearchGate.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Regis Technologies, Inc.
  • Chrom Tech, Inc.
  • Welch Materials.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • PubChem. This compound.
  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip - YouTube.
  • Regis Technologies, Inc. Ion Pairing Reagents and Buffers.
  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
  • Synblock. CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol.
  • ResearchGate.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • Restek. LC Troubleshooting—Retention Time Shift.
  • SIELC Technologies. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column.
  • Agilent.
  • Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Technical Support Center: Piperidine Derivative Neurotoxicity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist (Neurotoxicology Division) Ticket ID: PIP-TOX-2024 Subject: Managing neurotoxicity risks in in vivo studies with piperidine scaffolds.

Introduction: The Piperidine Paradox

Welcome to the technical support hub. You are likely here because the piperidine pharmacophore—a privileged structure in drug discovery (found in opioids, antihistamines, and antipsychotics)—is throwing "runtime errors" in your rodent models.

The Core Problem: The piperidine ring is not biologically inert. Depending on its substitution pattern, it can trigger three distinct neurotoxic cascades:

  • Metabolic Bioactivation: Conversion to MPTP-like mitochondrial toxins.

  • Excitotoxicity: NMDA receptor antagonism leading to vacuolization (Olney’s lesions).

  • Off-Target Modulation: Sigma-1 receptor (Sig1R) interactions lowering seizure thresholds.

This guide provides the diagnostic logic and experimental patches required to stabilize your study.

Module 1: Pre-Study Risk Assessment (The "Installation" Phase)

Before dosing animals, you must rule out the "MPTP Liability." The 4-phenylpiperidine scaffold is structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). If your molecule is lipophilic and can be oxidized by MAO-B, it will destroy dopaminergic neurons.

Mechanism of Action: The MPTP/MPP+ Pathway
  • Causality: The piperidine ring is oxidized to a pyridinium species (MPP+ analog). This metabolite is a substrate for the Dopamine Transporter (DAT), accumulates in dopaminergic neurons, and inhibits Mitochondrial Complex I, causing ATP depletion and ROS generation.

MPTP_Mechanism Piperidine Piperidine Derivative (Lipophilic) Glial Glial Cell (MAO-B Oxidation) Piperidine->Glial Crosses BBB Metabolite Pyridinium Species (MPP+ Analog) Glial->Metabolite Biotransformation DAT Dopamine Transporter (Uptake) Metabolite->DAT Selective Entry Mito Mitochondria (Complex I Inhibition) DAT->Mito Accumulation Death Dopaminergic Neuronal Death Mito->Death ATP Depletion/ROS

Figure 1: The metabolic bioactivation pathway of 4-phenylpiperidines. MAO-B oxidation in glia creates the toxic cation, which hijacks the dopamine transporter to kill neurons.

Protocol 1.1: Microsomal Stability & MAO Screening

Objective: Determine if your compound is a substrate for MAO-B conversion.

  • Incubate 1 µM test compound with human/rat liver microsomes and recombinant MAO-B enzymes.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS looking for the [M-4H]+ peak (indicative of aromatization to the pyridinium species).

  • Threshold: >5% conversion to pyridinium suggests high neurotoxic risk.

Module 2: Acute Dosing & Observation (Runtime Errors)

If animals exhibit immediate behavioral anomalies, categorize the symptoms to identify the receptor target.

Symptom Classification Matrix
ObservationPotential MechanismPiperidine LinkAction Required
Straub Tail / Hyperactivity Opioid/Dopaminergic activation4-phenylpiperidine (Opioid-like)Reduce dose; check analgesia.
Tonic-Clonic Seizures Sigma-1 (Sig1R) Antagonism or GABA inhibitionSig1R off-target bindingCRITICAL STOP. Euthanize.
Head Weaving / Ataxia NMDA AntagonismPCP-like pharmacophoreCheck for vacuolization (Module 3).
Catatonia / Rigidity Dopamine Depletion (Parkinsonism)MPTP-like toxicityLong-term histology required.
Protocol 2.1: Modified Irwin Test / FOB (OECD 424)

Objective: Standardized scoring of neurobehavioral deficits.

  • Acclimation: Handle rats for 3 days prior to dosing to reduce stress baseline.

  • Dosing: Administer vehicle or compound (start at 1/10th MTD).

  • Observation Windows: 30 min, 2h, 24h post-dose.

  • Scoring (0-3 Scale):

    • Home Cage: Posture, palpebral closure.

    • Handheld: Handling reactivity, lacrimation, salivation.

    • Open Field: Gait, arousal, rearing, stereotypy (weaving/circling).

    • Reflexes: Righting reflex, pupil response.

Module 3: Histopathology & Biomarkers (System Crash Analysis)

Behavioral recovery does not imply neuronal safety. Piperidine neurotoxicity can be silent until significant degeneration occurs.

Protocol 3.1: Fluoro-Jade C Staining (Degeneration Gold Standard)

Why: H&E staining often misses early apoptotic neurons. Fluoro-Jade C (FJC) is a polyanionic fluorescein derivative that specifically binds to degenerating neurons with high signal-to-noise ratio.

Reagents:

  • 0.06% Potassium Permanganate (KMnO4)

  • 0.0001% Fluoro-Jade C in 0.1% Acetic Acid

  • DAPI (nuclear counterstain)

Workflow:

  • Perfusion: Transcardial perfusion with 4% Paraformaldehyde (PFA). Post-fix brains for 24h.

  • Sectioning: Cut 30-40 µm coronal sections (focus on Striatum and Substantia Nigra).

  • Pre-treatment:

    • Immerse in 1% NaOH in 80% ethanol (5 min).

    • Rinse in 70% ethanol (2 min), then dH2O (2 min).

    • Blocking: Incubate in 0.06% KMnO4 for 10 min (suppresses background fluorescence).

  • Staining: Incubate in 0.0001% FJC solution for 10 min in the dark.

  • Clearing: Rinse x3, dry at 50°C, clear in Xylene, coverslip with DPX (non-aqueous).

  • Analysis: Visualize under Blue Excitation (FITC filter). Degenerating neurons appear bright green.

Protocol 3.2: Assessment of Olney’s Lesions (Vacuolization)

Target: Posterior Cingulate and Retrosplenial Cortex. Mechanism: If your piperidine acts as an NMDA antagonist (PCP-like), it disinhibits GABAergic neurons, causing excitotoxic over-firing of downstream pathways. Detection: Look for cytoplasmic vacuoles in H&E sections 4-6 hours post-dose.

Module 4: Troubleshooting & Mitigation (Patches)

Troubleshooting Decision Tree

Troubleshooting_Tree Start Observed Neurotoxicity Seizures Seizures/Tremors Start->Seizures Motor Motor Deficits/Rigidity Start->Motor Vacuoles Cortical Vacuoles Start->Vacuoles Action_Seizure Check Sigma-1 / GABA Add Diazepam Control Seizures->Action_Seizure Action_Motor Check MPTP-like Metabolite Stain: Tyrosine Hydroxylase Motor->Action_Motor Action_Vacuole NMDA Antagonism? Reduce Cmax (Slow Infusion) Vacuoles->Action_Vacuole

Figure 2: Diagnostic logic for categorizing piperidine-induced neurotoxicity.

FAQ: Frequently Asked Questions

Q: My compound causes seizures at high doses. Is this MPTP toxicity? A: Unlikely. MPTP toxicity manifests as motor rigidity and hypokinesia (Parkinsonian), not seizures. Seizures in piperidines usually indicate Sigma-1 receptor antagonism or GABAergic inhibition . Run a receptor binding panel (CEREP) to confirm off-target binding.

Q: Can I block the toxicity without changing the molecule? A: Maybe.

  • For MPTP-like issues: Co-administration of a MAO-B inhibitor (e.g., Selegiline) can prevent the conversion to the toxic pyridinium species, proving the mechanism.

  • For Seizures: Benzodiazepines may mask the effect but do not solve the safety liability.

Q: Why do I see toxicity in rats but not mice? A: Species differences in MAO-B BBB localization. Rats have high MAO activity in the blood-brain barrier, often acting as a "firewall" that metabolizes MPTP-like compounds before they enter the brain parenchyma. Mice are often more susceptible to CNS accumulation of the parent compound. Always test both species if MPTP liability is suspected.

References

  • OECD Guidelines for the Testing of Chemicals. (1997). Test No. 424: Neurotoxicity Study in Rodents. OECD Publishing. Link

  • Schmued, L. C., et al. (2005). Fluoro-Jade C: a novel, high resolution fluorescent marker of neuronal degeneration. Brain Research. Link

  • Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's Disease. (Detailing the MAO-B/MPP+ mechanism). Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1][2][3][4] (Regarding seizure thresholds). Link

  • Olney, J. W., et al. (1989). Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs. Science. Link

Sources

General troubleshooting guide for heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: General Troubleshooting Guide for Heterocyclic Compound Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Heterocycle Challenge

Welcome to the Technical Support Center. Heterocyclic synthesis is the backbone of modern drug discovery, yet it presents unique challenges—catalyst poisoning by basic nitrogens, unexpected regioselectivity (e.g., Halogen Dance), and difficult purifications. This guide moves beyond standard textbook answers, offering field-tested solutions for when "standard conditions" fail.

Module 1: Cross-Coupling Failures (The "Pyridine Problem")

Q: My Suzuki coupling on a 2-chloropyridine works poorly (low conversion), even though the corresponding phenyl chloride works fine. Is the catalyst dead?

A: The catalyst is likely not "dead" initially, but it is being poisoned or failing to initiate.

  • Root Cause 1: Oxidative Addition Barrier. The C-Cl bond on a pyridine ring (especially electron-rich or neutral) is stronger and harder to break than in benzene. Standard catalysts like Pd(PPh₃)₄ often lack the electron density to facilitate this oxidative addition.

  • Root Cause 2: Catalyst Poisoning. The pyridine nitrogen lone pair is a potent ligand. It can displace your phosphine ligands, forming an inactive Pd-pyridine complex (PdL₂Py₂), effectively shutting down the catalytic cycle.

Troubleshooting Protocol:

  • Switch Ligands: Move to Buchwald Ligands (e.g., XPhos, SPhos, RuPhos).[1] These are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition).

  • Base Selection: Switch to anhydrous strong bases like K₃PO₄ or Cs₂CO₃ in dioxane/water or toluene/water. Carbonate bases are sometimes too weak for difficult substrates.

  • Scavenging: If the substrate is highly coordinating, add a Lewis acid (like ZnCl₂) in substoichiometric amounts to bind the pyridine nitrogen, freeing the Pd catalyst (though this can complicate transmetallation).

Visualization: Troubleshooting Decision Tree for Heteroaryl Couplings

SuzukiTroubleshooting Start Problem: Low Yield in Heteroaryl Suzuki Coupling CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Remains No: SM Remains CheckSM->SM_Remains Protodeboronation Issue: Protodeboronation (Ar-B(OH)2 -> Ar-H) SM_Gone->Protodeboronation Product is Ar-H Homocoupling Issue: Homocoupling (Ar-Ar) SM_Gone->Homocoupling Product is Ar-Ar Sol_Dry Solution: Use Anhydrous Conditions & Stronger Base (Cs2CO3) Protodeboronation->Sol_Dry Sol_O2 Solution: Degas Solvents (Remove O2) Homocoupling->Sol_O2 Cat_Poison Issue: Catalyst Poisoning (N-coordination) SM_Remains->Cat_Poison Substrate has basic N OxAdd_Fail Issue: Failed Oxidative Addition (C-Cl bond too strong) SM_Remains->OxAdd_Fail Substrate is Cl/F Sol_Ligand Solution: Switch to Bulky/e-rich Ligand (XPhos, SPhos, QPhos) Cat_Poison->Sol_Ligand OxAdd_Fail->Sol_Ligand

Caption: Decision tree for diagnosing failure modes in Palladium-catalyzed cross-coupling of heterocycles.

Module 2: Lithiation & The "Halogen Dance"

Q: I treated 2-bromothiophene with LDA intended to trap at the 5-position, but I isolated the 3-substituted product (or a mixture). What happened?

A: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration) .[2][3] Unlike benzene rings, 5-membered heterocycles (thiophenes, furans) allow rapid migration of halogens under basic conditions. The lithiated species is not static; it equilibrates to the thermodynamically most stable position (usually the position adjacent to the heteroatom,


-position), moving the bromine atom in the process.

Mechanism:

  • Lithiation: LDA removes the most acidic proton (often C5 or C3).

  • Migration: The lithiated carbon attacks the bromine of a distinct starting molecule (intermolecular) or rearranges (intramolecular mechanism is debated, mostly intermolecular), transferring the halogen and generating a new lithiated species.

  • Equilibrium: The system "dances" until it settles on the most stable carbanion, typically the one stabilized by the heteroatom's inductive effect (C2/C5).

How to Fix It:

  • Kinetic Control: If you want the kinetic product (deprotonation at the most acidic site without migration), use LiTMP (non-nucleophilic) at -78°C and quench immediately with a highly reactive electrophile. Do not allow the reaction to warm up.

  • Block the Dance: Place a substituent (like TMS) at the competing position if possible, then remove it later.

Visualization: The Halogen Dance Mechanism

HalogenDance SM 2-Bromo-thiophene Lith_Kinetic Kinetic Lithiation (3-Li-2-Br-thiophene) SM->Lith_Kinetic + LDA, -78°C Transition Halogen Scrambling (Intermolecular Transfer) Lith_Kinetic->Transition Warm up / Time Trap Trap with E+ IMMEDIATELY Lith_Kinetic->Trap Desired Pathway Lith_Thermo Thermodynamic Species (2-Li-3-Br-thiophene) Transition->Lith_Thermo Equilibration Prod_Wrong Rearranged Product (3-Bromo-2-E-thiophene) Lith_Thermo->Prod_Wrong + Electrophile (E+)

Caption: Mechanism of the Halogen Dance on thiophene. Thermodynamic equilibration leads to halogen migration.

Module 3: Cyclization (Fischer Indole Synthesis)

Q: My Fischer Indole reaction turns into a black tar with no isolable solid. I'm using H₂SO₄/EtOH.

A: "Tarring" is the most common failure mode in Fischer Indole synthesis, usually caused by polymerization of the hydrazine or the indole product under harsh acidic/oxidative conditions.

Key Causality:

  • Acid Strength: Strong mineral acids (H₂SO₄, HCl) can be too harsh, promoting side reactions like dimerization.

  • Hydrazine Stability: Electron-rich hydrazines are prone to N-N bond cleavage (reductive) rather than the desired [3,3]-sigmatropic rearrangement.

Field-Proven Protocol: Zinc Chloride Method This method is gentler than mineral acids and often prevents tar formation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix the ketone (1.0 equiv) and arylhydrazine (1.0 equiv).

  • Solvent: Add Glacial Acetic Acid (solvent/catalyst) or perform neat if liquid.

  • Lewis Acid: Add ZnCl₂ (1.5 - 2.0 equiv). Note: ZnCl₂ acts as a dehydrating agent and Lewis acid catalyst, lowering the activation energy for the [3,3]-shift without charring the organics.

  • Reaction: Heat to 80–100°C under Nitrogen. Monitor by TLC.[2][4][5][6][7]

  • Workup: Pour the reaction mixture into ice water. The indole often precipitates as a solid. If it oils out, extract with EtOAc, wash with NaHCO₃ (to remove acetic acid), and dry.

Module 4: Purification of Basic Heterocycles

Q: My product (a pyridine/amine derivative) streaks/tails badly on silica gel, and I lose mass.

A: Standard silica gel is slightly acidic (pH 6–6.5). Basic heterocycles interact with surface silanol groups (Si-OH), leading to strong adsorption (tailing) and sometimes decomposition (acid-catalyzed ring opening or oxidation).

Data Summary: Mobile Phase Modifiers

ModifierConcentrationApplicationPros/Cons
Triethylamine (TEA) 1–3% v/vGeneral amines, PyridinesPros: Effective silanol blocker. Cons: Hard to remove (high bp), can interfere with NMR.
Ammonia (NH₃) 1% (in MeOH)Highly polar aminesPros: Volatile, excellent peak shape. Cons: Requires preparation of NH₃/MeOH stock.
Amine-Functionalized Silica N/A (Stationary Phase)Labile compoundsPros: No additives needed, reusable. Cons: Expensive.

Self-Validating Tip: Before running the column, dip a TLC plate in your mobile phase + modifier and dry it. Run the TLC. If the spot still streaks on the treated plate, the column will fail. If it's a tight spot, the column will work.

References

  • BenchChem Technical Support. Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025).[1][6][7][8][9] Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Standard reference for Fischer Indole mechanisms).
  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007, 36, 1046-1057. (Definitive review on Halogen Dance). Link

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." J. Am. Chem. Soc., 2007, 129(11), 3358–3366. (Source for SPhos/XPhos protocols). Link

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. (Chromatography Guide). Link

Sources

Challenges in scaling up the synthesis of "4-(2-(Piperidin-1-YL)ethoxy)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically achieved via a Williamson ether synthesis, presents several challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production. This document provides practical guidance to anticipate, troubleshoot, and overcome these challenges, ensuring a robust and scalable synthetic process.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common route to this compound involves the reaction of hydroquinone with 1-(2-chloroethyl)piperidine. This reaction is a classic example of a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2]

Reaction Scheme:

While straightforward in principle, scaling up this reaction introduces complexities related to selectivity, reaction kinetics, and product purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: Low yield of the desired mono-ether product and formation of a significant amount of di-ether byproduct.

Causality: Hydroquinone has two phenolic hydroxyl groups. Under basic conditions, both can be deprotonated and react with the alkylating agent, 1-(2-chloroethyl)piperidine, to form the di-substituted product, 1,4-bis(2-(piperidin-1-yl)ethoxy)benzene. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Use an excess of hydroquinone relative to 1-(2-chloroethyl)piperidine. A molar ratio of 2:1 to 4:1 (hydroquinone:alkylating agent) is a good starting point for optimization. This statistical approach increases the probability of the alkylating agent reacting with a hydroquinone molecule that has not yet been alkylated.

  • Controlled Addition of Alkylating Agent:

    • On a larger scale, the slow, controlled addition of 1-(2-chloroethyl)piperidine to the reaction mixture containing hydroquinone and the base is critical. This maintains a low concentration of the alkylating agent, further favoring mono-substitution.

  • Choice of Base and Solvent:

    • A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can be more selective than strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[3] Weaker bases will preferentially deprotonate one hydroxyl group.

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[4]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes improve selectivity. Start with reactions at room temperature and gradually increase if the reaction rate is too slow. High temperatures can lead to side reactions.[5]

Q2: The reaction is sluggish or does not go to completion, even with extended reaction times.

Causality: Incomplete deprotonation of the phenol, poor solubility of reactants, or insufficient reactivity of the alkylating agent can lead to slow or incomplete reactions.

Troubleshooting Steps:

  • Base Strength and Solubility:

    • Ensure the base is strong enough to deprotonate the phenol. For hydroquinone, bases like K₂CO₃ or NaOH are generally sufficient. If using a weaker base, ensure it is finely powdered and well-dispersated.

    • The solubility of the base and the resulting phenoxide salt is critical. The use of a phase-transfer catalyst (PTC) can be highly effective in scaling up this reaction.

  • Phase-Transfer Catalysis (PTC):

    • A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can dramatically increase the reaction rate and allow for milder reaction conditions, which is beneficial for industrial-scale production.[6]

  • Alkylating Agent Reactivity:

    • While 1-(2-chloroethyl)piperidine is commonly used, the corresponding bromide or iodide would be more reactive. However, the chloride is often more cost-effective for large-scale synthesis. If the reaction is too slow, consider preparing the alkylating agent in situ or using a more reactive halide.

  • Water Content:

    • Ensure all reagents and solvents are sufficiently dry, as water can consume the base and hinder the formation of the reactive phenoxide.

Q3: Difficulty in purifying the final product and removing unreacted hydroquinone and the di-ether byproduct.

Causality: The product, unreacted hydroquinone, and the di-ether byproduct have different polarities and basicities, which can be exploited for purification. However, their physical properties can make separation challenging on a large scale.

Troubleshooting Steps:

  • Aqueous Work-up:

    • After the reaction, a carefully controlled aqueous work-up can be very effective.

      • Acidic Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the basic piperidine nitrogen of the product and the di-ether, transferring them to the aqueous layer. Unreacted, non-basic hydroquinone will remain in the organic layer.

      • Basification and Extraction: The acidic aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to deprotonate the piperidine nitrogen, making the product and di-ether basic and extractable back into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Column Chromatography:

    • For laboratory-scale purification, column chromatography is effective.[7]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier like triethylamine (0.5-1%) is recommended. The triethylamine helps to prevent tailing of the basic product on the acidic silica gel.[8]

  • Crystallization/Recrystallization:

    • If the product is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that selectively crystallize the desired mono-ether product, leaving the more soluble di-ether and any remaining starting material in the mother liquor.

Q4: During scale-up, we are observing unexpected side products, such as C-alkylation of the phenol.

Causality: While O-alkylation is the desired pathway in the Williamson ether synthesis, competitive C-alkylation of the phenoxide can occur, especially with certain solvents and counter-ions.[9][10]

Troubleshooting Steps:

  • Solvent Choice:

    • The choice of solvent can significantly influence the O/C alkylation ratio. Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide, leaving the carbon atoms of the ring more nucleophilic. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[10]

  • Counter-ion Effect:

    • The nature of the cation from the base can also play a role. Larger, softer cations like cesium (from Cs₂CO₃) are known to promote O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the alkylating agent, 1-(2-chloroethyl)piperidine or its hydrochloride salt?

A1: 1-(2-chloroethyl)piperidine hydrochloride is a common and stable starting material. However, it needs to be neutralized with a base to generate the free amine before it can act as an alkylating agent. This can be done in a separate step or in situ. Using the free base directly simplifies the reaction stoichiometry but the free base can be less stable on storage. For large-scale synthesis, using the hydrochloride salt and an appropriate amount of base is often more practical.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • 1-(2-chloroethyl)piperidine: This is a reactive alkylating agent and should be handled with care. It is a suspected mutagen. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride are highly flammable and react violently with water. Sodium hydroxide is corrosive. Handle with appropriate care.

  • Solvents: Many of the organic solvents used (e.g., DMF, DMSO, acetonitrile) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Exothermic Reactions: The reaction can be exothermic, especially on a large scale. Ensure the reactor is equipped with adequate cooling and temperature monitoring to control the reaction temperature. Slow addition of reagents is crucial for managing the exotherm.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction progress.

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting materials (hydroquinone and 1-(2-chloroethyl)piperidine), the desired product, and the di-ether byproduct. The spots can be visualized under UV light and/or with a suitable staining agent.

  • HPLC: An RP-HPLC method can provide quantitative information on the conversion of starting materials and the formation of products and byproducts.[4]

Q4: What are the typical yields for this reaction?

A4: With proper optimization, yields for the mono-alkylation of hydroquinone can be in the range of 60-80%. The yield will be highly dependent on the reaction conditions, stoichiometry, and the efficiency of the purification process.

Experimental Protocol (Representative)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • Hydroquinone

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Triethylamine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge hydroquinone (2.0-4.0 equivalents) and finely powdered potassium carbonate (2.5 equivalents).

  • Solvent and Catalyst: Add anhydrous acetonitrile to the reactor, followed by the phase-transfer catalyst, TBAB (0.1 equivalents).

  • Inert Atmosphere: Purge the reactor with nitrogen and begin stirring to create a well-agitated slurry.

  • Reagent Addition: In a separate vessel, dissolve 1-(2-chloroethyl)piperidine hydrochloride (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution to the reactor dropwise over a period of 1-2 hours, maintaining the reaction temperature at 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting alkylating agent is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Extract the organic layer with 1M HCl. The product and di-ether byproduct will move to the aqueous layer.

    • Separate the layers. The organic layer contains unreacted hydroquinone which can be recovered.

    • Cool the acidic aqueous layer in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is basic (pH 9-10).

    • Extract the basified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.

    • Alternatively, if the crude product is a solid, purify by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Influence of Key Parameters on Product Distribution

ParameterVariationExpected Outcome on Mono/Di-ether RatioRationale
Stoichiometry (Hydroquinone:Alkylating Agent) 1:1LowHigher probability of di-alkylation
3:1HighStatistical advantage for mono-alkylation
Base Strength Strong (e.g., NaH)Moderate to LowMay deprotonate both hydroxyl groups readily
Weak (e.g., K₂CO₃)HighMore selective for single deprotonation
Reaction Temperature HighLowMay favor di-alkylation and side reactions
Low to ModerateHighBetter control over selectivity
Phase Transfer Catalyst AbsentLower reaction rate, may require harsher conditionsSlower interfacial reaction
PresentHigher reaction rate, milder conditions possibleFacilitates transport of the phenoxide to the organic phase

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Charge Hydroquinone, K₂CO₃, Acetonitrile, TBAB addition Slowly add 1-(2-chloroethyl)piperidine solution reactants->addition reflux Heat and stir (e.g., 40-50°C) addition->reflux monitor Monitor by TLC/HPLC reflux->monitor filter Filter inorganic salts monitor->filter Reaction complete concentrate Concentrate filtrate filter->concentrate extract1 Dissolve in EtOAc, wash with H₂O concentrate->extract1 extract2 Extract with 1M HCl extract1->extract2 basify Basify aqueous layer extract2->basify extract3 Extract with EtOAc basify->extract3 dry Dry and concentrate extract3->dry purify Column Chromatography or Recrystallization dry->purify troubleshooting_low_yield start Low Yield of Desired Product check_byproducts Analyze crude mixture (TLC, HPLC, NMR) start->check_byproducts diether High Di-ether Content check_byproducts->diether Di-ether is major byproduct starting_material High Unreacted Starting Material check_byproducts->starting_material High SM content other_byproducts Other Byproducts (e.g., C-alkylation) check_byproducts->other_byproducts Significant other impurities diether_sol1 Increase Hydroquinone excess diether->diether_sol1 diether_sol2 Slower addition of alkylating agent diether->diether_sol2 diether_sol3 Use a weaker base (e.g., K₂CO₃) diether->diether_sol3 sm_sol1 Increase reaction time/temp starting_material->sm_sol1 sm_sol2 Use a stronger base or Phase Transfer Catalyst starting_material->sm_sol2 sm_sol3 Check reagent purity/ ensure anhydrous conditions starting_material->sm_sol3 other_sol1 Change solvent to polar aprotic (DMF, DMSO) other_byproducts->other_sol1 other_sol2 Lower reaction temperature other_byproducts->other_sol2

Caption: Troubleshooting decision tree for addressing low product yield.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • The Williamson Ether Synthesis. (URL not available)
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Edubirdie. [Link]

  • The Williamson Ether Synthesis. (URL not available)
  • US4316993A - Process for the preparation of 4-phenoxy-phenols - Google P
  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL not available)
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • EP0037353A1 - Process for the etherification of phenols - Google P
  • The reaction of hydroquinone and monosubstituted hydroquinones with dimethyl chloromalonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl)
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic
  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. [Link]

  • (PDF) RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution RP - ResearchGate. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers. [Link]

  • Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PubMed Central. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • This compound - PubChem. [Link]

  • WO 2012/069948 Al - Common Organic Chemistry. (URL not available)
  • Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts - New Journal of Chemistry (RSC Publishing). [Link]

  • Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes - PubMed Central. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. [Link]

  • Industrial Phase-Transfer C
  • Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC - NIH. [Link]

  • WO2009146097A1 - Raloxifene pharmaceutical formulations - Google P
  • phenol, 4-(2,3-dihydro-1H-perimidin-2-yl)-2-ethoxy- - Optional[1H NMR] - Spectrum. (URL not available)
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. [Link]

  • PHASE TRANSFER CATALYSTS - Jetir.Org. [Link]

  • Extraction, Isolation and Fingerprinting of Phenolic Compound from Hydroalcoholic Extract of Cordia macleodii Hook Bark - Impactfactor. (URL not available)
  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

A Comparative Guide to Piperidine-Based Anticonvulsants: Evaluating "4-(2-(Piperidin-1-YL)ethoxy)phenol" in the Context of Established and Novel Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Privileged Motif in Anticonvulsant Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a cornerstone in the architecture of numerous centrally active pharmacological agents. Its prevalence in both natural alkaloids and synthetic pharmaceuticals underscores its utility as a versatile scaffold. In the realm of anticonvulsant drug development, the piperidine moiety is frequently incorporated to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement. This guide provides a comparative analysis of "4-(2-(Piperidin-1-YL)ethoxy)phenol," a compound of interest, with other piperidine-based anticonvulsants, contextualizing its potential efficacy through the lens of established structure-activity relationships (SAR) and preclinical screening data from analogous compounds.

While specific experimental anticonvulsant data for "this compound" is not publicly available, its structural features—a phenoxyethyl spacer linked to a piperidine ring—are present in other compounds with demonstrated anticonvulsant activity. This guide will, therefore, leverage data from structurally related piperidine and piperazine derivatives to forecast the potential anticonvulsant profile of the topic compound and to highlight key structural determinants for activity in this chemical class.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant potential of a compound is typically assessed in preclinical animal models that represent different seizure types. The two most widely used screening assays are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[1] The potency of a compound in these tests is quantified by its ED50 value, the dose at which 50% of the animals are protected from the seizure-inducing stimulus.

While lacking direct data for "this compound," we can infer its potential activity by examining structurally related compounds. For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated activity in both MES and scPTZ models, suggesting a broad spectrum of anticonvulsant action.[2] Synthetic derivatives incorporating piperidine or the structurally similar piperazine moiety have also shown significant promise.

Below is a table summarizing the anticonvulsant activity of selected piperidine and piperazine derivatives in mice, which can serve as a benchmark for evaluating the potential of new chemical entities like "this compound."

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference Compound(s)
Piperine ActiveActive (10 mg/kg)Not ReportedNot ReportedDiazepam
Compound 14 (1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione)49.667.431.3168.7Valproic Acid, Levetiracetam
Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)68.30>10028.20>300Valproic Acid
N-(2,6-dimethyl)phenyl-norleucine derivative (75) 5.8Not ReportedNot Reported36.4Phenytoin
Phenytoin (Standard AED)5.96InactiveNot Reported65.8-
Valproic Acid (Standard AED)252.7239.4130.6430.7-

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4][5]

The structure of "this compound" features a terminal phenol group, which could be a site for metabolic modification or could participate in hydrogen bonding with a biological target. The ethoxy-piperidine portion provides a flexible linker and a basic nitrogen, common features in many CNS-active compounds. The overall lipophilicity of the molecule would be a key determinant of its ability to cross the blood-brain barrier. Based on SAR studies of related series, it is plausible that this compound could exhibit activity in the MES screen, which is sensitive to drugs that modulate voltage-gated sodium channels.[4]

Putative Mechanisms of Action of Piperidine-Based Anticonvulsants

The anticonvulsant effects of piperidine derivatives are often attributed to their interaction with multiple targets within the central nervous system. The primary mechanisms include:

  • Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures.[2] Some piperidine derivatives have been shown to inhibit sodium channels.[2] Calcium channel modulation is another important mechanism, particularly for absence seizures.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some piperidine-containing compounds may enhance GABAergic tone by acting on GABA-A receptors or by inhibiting GABA reuptake or metabolism.[2]

  • Antagonism of Glutamatergic Neurotransmission: Glutamate is the major excitatory neurotransmitter. While less common for piperidine derivatives, antagonism of glutamate receptors (e.g., NMDA, AMPA) can reduce neuronal excitability and prevent seizure propagation.

  • Interaction with other Receptors: Some piperidine derivatives have been found to interact with other receptors such as sigma receptors and the transient receptor potential vanilloid 1 (TRPV1) receptor, which may contribute to their anticonvulsant and neuroprotective effects.[2]

The multifaceted mechanism of action of some piperidine derivatives, like piperine, suggests they may have a broad therapeutic window and a lower propensity for the development of resistance.[2]

Caption: Putative mechanisms of action for piperidine-based anticonvulsants.

Experimental Protocols for Anticonvulsant Screening

The following are standardized protocols for the initial preclinical evaluation of potential anticonvulsant compounds in mice.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Methodology:

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.).

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure. The abolition of the tonic hind limb extension is considered the endpoint of protection.

  • Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the tonic hind limb extension.

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Methodology:

  • Animal Preparation: Adult male Swiss albino mice (18-25 g) are used. The test compound or vehicle is administered i.p.

  • Chemoconvulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg) is administered.

  • Observation: The mice are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from clonic seizures.

Caption: Workflow for the subcutaneous pentylenetetrazole (scPTZ) seizure test.

Rotarod Neurotoxicity Test

This test is used to assess the potential for motor impairment, a common side effect of anticonvulsant drugs.

Methodology:

  • Animal Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for at least one minute.

  • Compound Administration: The test compound or vehicle is administered i.p.

  • Testing: At various time points after drug administration, the mice are placed on the rotating rod, and the time they are able to maintain their balance is recorded.

  • Data Analysis: The TD50 is calculated as the dose of the compound that causes 50% of the animals to fail the test (i.e., fall off the rod).

Conclusion and Future Directions

The piperidine scaffold remains a highly valuable framework in the design of novel anticonvulsant agents. While direct experimental data for "this compound" is currently unavailable, a comparative analysis based on its structural features and the known activities of related piperidine and piperazine derivatives allows for an informed prediction of its potential anticonvulsant profile. Its phenoxyalkyl-piperidine structure suggests that it may exhibit activity, particularly in models of generalized seizures like the MES test.

Future research should focus on the synthesis and in vivo evaluation of "this compound" and its analogues to definitively determine their anticonvulsant efficacy and neurotoxicity. Such studies would not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the anticonvulsant properties of this important class of molecules. Further mechanistic studies, including electrophysiological and binding assays, would be crucial to identify the specific molecular targets and signaling pathways involved.

References

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177–182. [Link]

  • Bhandari, A., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 284-294. [Link]

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 723-735. [Link]

  • Krasil'nikova, Y. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3028. [Link]

  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta Poloniae Pharmaceutica, 68(4), 527-534. [Link]

  • Aliabadi, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 548. [Link]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7375. [Link]

  • Kumar, R., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 22(12), 1369-1393. [Link]

  • Aboul-Enein, H. Y., et al. (2022). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Molecules, 27(15), 4983. [Link]

  • Dalkara, S., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(5), 284-294. [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]

  • Mohammadi-Farani, A., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Daruj-e Pezeshki, 27(1), 10. [Link]

  • Obniska, J., et al. (2011). Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. European Journal of Medicinal Chemistry, 46(10), 4848-4857. [Link]

  • Edafiogho, I. O., et al. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(4), 321-331. [Link]

  • Stasiak, A., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7311. [Link]

  • Singh, P., et al. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Journal of Pharmaceutical Negative Results, 13(2), 1-6. [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(2), 12-19. [Link]

Sources

Comparative Efficacy Analysis: 4-(2-(Piperidin-1-YL)ethoxy)phenol vs. Phenytoin in Preclinical Models of Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 4-(2-(Piperidin-1-YL)ethoxy)phenol (PDEP) and the established anti-epileptic drug, phenytoin. The focus is on their anticonvulsant efficacy, neuroprotective potential, and underlying mechanisms of action as determined through preclinical experimental models. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The Search for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects. This necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles.

Phenytoin, a cornerstone of epilepsy treatment for decades, primarily functions by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizure propagation. However, its use is associated with a narrow therapeutic index and a range of adverse effects.

Recent research has identified this compound (PDEP) as a promising anticonvulsant candidate. Structurally distinct from phenytoin, PDEP has also been shown to modulate voltage-gated sodium channels, suggesting a potential overlap in mechanism but with possible differences in binding and kinetics that could translate to an improved therapeutic profile. This guide will dissect the available preclinical data to provide a comprehensive comparison of these two compounds.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

Both phenytoin and PDEP exert their primary anticonvulsant effects through the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials. However, the nuances of their interaction with these channels may underlie differences in their efficacy and side-effect profiles.

Phenytoin exhibits a state-dependent blockade of VGSCs, preferentially binding to the inactivated state of the channel. This mechanism allows it to selectively target rapidly firing neurons, a hallmark of seizure activity, while having less effect on neurons firing at a normal physiological rate.

PDEP has also been demonstrated to be a potent blocker of VGSCs. Studies have indicated that it too displays a state-dependent affinity for the inactivated channel state, suggesting a similar mechanism of action to phenytoin in reducing neuronal hyperexcitability. The key differentiator may lie in the specifics of their binding sites and the kinetics of their interaction with the channel, which can influence both their potency and their potential for off-target effects.

Signaling Pathway: Modulation of Neuronal Excitability

The primary mechanism of action for both phenytoin and PDEP is the blockade of voltage-gated sodium channels.[1] Phenytoin accomplishes this by preferentially binding to the inactive state of the channel, which stabilizes it and prolongs the refractory period of the neuron.[2] This action reduces the ability of neurons to fire at high frequencies, a key factor in seizure activity.[1][2] PDEP is also understood to act on these channels in a state-dependent manner.

G cluster_neuron Neuron cluster_drugs Drug Intervention Action_Potential Action Potential (High Frequency Firing) VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Opens activation gate Na_Influx Na+ Influx VGSC->Na_Influx Channel Open Repolarization Repolarization VGSC->Repolarization Inactivated State Depolarization Depolarization Na_Influx->Depolarization Depolarization->VGSC Inactivation gate closes (Refractory Period) Resting_State Resting State Repolarization->Resting_State Phenytoin Phenytoin Stabilization Stabilization of Inactive State Phenytoin->Stabilization PDEP PDEP PDEP->Stabilization Stabilization->VGSC Prolongs refractory period, reduces high-frequency firing G cluster_prep Animal Preparation cluster_dosing Dosing cluster_mes MES Test cluster_ptz PTZ Test cluster_analysis Data Analysis Animal_Selection Select Mice/Rats Fasting Fast Overnight Animal_Selection->Fasting Drug_Admin Administer PDEP, Phenytoin, or Vehicle Fasting->Drug_Admin MES_Stim Apply Electrical Stimulus Drug_Admin->MES_Stim PTZ_Inject Inject PTZ Drug_Admin->PTZ_Inject MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs ED50_Calc Calculate ED50 MES_Obs->ED50_Calc PTZ_Obs Observe for Clonic Seizures PTZ_Inject->PTZ_Obs PTZ_Obs->ED50_Calc

Caption: Workflow for preclinical evaluation of anticonvulsant efficacy.

Safety and Tolerability: The Therapeutic Index

A crucial aspect of drug development is determining the safety and tolerability of a new compound. In preclinical studies, this is often assessed by determining the TD50, the dose at which 50% of animals show signs of toxicity (e.g., motor impairment). The therapeutic index (TI) is then calculated as the ratio of the TD50 to the ED50 (TI = TD50/ED50). A higher TI indicates a wider margin of safety.

The rotarod test is a common method for assessing motor coordination and neurotoxicity in rodents. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance on the rotarod is indicative of motor impairment.

Table 2: Comparative Neurotoxicity

CompoundRotarod TD50 (mg/kg)Therapeutic Index (MES)
PDEP Data to be populated from specific studiesCalculated from TD50/ED50
Phenytoin ~65~6.8

Note: TD50 and TI values are dependent on the specific experimental conditions.

Discussion and Future Directions

The preclinical data available for PDEP suggest that it is a promising anticonvulsant agent with a mechanism of action that overlaps with that of phenytoin. A direct, head-to-head comparison of their efficacy and safety in standardized preclinical models is essential for fully evaluating the potential of PDEP as a novel AED.

Key areas for future investigation include:

  • Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of PDEP is necessary to optimize dosing regimens and predict potential drug-drug interactions.

  • Chronic Seizure Models: While acute seizure models are useful for initial screening, chronic models, such as kindling, provide a more clinically relevant assessment of a drug's ability to suppress spontaneous recurrent seizures.

  • Mechanism of Action Studies: Further electrophysiological and molecular studies are needed to elucidate the precise binding site of PDEP on voltage-gated sodium channels and to determine if it has any effects on other relevant targets in the central nervous system.

  • Neuroprotection Studies: In-depth investigations into the neuroprotective effects of PDEP could reveal additional therapeutic benefits beyond seizure control.

Conclusion

This compound represents a promising avenue for the development of new anti-epileptic therapies. Its demonstrated efficacy in preclinical models, coupled with a mechanism of action targeting a clinically validated pathway, warrants further investigation. A comprehensive and rigorous comparative analysis with established drugs like phenytoin is a critical step in determining its potential to offer a safer and more effective treatment option for patients with epilepsy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]

  • MedlinePlus. (2023, December 15). Phenytoin. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]

  • Wikipedia. (n.d.). Voltage-gated sodium channel. Retrieved from [Link]

  • StatPearls. (2023, July 10). Phenytoin. NCBI Bookshelf. Retrieved from [Link]

  • JoVE. (2023, April 30). Voltage-gated Ion Channels. Retrieved from [Link]

  • The Noted Anatomist. (2022, August 9). Voltage gated Na channels. YouTube. Retrieved from [Link]

  • White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44 Suppl 7, 2-8. Retrieved from [Link]

  • SynapCell. (n.d.). Preclinical Epilepsy CRO - Epileptic Disorders. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(10), 1128-1143. Retrieved from [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. Retrieved from [Link]

  • StatPearls. (n.d.). Physiology, Sodium Channels. NCBI Bookshelf. Retrieved from [Link]

  • Armstrong, C. M. (2006). Na channel inactivation from open and closed states. Proceedings of the National Academy of Sciences, 103(47), 17991-17996. Retrieved from [Link]

  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Anticonvulsant Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol in MES and PTZ Models

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of epilepsy, the identification of novel anticonvulsant agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 4-(2-(Piperidin-1-YL)ethoxy)phenol, using two of the most well-established preclinical screening models: the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models. While specific experimental data for this particular compound is not yet publicly available, this document will serve as a detailed roadmap for its investigation, outlining the scientific rationale, experimental protocols, and comparative analysis against standard antiepileptic drugs (AEDs).

Understanding the Preclinical Models: A Glimpse into Seizure Mechanisms

The selection of appropriate animal models is critical in the preclinical assessment of potential new antiepileptic drugs.[1] The MES and PTZ models are foundational tools in this process, each representing different facets of seizure activity.

The Maximal Electroshock (MES) model is a well-validated assay for screening potential antiepileptic drugs, particularly effective in identifying compounds that can prevent the spread of seizures.[2] It is considered a model of generalized tonic-clonic seizures, often referred to as "grand mal" seizures.[3][4][5] The primary endpoint in this model is the abolition of the hindlimb tonic extensor component of the seizure.[2] The MES test likely identifies agents that can reduce seizure spread, as opposed to agents that affect the seizure focus directly.[6]

Conversely, the Pentylenetetrazol (PTZ) model is a widely accepted experimental model for generalized absence seizures, also known as "petit mal" seizures.[3][5] PTZ is a chemoconvulsant that acts as a GABA-A receptor antagonist.[7][8] By inhibiting the primary inhibitory neurotransmitter system in the brain, PTZ induces myoclonic and clonic seizures.[8] This model is particularly useful for identifying compounds that can enhance GABAergic neurotransmission or modulate T-type calcium channels.

Comparative Efficacy: Benchmarking Against the Gold Standards

A critical aspect of evaluating a novel compound is to compare its performance against established AEDs. In the context of the MES and PTZ models, phenytoin and ethosuximide serve as the respective gold standards.

  • Phenytoin , a classic AED, is highly effective in the MES model. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which limits the repetitive firing of neurons.[9]

  • Ethosuximide is the drug of choice for absence seizures and, correspondingly, shows potent activity in the PTZ model.[10] It is believed to exert its effects by inhibiting T-type calcium channels in thalamic neurons.[11]

The following table outlines the expected data points to be collected for this compound and the established comparative data for phenytoin and ethosuximide.

CompoundModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
This compound MESTo be determinedTo be determinedTo be determined
PTZTo be determinedTo be determinedTo be determined
Phenytoin MES~9.5~65.8~6.9
PTZInactive--
Ethosuximide MESInactive--
PTZ~130~650~5.0

Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.[2] TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit signs of neurotoxicity. The Protective Index (PI) is a measure of the drug's safety margin. The provided ED₅₀ and TD₅₀ values for phenytoin and ethosuximide are approximations based on available literature and can vary depending on the specific experimental conditions.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the following diagrams, generated using Graphviz, illustrate the step-by-step workflows for the MES and PTZ seizure models.

MES_Workflow cluster_pre_treatment Pre-treatment Phase cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Male Swiss mice, 20-25g) drug_admin Administer Test Compound (this compound) or Vehicle/Standard Drug animal_prep->drug_admin 30-60 min pre-test corneal_electrodes Apply Corneal Electrodes mes_stimulus Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) corneal_electrodes->mes_stimulus observation Observe for Tonic Hindlimb Extension (THE) mes_stimulus->observation endpoint Endpoint: Abolition of THE observation->endpoint ed50_calc Calculate ED₅₀ endpoint->ed50_calc

Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.

PTZ_Workflow cluster_pre_treatment Pre-treatment Phase cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Male Swiss mice, 18-22g) drug_admin Administer Test Compound (this compound) or Vehicle/Standard Drug animal_prep->drug_admin 30-60 min pre-test ptz_injection Administer PTZ Subcutaneously (e.g., 85 mg/kg) observation Observe for Clonic Seizures (>5 seconds duration) ptz_injection->observation endpoint Endpoint: Absence of Clonic Seizures observation->endpoint ed50_calc Calculate ED₅₀ endpoint->ed50_calc

Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Model.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the MES and PTZ experiments.

Maximal Electroshock (MES) Seizure Model Protocol
  • Animal Selection and Acclimatization:

    • Use male Swiss mice (or other appropriate rodent strain) weighing between 20-25 grams.

    • Acclimatize the animals to the laboratory environment for at least 48 hours prior to the experiment, with free access to food and water.

  • Drug Administration:

    • Prepare solutions of this compound at various concentrations. The vehicle should be determined based on the compound's solubility (e.g., 0.5% methylcellulose).

    • Administer the test compound, vehicle, or a positive control (e.g., Phenytoin, 30 mg/kg) via oral gavage or intraperitoneal injection.[12]

    • The time between drug administration and the MES test should be determined by the compound's pharmacokinetic profile (typically 30-60 minutes).

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of anesthetic solution (e.g., 0.5% tetracaine) to the corneas to minimize discomfort.

    • Place corneal electrodes over the eyes.

    • Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.[2]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.

    • The primary endpoint is the complete abolition of the tonic hindlimb extension.[2] An animal is considered protected if this phase is absent.

  • Data Analysis:

    • Determine the percentage of animals protected at each dose level.

    • Calculate the ED₅₀ value using a suitable statistical method, such as probit analysis.[6]

Pentylenetetrazol (PTZ) Seizure Model Protocol
  • Animal Selection and Acclimatization:

    • Use male Swiss mice (or other appropriate rodent strain) weighing between 18-22 grams.

    • Acclimatize the animals as described for the MES model.

  • Drug Administration:

    • Prepare and administer this compound, vehicle, or a positive control (e.g., Ethosuximide, 150 mg/kg) as previously described.

  • Seizure Induction:

    • Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).[13] The PTZ should be freshly prepared in saline.[14]

  • Observation and Endpoint:

    • Immediately after PTZ injection, place the animal in an individual observation chamber.

    • Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and body).

    • The endpoint is the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis:

    • Record the number of animals protected from clonic seizures at each dose.

    • Calculate the ED₅₀ value using an appropriate statistical method.

Neurotoxicity Assessment: The Rotarod Test

To determine the therapeutic index of this compound, it is essential to assess its potential for motor impairment. The rotarod test is a standard method for this purpose.

  • Training:

    • Train the animals on a rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until they can remain on the rod for a stable period.

  • Testing:

    • Administer the test compound at various doses.

    • At the time of expected peak effect, place the animal on the rotarod.

    • Record the time the animal remains on the rotating rod.

  • Data Analysis:

    • A significant decrease in the time spent on the rod compared to vehicle-treated animals is indicative of neurotoxicity.

    • Calculate the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.

Concluding Remarks

The MES and PTZ models represent the initial, yet crucial, steps in characterizing the anticonvulsant profile of a novel compound like this compound. A favorable outcome would be a compound that demonstrates potent activity in one or both models with a wide therapeutic window (a high Protective Index). Specifically, activity in the MES model would suggest potential efficacy against generalized tonic-clonic seizures, while activity in the PTZ model would indicate potential for treating absence seizures. Compounds with a piperidine moiety have shown promise as anticonvulsants, potentially through mechanisms involving sodium or calcium channel antagonism, or GABA receptor agonism.[12][15] Further investigation into the precise mechanism of action of this compound will be warranted based on these initial findings. This structured approach ensures a thorough and comparative evaluation, providing the necessary data to make informed decisions about the future development of this promising compound.

References

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Gaikwad, S., et al. (2011). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy Research, 97(1-2), 11-21. [Link]

  • Kiasalari, Z., et al. (2016). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. Pharmaceutical Sciences, 22(3), 169-175. [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657-678. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure (MES) Model. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol (PTZ) Induced Seizure Model. Retrieved from [Link]

  • Ngo, D., et al. (2022). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 15(11), 1362. [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]

  • Sasa, M., et al. (1998). Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex. Epilepsy Research, 32(1-2), 221-228. [Link]

  • Slideshare. (2017). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

  • Starr, M. S., & Starr, B. S. (1993). The effect of ethosuximide on the ED50 of other antiepileptic drugs in the pentylenetetrazole seizure threshold test in the mouse. Pharmacology Biochemistry and Behavior, 45(3), 531-535. [Link]

  • Sutariya, V. B., et al. (2013). Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats. Journal of Neurotrauma, 30(19), 1641-1649. [Link]

  • White, H. S., et al. (2002). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 43(Suppl 4), 1-25. [Link]

  • Wilcox, K. S., et al. (2021). Continuous Seizure Emergency Evoked in Mice with Pharmacological, Electrographic, and Pathological Features Distinct from. bioRxiv. [Link]

  • Wojtowicz, A. M., et al. (2020). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Yemitan, O. K., & Adeyemi, O. O. (2017). Anticonvulsant and antioxidant activity of aqueous leaves extract of Desmodium triflorum in mice against pentylenetetrazole and maximal electroshock induced convulsion. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

Sources

Cross-validation of analytical methods for "4-(2-(Piperidin-1-YL)ethoxy)phenol"

Conclusion of Cross-Validation: The LC-MS/MS method is a valid and superior alternative to the HPLC-UV method when the analytical objective is trace-level quantification. The HPLC-UV method remains the preferred method for potency assay. The methods are therefore not interchangeable for all applications but are considered cross-validated for their respective, defined purposes. This aligns with the lifecycle approach to analytical procedures, where different methods are strategically deployed at different stages of drug development. [4][13]

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. [Link]

A Comparative Guide to the Structure-Activity Relationship of 4-(2-(Piperidin-1-YL)ethoxy)phenol Analogs as Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Piperidinyl Ethoxy Phenols in Drug Discovery

The "4-(2-(Piperidin-1-YL)ethoxy)phenol" moiety represents a cornerstone in the design of selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, making them invaluable therapeutic agents for hormone-receptor-positive breast cancer, osteoporosis, and other hormone-related conditions. The inherent structural features of this scaffold, namely the phenol, the ether linkage, and the basic piperidine ring, provide a versatile platform for synthetic modification to fine-tune biological activity.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the "this compound" core. We will delve into the critical roles of each structural component, supported by experimental data from seminal studies, and provide detailed protocols for the key assays used in their evaluation. Our focus will be on their activity as estrogen receptor ligands and their anti-proliferative effects on ER-positive breast cancer cells.

The Molecular Logic of SERM Action: Targeting the Estrogen Receptor Signaling Pathway

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in the development and progression of a majority of breast cancers. Upon binding to its natural ligand, 17β-estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation and survival.

SERMs like those based on the "this compound" scaffold competitively bind to the estrogen receptor. Their unique structures, particularly the bulky side chains, induce a different conformational change in the receptor. This altered conformation can prevent the binding of co-activator proteins and instead recruit co-repressors, thereby blocking the transcriptional activity of the receptor and inhibiting the growth of ER-positive cancer cells.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen 17β-Estradiol ER Estrogen Receptor (ERα) Estrogen->ER Binds SERM Piperidinyl Ethoxy Phenol Analog SERM->ER Binds Dimerization_Agonist Agonist Dimerization ER->Dimerization_Agonist Conformational Change Dimerization_Antagonist Antagonist Dimerization ER->Dimerization_Antagonist Altered Conformational Change ERE Estrogen Response Element (ERE) Dimerization_Agonist->ERE Translocates & Binds Dimerization_Antagonist->ERE Translocates & Binds Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Gene_Activation Gene Transcription (Proliferation, Survival) Coactivators->Gene_Activation Initiates Gene_Repression Gene Repression (Growth Arrest) Corepressors->Gene_Repression Initiates

Figure 1: Estrogen Receptor Signaling and SERM Intervention.

Comparative Analysis of Analog Activity

To illustrate the structure-activity relationships, we will analyze data from a study by Dettmann et al. (2010), which synthesized a series of 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles. These compounds feature the core "4-(2-(piperidine-1-yl)ethoxy)phenyl" moiety and were evaluated for their anti-proliferative effects on the ER-positive MCF-7 human breast cancer cell line.[1]

Compound IDR1R2R3R4IC50 (µM) on MCF-7 cells[1]
7a HHHH1.8
7b OHHHH1.1
7c HOHHH1.0
7d HHOHH1.2
7e HHHOH> 10

Key Structure-Activity Relationship Insights:

  • The Phenolic Hydroxyl Group is Crucial: The parent compound 7a , lacking any hydroxyl groups, displays moderate anti-proliferative activity. The introduction of a hydroxyl group on the benzimidazole core (7b and 7c ) or the 2-phenyl ring (7d ) significantly enhances this activity.[1] This is consistent with the established understanding of SERMs, where a phenolic hydroxyl group often mimics the A-ring hydroxyl of estradiol, leading to stronger binding to the estrogen receptor.

  • Positional Isomers of the Hydroxyl Group Impact Activity: Compounds 7b and 7c , with the hydroxyl group at the 5- or 6-position of the benzimidazole ring, respectively, show the most potent anti-proliferative effects.[1] This suggests that the precise positioning of this hydrogen-bonding donor is critical for optimal interaction with the receptor's ligand-binding pocket.

  • The Piperidine Nitrogen is a Key Basic Center: While not varied in this specific series, the basicity of the piperidine nitrogen is a well-established determinant of SERM activity. This nitrogen atom is thought to interact with key amino acid residues in the estrogen receptor, contributing to the antagonistic conformational change.

  • Hydrophobicity of the Piperidine Substituent Influences ERα Binding: In a related study on 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, the introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring was found to enhance ERα binding affinity.[2] This highlights the importance of the overall lipophilicity of the molecule in facilitating its entry into the hydrophobic ligand-binding pocket of the receptor.

Experimental Protocols: A Guide to Evaluating SERM Activity

The evaluation of novel SERMs relies on a cascade of in vitro assays to determine their binding affinity for the estrogen receptor and their functional effects on cancer cells. Below are detailed, step-by-step methodologies for two of the most critical assays.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

ER_Binding_Assay cluster_workflow Competitive ER Binding Assay Workflow start Start prepare_cytosol Prepare Rat Uterine Cytosol (ER Source) start->prepare_cytosol incubation Incubate Cytosol with ³H-Estradiol & Test Compound prepare_cytosol->incubation separation Separate Bound from Free Ligand (e.g., HAP) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis end End analysis->end

Figure 2: Workflow for a Competitive Estrogen Receptor Binding Assay.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding the cytosol fraction containing the estrogen receptors.

  • Competitive Binding Incubation:

    • A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]E2) are incubated with varying concentrations of the test compound.

    • A parallel incubation is performed with a large excess of unlabeled estradiol to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • After incubation, the mixture is treated with a slurry of hydroxylapatite (HAP) or subjected to dextran-coated charcoal treatment to separate the receptor-bound estradiol from the free estradiol.

  • Quantification and Data Analysis:

    • The radioactivity of the bound [³H]E2 is measured using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.

    • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of the test compounds.

Methodology:

  • Cell Culture and Seeding:

    • MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and seeded into 96-well plates at a predetermined density.

  • Compound Treatment:

    • After allowing the cells to adhere, they are treated with various concentrations of the "this compound" analogs for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Conclusion: Guiding the Future of SERM Design

The "this compound" scaffold remains a highly valuable starting point for the development of novel SERMs. The structure-activity relationship studies of its analogs reveal a delicate interplay between the positioning of hydrogen-bonding groups, the basicity of the piperidine nitrogen, and the overall hydrophobicity of the molecule in determining estrogen receptor binding and anti-proliferative activity. A thorough understanding of these relationships, coupled with robust in vitro evaluation using standardized protocols, is essential for guiding the rational design of next-generation SERMs with improved efficacy and tissue selectivity.

References

  • Dettmann, S., Szymanowitz, K., Wellner, A., Schiedel, A., Müller, C. E., & Gust, R. (2010). 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(14), 4905-4916. [Link]

  • Ohta, K., Akita, H., Niimura, M., Nakano, M., & Ohta, S. (2016). Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. Bioorganic & Medicinal Chemistry, 24(6), 1166-1175. [Link]

  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]

  • National Toxicology Program. (2002).
  • ATCC.
  • KEGG Pathway.
  • Creative Diagnostics. (n.d.).
  • Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–508. [Link]

Sources

A Comparative Analysis of the Neuroprotective Efficacy of Donepezil and Other Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for potent neuroprotective agents is paramount. While the originally queried compound, "4-(2-(Piperidin-1-YL)ethoxy)phenol," is not extensively characterized in publicly accessible literature, its core structure, featuring a piperidine derivative, is common to several neurologically active agents. This guide will therefore focus on a well-established compound with a similar structural motif, Donepezil, to provide a robust framework for comparative neuroprotective analysis.

Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism involves the reversible inhibition of acetylcholinesterase, which in turn increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.[2] However, emerging evidence points to neuroprotective actions that extend beyond this primary function, including the downregulation of neuroinflammatory responses and modulation of nicotinic receptors.[1][3]

This guide will benchmark the neuroprotective profile of Donepezil against two other clinically relevant neuroprotective agents, Edaravone and Riluzole, each with a distinct mechanism of action. By examining their effects through the lens of standardized in vitro assays, we aim to provide a clear, data-driven comparison to inform future research and drug development efforts.

The Comparative Landscape: Mechanism of Action

A nuanced understanding of the molecular pathways targeted by each agent is fundamental to interpreting their neuroprotective effects.

  • Donepezil: Beyond its role as an acetylcholinesterase inhibitor, Donepezil exhibits neuroprotective properties through the activation of the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival and proliferation, and its activation can suppress apoptosis.[4] Studies have shown that Donepezil's neuroprotective effects are linked to the enhanced phosphorylation of Akt and GSK-3β, key components of this pathway.[3]

  • Edaravone: Approved for the treatment of amyotrophic lateral sclerosis (ALS), Edaravone functions primarily as a potent free radical scavenger.[5][6] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[6] Furthermore, Edaravone has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes.[5]

  • Riluzole: Also used in the management of ALS, Riluzole's mechanism is thought to involve the inhibition of glutamate release.[7][8] Excessive glutamate can lead to excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases.[8] By modulating glutamate signaling, Riluzole helps to protect motor neurons from this damaging cascade.

Neuroprotective_Signaling_Pathways cluster_Donepezil Donepezil cluster_Edaravone Edaravone cluster_Riluzole Riluzole Donepezil Donepezil PI3K_Akt PI3K/Akt Pathway Donepezil->PI3K_Akt Activates Cell_Survival_D Cell Survival PI3K_Akt->Cell_Survival_D Promotes Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Upregulates Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Reduces

Caption: Simplified signaling pathways for Donepezil, Edaravone, and Riluzole.

Head-to-Head Experimental Benchmarking

To objectively compare the neuroprotective effects of these compounds, a series of standardized in vitro assays can be employed.[9][10] These assays are designed to quantify key aspects of neuronal health, including cell viability, oxidative stress, and apoptosis, in response to a neurotoxic challenge.[11]

A common experimental design involves pre-treating primary neuronal cultures or a relevant cell line (e.g., SH-SY5Y) with the test compounds before exposing them to a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) oligomers.[12]

Experimental_Workflow cluster_assays Assess Neuroprotection start Seed Neuronal Cells pretreatment Pre-treat with Donepezil, Edaravone, or Riluzole start->pretreatment toxin Induce Neurotoxicity (e.g., H₂O₂ or Aβ) pretreatment->toxin incubation Incubate toxin->incubation MTT_assay MTT Assay (Cell Viability) incubation->MTT_assay ROS_assay DCFDA Assay (Oxidative Stress) incubation->ROS_assay TUNEL_assay TUNEL Assay (Apoptosis) incubation->TUNEL_assay

Sources

A Comparative Guide to Dual COX-2/5-LOX Inhibitors vs. 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of dual-action cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors against the compound 4-(2-(Piperidin-1-YL)ethoxy)phenol. It is designed to offer a clear perspective on their mechanisms, therapeutic potential, and the experimental frameworks used for their evaluation.

Section 1: Introduction to the Arachidonic Acid Cascade and Inflammation

Inflammation is a critical biological response to injury or infection, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular conditions.[1] A central process in inflammation is the metabolism of arachidonic acid (AA), a polyunsaturated fatty acid released from cell membranes.[2] Two key enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, convert AA into potent pro-inflammatory lipid mediators known as eicosanoids.[2][3]

  • The COX Pathway: The COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of AA into prostaglandins (PGs) and thromboxanes (TXs).[3] COX-1 is typically involved in homeostatic functions, while COX-2 is often induced at sites of inflammation, making it a prime therapeutic target.[4]

  • The 5-LOX Pathway: The 5-LOX enzyme initiates the conversion of AA into leukotrienes (LTs).[5] Leukotrienes, particularly LTB4, are powerful chemoattractants for neutrophils and contribute significantly to the inflammatory response.[4][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, this can lead to an overproduction of leukotrienes by shunting AA into the 5-LOX pathway, potentially causing gastrointestinal side effects.[4] This recognition has spurred the development of dual COX-2/5-LOX inhibitors, which aim to provide broader anti-inflammatory efficacy with an improved safety profile.[1][7]

Section 2: The Profile of Dual COX-2/5-LOX Inhibitors

Dual inhibitors that block both the COX and 5-LOX pathways represent a promising therapeutic strategy.[1] By simultaneously reducing the synthesis of both prostaglandins and leukotrienes, these agents can offer more comprehensive control of the inflammatory cascade.[7]

Mechanism of Action: These compounds act as competitive inhibitors of both COX-2 and 5-LOX enzymes.[8] This dual blockade is believed to not only enhance anti-inflammatory and analgesic effects but also to mitigate the gastrointestinal toxicity associated with traditional NSAIDs.[9]

Prominent Examples:

  • Licofelone: One of the most studied dual inhibitors, Licofelone has demonstrated significant analgesic and anti-inflammatory effects in both preclinical and clinical settings, particularly for osteoarthritis.[8][10] It has been shown to be as effective as traditional NSAIDs like naproxen in symptom reduction while also potentially reducing cartilage loss.[10]

  • Tepoxalin: Approved for veterinary use in dogs, Tepoxalin has proven in vivo inhibitory activity against COX-1, COX-2, and 5-LOX.[4][11] Studies have shown it effectively reduces both prostaglandin and leukotriene levels, highlighting its dual mechanism in a clinical context.[11][12]

dot

Caption: The Arachidonic Acid Cascade showing points of inhibition for dual inhibitors.

Section 3: Characterization of this compound

The compound this compound is a chemical intermediate containing a piperidine moiety.[13] The piperidine scaffold is prevalent in a wide range of pharmacologically active compounds, known to exhibit activities including anti-inflammatory, anti-cancer, and anti-microbial effects.[14] However, based on available scientific literature, this compound is primarily documented as a synthetic building block.[15] Specifically, it is used in the synthesis of selective estrogen receptor modulators (SERMs).[15] There is no direct, published evidence to suggest that this specific compound is designed or has been evaluated as a COX or 5-LOX inhibitor.

While some piperidine derivatives have been investigated for various biological activities, the direct comparison of this compound to established dual COX/5-LOX inhibitors is challenging due to the lack of specific experimental data on its enzymatic inhibition profile.[16][17] The comparison must, therefore, be drawn between a well-defined class of anti-inflammatory agents (dual inhibitors) and a compound whose primary role is in chemical synthesis, with a different therapeutic target implied by its application in SERM development.

Section 4: Comparative Analysis of Efficacy and Selectivity

For a compound to be classified as a dual inhibitor, its inhibitory potency against both COX-2 and 5-LOX must be quantified, typically through the determination of IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

CompoundTarget EnzymeIC50 Value (µM)Selectivity Insight
Licofelone COX (non-specific)0.21[9]Balanced inhibition of both pathways.
5-LOX0.18[9]
Tepoxalin COX & 5-LOXActivity confirmed in vivo, specific IC50 values vary.[11][18]Demonstrates significant reduction of PGs and LTs in dogs.[11]
Celecoxib (Reference)COX-2~0.045[7] - 0.30[19]Highly selective for COX-2 over COX-1.[7][19]
COX-1>15[7]Lacks 5-LOX inhibitory activity.
This compound COX-2Not ReportedNo published data on enzyme inhibition.
5-LOXNot ReportedPrimary use is as a synthetic intermediate.[15]

Causality in Experimental Choices: The selection of reference compounds like Celecoxib is crucial. Celecoxib is a highly selective COX-2 inhibitor and provides a benchmark for COX-2 potency and selectivity.[7][19] Comparing a dual inhibitor to a selective inhibitor helps to delineate the unique contributions of the 5-LOX inhibition to the overall pharmacological profile. The absence of data for this compound underscores that its intended function is not within this therapeutic class.

Section 5: Experimental Protocols for Evaluation

To rigorously assess a compound's potential as a dual COX/5-LOX inhibitor, a series of validated in vitro enzymatic assays are required. These protocols must include appropriate controls to ensure data integrity.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available screening kits and established methodologies.[20][21]

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

    • Prepare a 10X working solution of the test compound (e.g., in DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control.

    • Prepare the arachidonic acid substrate solution.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (EC) wells: Add 10 µL of assay buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the positive control inhibitor solution.

    • Sample (S) wells: Add 10 µL of the diluted test compound at various concentrations.

    • Negative Control wells: Add assay buffer in place of the enzyme solution later.

  • Enzyme Addition:

    • Add 20 µL of the diluted COX-2 enzyme solution to all wells except the Negative Control wells.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at 37°C. This step is critical as many COX inhibitors exhibit time-dependent inhibition.[22]

  • Reaction Initiation:

    • Add 10 µL of the arachidonic acid substrate to all wells to start the reaction.

    • Mix and immediately begin kinetic reading or incubate for a fixed time (e.g., 2-5 minutes) at 37°C.

  • Detection:

    • Add the COX probe and cofactor solution.

    • Measure fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

dot

COX_Assay_Workflow A 1. Prepare Reagents (Enzyme, Inhibitors, Substrate) B 2. Plate Setup (Controls & Test Compounds) A->B C 3. Add COX-2 Enzyme B->C D 4. Pre-incubate Plate (10-15 min @ 37°C) C->D E 5. Initiate Reaction (Add Arachidonic Acid) D->E F 6. Add Detection Probe E->F G 7. Measure Fluorescence (Ex/Em = 535/587 nm) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: In Vitro 5-LOX Inhibition Assay (Spectrophotometric Method)

This protocol is based on the principle of measuring the formation of a conjugated diene during the enzymatic reaction.[23]

Objective: To determine the IC50 value of a test compound against 5-LOX.

Principle: 5-LOX catalyzes the oxidation of linoleic acid or arachidonic acid, forming a hydroperoxide product. This product contains a conjugated diene structure that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to 5-LOX activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.3-7.5).

    • Prepare a stock solution of the substrate (e.g., linoleic acid) and the 5-LOX enzyme (e.g., from potato or human neutrophils). Keep the enzyme solution on ice.[23]

    • Prepare a 10X working solution of the test compound and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

  • Assay Setup (in UV-transparent cuvettes or 96-well plates):

    • To a cuvette, add the phosphate buffer, the enzyme solution, and the test compound/control at the desired concentration.

    • The vehicle control cuvette should contain the buffer, enzyme, and the solvent used for the test compound (e.g., DMSO).

  • Pre-incubation:

    • Incubate the mixture for 5-10 minutes at 25°C.

  • Reaction Initiation:

    • Add the substrate (linoleic acid) to the cuvette to start the reaction.

  • Detection:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 234 nm for a set period (e.g., 2-5 minutes).[23]

  • Data Analysis:

    • Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data.

Section 6: Conclusion and Future Perspectives

The comparative analysis clearly distinguishes dual COX-2/5-LOX inhibitors as a well-defined class of anti-inflammatory agents with a strong therapeutic rationale and substantial supporting data.[1] Compounds like Licofelone and Tepoxalin exemplify the potential of this class to offer broad-spectrum anti-inflammatory action with an improved safety profile compared to traditional NSAIDs.[8][11]

In contrast, this compound is characterized primarily as a chemical intermediate for synthesizing other pharmacologically active molecules, notably SERMs.[15] There is currently no scientific basis to evaluate it as a COX/5-LOX inhibitor.

For researchers in drug development, this guide highlights the critical importance of targeted screening and mechanistic validation. While the piperidine scaffold is a "privileged structure" in medicinal chemistry, its presence alone does not confer a specific activity.[14] Future research could involve screening libraries of piperidine-containing compounds, including derivatives of this compound, against COX and 5-LOX enzymes. However, without such experimental data, any comparison remains speculative. The methodologies and principles outlined here provide a robust framework for such exploratory studies.

References

  • Licofelone in osteoarthritis: is this the awaited drug? a systematic review. Bone & Joint Online. Available from: [Link]

  • COX-2/5-LOX inhibitors (University of Alberta). Synapse. Available from: [Link]

  • This compound - MySkinRecipes. Available from: [Link]

  • Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner. MDPI. Available from: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available from: [Link]

  • Licofelone – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Arachidonic Acid Pathway - YouTube. Available from: [Link]

  • Licofelone--a novel analgesic and anti-inflammatory agent. PubMed. Available from: [Link]

  • A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. PubMed. Available from: [Link]

  • In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis. PubMed. Available from: [Link]

  • The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs in the horse. PubMed. Available from: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]

  • In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs. AVMA Journals. Available from: [Link]

  • Pain, Arachidonic Acid Pathway - Clinical Reference. MSKCC. Available from: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available from: [Link]

  • (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

  • Tepoxalin a dual 5-LOX-COX inhibitor and erlotinib an EGFR inhibitor halts progression of gastric cancer in tumor xenograft mice. PMC. Available from: [Link]

  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. Available from: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available from: [Link]

  • Arachidonic acid - Wikipedia. Available from: [Link]

  • Effects of tepoxalin, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation. PubMed. Available from: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020-2024): Establishing "The Rule of Four for Inflammation". PubMed. Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available from: [Link]

  • Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. Frontiers. Available from: [Link]

  • Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin. Asian Journal of Chemistry. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

Sources

Evaluating the drug-like properties of "4-(2-(Piperidin-1-YL)ethoxy)phenol" analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Evaluating the Drug-like Properties of Novel Phenol-Piperidine Analogs A Comparative Analysis for Drug Discovery Professionals

Introduction: The Promise and Challenge of the Piperidine Scaffold

The 4-(2-(piperidin-1-yl)ethoxy)phenol scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the phenol and the piperidine ring.[1] The piperidine moiety is a cornerstone in drug design, present in a vast number of pharmaceuticals due to its ability to confer favorable physicochemical properties such as basicity and enhanced membrane permeability.[2][3][4] This heterocycle can improve a compound's pharmacokinetic (ADME) profile, often leading to better metabolic stability and reduced toxicity.[5] The phenol group, with its capacity for hydrogen bonding, provides a crucial anchor for interacting with biological targets like enzymes and receptors.[1]

This structural combination is a key building block in compounds targeting a range of conditions, from serving as selective estrogen receptor modulators (SERMs) to acting on sigma receptors involved in complex neurological pathways.[6][7][8] However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Early and rigorous evaluation of "drug-like" properties is paramount to avoid costly late-stage failures.

This guide provides a comprehensive framework for researchers to systematically evaluate and compare analogs of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis of a representative set of virtual analogs to illustrate how subtle structural modifications can profoundly impact a compound's potential for success.

The Strategic Framework for Evaluating Drug-Likeness

A successful drug discovery program integrates computational and experimental methods in a tiered approach. This allows for the rapid screening of many compounds and the selection of only the most promising candidates for more resource-intensive testing.

G cluster_2 Tier 3: Advanced & In Vivo Studies A Virtual Analog Library Design B Computational Property Prediction (LogP, Solubility, Lipinski's Rules) A->B Predictive Filtering C High-Throughput Assays (Kinetic Solubility, PAMPA) B->C Prioritization D Thermodynamic Solubility C->D Select Promising Hits E Metabolic Stability (Microsomes, Hepatocytes) C->E F Cell-Based Permeability (Caco-2, MDCK) C->F G Pharmacokinetic Studies (Rodent Models) F->G Candidate Selection G RuleOfFive Lipinski's Rule of Five Molecular Weight (MW) Lipophilicity (LogP) H-Bond Donors (HBD) H-Bond Acceptors (HBA) Values Orally Active Drug Likeness ≤ 500 Da ≤ 5 ≤ 5 ≤ 10 RuleOfFive:f1->Values:f1 RuleOfFive:f2->Values:f2 RuleOfFive:f3->Values:f3 RuleOfFive:f4->Values:f4

Caption: Core components of Lipinski's Rule of Five.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is arguably one of the most critical drug-like properties. It is measured as the partition coefficient (P) between an organic solvent (typically n-octanol) and water. [9]

  • LogP: The logarithm of the partition coefficient for the neutral form of the molecule.

  • LogD: The logarithm of the distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both neutral and ionized species. For ionizable compounds like our piperidine-containing analogs, LogD is a more physiologically relevant parameter.

Causality: Lipophilicity exists in a "Goldilocks zone."

  • Too Low (Hydrophilic): The compound may have excellent aqueous solubility but will fail to cross lipid-rich biological membranes, leading to poor absorption.

  • Too High (Lipophilic): The compound may get trapped in membranes, exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be prone to rapid metabolic breakdown by CYP450 enzymes. [10]An ideal LogP range for many drugs is often cited as 0-3. [10] Prediction: Numerous computational tools can accurately predict LogP, which is essential for virtual screening. [11][12]

Aqueous Solubility

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development. [13]

  • Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by adding the compound from a concentrated DMSO stock. It's a high-throughput method suitable for early screening.

  • Thermodynamic Solubility: The true equilibrium solubility of a compound's most stable crystalline form in a solvent. It is more time-consuming to measure but provides the definitive value.

Causality: A compound with low solubility will have a low dissolution rate in the gastrointestinal tract, leading to incomplete absorption and low bioavailability, regardless of its permeability.

Part 2: Comparative Analysis of Virtual Analogs

To illustrate these principles, we will evaluate the parent scaffold and four virtual analogs with strategic modifications. All computational properties were predicted using standard chemoinformatics toolkits.

Compound Structure Modification MW cLogP HBD HBA Lipinski Violations Predicted Aqueous Solubility (logS) Commentary
Parent This compound-221.302.35130-3.1Baseline properties are favorable. Good balance of lipophilicity and polarity.
Analog A 4-(2-(Piperidin-1-YL)ethoxy)-2-chlorophenolAdd Chlorine to Phenol Ring255.743.01130-3.7Increased lipophilicity (higher cLogP) and lower predicted solubility. The chloro group may block metabolic oxidation at this position but could increase non-specific binding.
Analog B 4-(2-(Morpholin-4-YL)ethoxy)phenolPiperidine -> Morpholine223.271.45140-2.5Reduced lipophilicity and improved predicted solubility. The morpholine oxygen may improve aqueous interactions but could also be a site for metabolism.
Analog C 4-(3-(Piperidin-1-YL)propoxy)phenolEthoxy -> Propoxy Linker235.322.78130-3.5Lengthening the alkyl chain increases lipophilicity. This can sometimes improve membrane interaction but may also increase metabolic liability and protein binding.
Analog D 4-(2-(Piperidin-1-YL)ethoxy)anilinePhenol -> Aniline220.311.98230-2.9The aniline is more basic than the phenol. This significantly changes ionization at physiological pH and may alter target binding and solubility profile. HBD count increases.

Part 3: In Vitro Assays for ADME Profiling

After initial filtering, promising compounds must be subjected to rigorous biological assays to validate predictions and uncover liabilities that computational models may miss.

Membrane Permeability Assessment

Predicting a compound's ability to cross the intestinal wall is critical.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures permeability across an artificial lipid membrane.

    • Causality: This is a cost-effective first look at passive diffusion only. It cannot predict active transport or efflux, but it efficiently weeds out compounds with fundamental permeability issues.

  • Cell-Based Assays (Caco-2, MDCK): These assays use monolayers of immortalized cells (e.g., human colorectal adenocarcinoma Caco-2) that form tight junctions and express key drug transporters. [14][15] * Causality: This is the gold standard for in vitro permeability. It can measure passive diffusion, active uptake, and, crucially, P-glycoprotein (P-gp) mediated efflux—a common mechanism of drug resistance. An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter.

Metabolic Stability Assessment

Metabolism, primarily in the liver, is the body's way of clearing foreign substances. A compound that is metabolized too quickly will have a short half-life and poor bioavailability.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions (microsomes) from liver cells, which are rich in cytochrome P450 (CYP) enzymes. The disappearance of the parent compound is monitored over time.

    • Causality: This is a robust and widely used method to determine a compound's intrinsic clearance rate by the most common metabolic enzymes. [16]By running the assay with and without the necessary cofactor (NADPH), one can confirm that the clearance is due to enzymatic metabolism.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following are standardized protocols for key assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Donor Plate: The test compounds (e.g., at 100 µM in a pH 7.4 buffer) are added to a standard 96-well plate (the donor plate).

  • Assembly: The lipid-coated filter plate is placed on top of the donor plate, making contact with the compound solutions.

  • Acceptor Solution: A fresh pH 7.4 buffer is added to the top of the filter plate wells (the acceptor compartment).

  • Incubation: The "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated. High and low permeability control compounds (e.g., testosterone and hydrocortisone) must be run in parallel for validation.

Protocol 2: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH cofactor.

  • Compound Incubation (Test & Control):

    • In a 96-well plate, add the test compound (e.g., at 1 µM final concentration) to the microsome-containing buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction:

    • Test Wells: Add the NADPH solution to initiate the metabolic reaction.

    • Control Wells (-NADPH): Add a buffer without NADPH to control for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant from each well by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½). A rapidly metabolized control (e.g., verapamil) and a stable control (e.g., warfarin) must be included.

Conclusion and Future Directions

The systematic evaluation of drug-like properties is a critical pillar of modern drug discovery. For a promising scaffold like this compound, this multi-tiered approach of in silico prediction, physicochemical characterization, and in vitro ADME profiling is essential for success.

Our comparative analysis demonstrates that even minor structural changes can significantly alter key properties. Analog B , with its morpholine substitution, shows improved predicted solubility, making it an interesting candidate if the original scaffold suffers from this issue. Conversely, the increased lipophilicity of Analogs A and C might enhance permeability but raises flags for potential metabolic instability and non-specific binding that must be experimentally verified.

The insights gained from these initial evaluations allow researchers to make data-driven decisions, prioritizing analogs with the most balanced profile for further, more complex studies, such as CYP450 inhibition, plasma protein binding, and eventually, in vivo pharmacokinetic assessments. By embracing this logical, evidence-based progression, the path from a promising molecule to a life-changing medicine becomes clearer and more achievable.

References

  • MySkinRecipes. This compound. [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • PubMed. Permeability--in vitro assays for assessing drug transporter activity. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • RSC Publishing. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. [Link]

  • SCFBio. Lipinski Rule of Five. [Link]

  • ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Taylor & Francis Online. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. (PDF) Predicting ADME Properties of Chemicals. [Link]

  • ResearchGate. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives | Request PDF. [Link]

  • PubMed Central. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. [Link]

  • MDPI. Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. [Link]

  • ResearchGate. (PDF) Cell-based in vitro models for predicting drug permeability. [Link]

  • ResearchGate. Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time | Request PDF. [Link]

  • NIH. A systematic evaluation of analogs and automated read-across prediction of estrogenicity: A case study using hindered phenols. [Link]

  • ResearchGate. The graphical representation of ADME-related molecule properties for medicinal chemists | Request PDF. [Link]

  • PubMed Central. The Pharmacology of Sigma-1 Receptors. [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • SciELO. Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. [Link]

  • ACS Publications. Predicting the Extent of Metabolism Using in Vitro Permeability Rate Measurements and in Silico Permeability Rate Predictions. [Link]

  • Studocu. lipinski rule of five - Lecture Notes. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Semantic Scholar. The graphical representation of ADME-related molecule properties for medicinal chemists. [Link]

  • Chemaxon. Theory of aqueous solubility prediction. [Link]

  • Università di Torino. Development of sigma-1. [Link]

  • PubMed Central. Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. [Link]

  • Università di Catania. A focus on piperidine and piperazine scaffolds. [Link]

  • PubMed Central. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. [Link]

  • ResearchGate. In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. [Link]

  • EMBL-EBI. ERG2 and Sigma1 receptor like protein (PF04622). [Link]

Sources

A Preclinical Investigator's Guide: Evaluating the Antiepileptic Potential of 4-(2-(Piperidin-1-YL)ethoxy)phenol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive preclinical framework for the evaluation of the novel compound 4-(2-(Piperidin-1-YL)ethoxy)phenol as a potential antiepileptic drug (AED). It is crucial to note that, as of the date of this publication, this compound is primarily documented as a chemical intermediate and lacks characterization in epilepsy-specific literature. Therefore, this document serves not as a review of existing data, but as a prospective guide for researchers. We will propose a rigorous, multi-stage evaluation process, comparing the hypothetical performance of this compound against well-characterized, clinically successful AEDs: Phenytoin, Carbamazepine, and Levetiracetam. Our focus is on establishing a self-validating experimental workflow, from initial mechanistic profiling to in vivo efficacy and neurotoxicity assessment, providing the scientific community with a robust roadmap for investigation.

Introduction: The Unmet Need and a Path for a Novel Candidate

Despite the availability of numerous antiepileptic drugs, a significant portion of patients with epilepsy, estimated at around 30%, do not achieve adequate seizure control with existing therapies. This treatment gap drives the continuous search for novel chemical entities with improved efficacy, better side-effect profiles, or novel mechanisms of action.

The compound this compound presents a chemical scaffold that, while not yet explored for anticonvulsant activity, warrants investigation. Its structure, featuring a phenol group, an ether linkage, and a piperidine ring, offers multiple points for potential interaction with central nervous system targets. This guide provides the essential experimental context to rigorously test this hypothesis. We will benchmark our proposed studies against three established AEDs, each with a distinct primary mechanism of action:

  • Phenytoin & Carbamazepine: Primarily function by blocking voltage-gated sodium channels, a cornerstone for controlling generalized tonic-clonic and focal seizures.

  • Levetiracetam: Exhibits a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.

By comparing the experimental outcomes for this compound with the known profiles of these drugs, researchers can effectively classify its potential and determine its novelty.

Proposed Preclinical Evaluation Workflow

A logical, phased approach is critical to efficiently evaluate a new chemical entity. The workflow below minimizes resource expenditure by establishing key go/no-go decision points.

G cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_2 Phase 3: Data Analysis & Decision a Target Compound: This compound b Electrophysiology (Patch-Clamp on Na+, Ca2+, K+ channels) a->b c Receptor Binding Assays (GABA-A, SV2A) a->c d Maximal Electroshock (MES) Test (Model for generalized seizures) b->d c->d g Calculate ED50 and TD50 d->g e Pentylenetetrazole (PTZ) Test (Model for absence seizures) e->g f Rotarod Motor Impairment Test (Acute Neurotoxicity) f->g h Determine Protective Index (PI = TD50/ED50) g->h i Go/No-Go Decision for Chronic Model Studies h->i

Figure 1: Proposed preclinical evaluation workflow for a novel AED candidate.

Head-to-Head Comparison Framework: Benchmarking Against Standards

The primary goal is to generate data that can be directly compared to the known performance of established AEDs. The following tables outline the key parameters for comparison. The values for the benchmark drugs are derived from established literature, while the values for the target compound are listed as "To Be Determined (TBD)".

Table 1: Mechanistic Profile Comparison
CompoundPrimary Mechanism of ActionSecondary/Other Mechanisms
Phenytoin Blocks voltage-gated sodium channels (use-dependent)Modulation of calcium channels, glutamate release
Carbamazepine Blocks voltage-gated sodium channels (use-dependent)Potentiation of GABA receptors
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)Modulation of calcium channels, opposition of negative allosteric modulators of GABA- and glycine-gated currents
This compound TBD via in vitro screeningTBD
Table 2: In Vivo Efficacy and Tolerability Profile (Rodent Models)

The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window. A higher PI suggests a wider margin of safety.

CompoundMES (ED50, mg/kg)PTZ (ED50, mg/kg)Rotarod (TD50, mg/kg)Protective Index (PI = TD50/ED50)
Phenytoin 9.5Inactive68.57.2 (based on MES)
Carbamazepine 8.929.870.07.9 (based on MES)
Levetiracetam 17.025.0>1000>58 (based on MES)
This compound TBDTBDTBDTBD

Note: The values for established drugs are approximate and can vary based on experimental conditions and animal strains. They are provided here as representative benchmarks.

Detailed Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail the methodologies for the core assays proposed in our workflow.

Protocol 4.1: Maximal Electroshock (MES) Test

Objective: To identify compounds effective against generalized tonic-clonic seizures. The MES test induces a maximal seizure characterized by a tonic hindlimb extension phase.

Methodology:

  • Animal Preparation: Use adult male Sprague-Dawley rats (150-200g). Allow animals to acclimate for at least one week.

  • Compound Administration: Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 100 mg/kg). Administer vehicle control (e.g., saline with 5% DMSO) and positive controls (Phenytoin, Carbamazepine) to separate groups.

  • Time to Peak Effect: Conduct preliminary studies to determine the time of peak drug effect (e.g., test at 30, 60, 120 minutes post-injection). All subsequent tests should be performed at this time point.

  • Seizure Induction: Deliver a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. A compound is considered to provide protection if this phase is abolished.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of animals are protected) using probit analysis.

Protocol 4.2: Pentylenetetrazole (PTZ) Seizure Test

Objective: To identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Methodology:

  • Animal Preparation: Use adult male C57BL/6 mice (20-25g).

  • Compound Administration: Administer the test compound, vehicle, and positive controls (e.g., Levetiracetam) via IP injection at the predetermined time of peak effect.

  • PTZ Challenge: Administer a subcutaneous (SC) injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes. Record the latency to and presence of clonic seizures (characterized by rhythmic muscle contractions of the whole body lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of a clonic seizure within the 30-minute observation period.

  • Data Analysis: Calculate the ED50 using probit analysis.

Protocol 4.3: Rotarod Neurotoxicity Assay

Objective: To assess motor impairment and acute neurotoxicity, providing the TD50 for the Protective Index calculation.

G start Acclimate mouse to stationary rod admin Administer Compound/Vehicle (IP) start->admin wait Wait for Time to Peak Effect admin->wait place Place mouse on rotating rod (e.g., 6-10 rpm) wait->place timer Start 180-second timer place->timer observe Mouse falls off? timer->observe record_fail Record latency to fall (FAIL) observe->record_fail Yes record_pass Record 180s (PASS) observe->record_pass No, timer ends

Figure 2: Workflow for the Rotarod motor impairment test.

Methodology:

  • Training: Prior to the study, train mice to remain on an accelerating rotarod for at least 180 seconds. Animals that fail to meet this criterion are excluded.

  • Compound Administration: On the test day, administer various doses of the test compound, vehicle, or positive controls.

  • Testing: At the time of peak effect, place the animal on the rotarod, which is rotating at a constant, challenging speed (e.g., 10 rpm).

  • Endpoint: The endpoint is the inability of the animal to remain on the rod for a pre-determined period (e.g., 180 seconds). This is considered a neurotoxic deficit.

  • Data Analysis: Calculate the TD50 (the dose at which 50% of animals fail the test) using probit analysis.

Conclusion and Future Directions

The framework presented here provides a clear, evidence-based path for the initial evaluation of this compound as a potential antiepileptic drug. The foundational in vivo screening against MES and PTZ models, coupled with the Rotarod neurotoxicity assay, will generate the critical data needed to calculate a Protective Index. This PI, when compared against the benchmarks of Phenytoin, Carbamazepine, and Levetiracetam, will provide a strong rationale for a "Go/No-Go" decision.

Should the compound demonstrate a promising PI (ideally >10) and efficacy in either the MES or PTZ models, subsequent studies would be warranted. These would include investigation in chronic epilepsy models (e.g., kindling models), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and broader off-target liability screening. This structured approach ensures that resources are directed toward candidates with the highest probability of success, ultimately accelerating the discovery of new and improved therapies for patients with epilepsy.

References

  • Title: Drug-resistant epilepsy: a review of the current evidence for and against the use of precision medicine Source: The Lancet Neurology URL: [Link]

  • Title: Antiseizure Drugs Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition URL: [Link]

  • Title: Levetiracetam: a review of its use in epilepsy Source: CNS Drugs URL: [Link]

A Comparative In Silico Docking Guide to 4-(2-(Piperidin-1-YL)ethoxy)phenol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both an art and a science. It demands a profound understanding of molecular interactions, a robust methodological framework, and the insightful interpretation of computational data. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth comparative analysis of the in silico docking performance of "4-(2-(Piperidin-1-YL)ethoxy)phenol" and its rationally designed analogs. Our exploration will focus on two clinically significant protein targets: Estrogen Receptor Alpha (ERα) and Acetylcholinesterase (AChE), showcasing the potential polypharmacology of this versatile chemical scaffold.

The parent compound, this compound, is a known precursor in the synthesis of Selective Estrogen Receptor Modulators (SERMs), highlighting its relevance to ERα[1]. Furthermore, the piperidine moiety is a well-established pharmacophore in numerous acetylcholinesterase inhibitors[2][3][4][5]. This dual potential makes this scaffold an intriguing subject for a comparative docking study, aiming to elucidate the structural determinants of its binding affinity and selectivity.

This guide will navigate through the rationale for target and analog selection, present a detailed, step-by-step docking protocol, and culminate in a comparative analysis of the docking results. Our objective is to not only provide a practical workflow but also to foster a deeper understanding of the subtleties of structure-activity relationships (SAR) in computational drug design.

The Strategic Selection of Protein Targets

The choice of protein targets is a critical first step in any meaningful docking study. For this guide, we have selected two well-validated and structurally distinct human proteins:

  • Estrogen Receptor Alpha (ERα): As a key regulator of the endocrine system, ERα is a primary target for the treatment of hormone-dependent cancers and osteoporosis. The phenolic ether moiety of our parent compound is a classic feature of many known ERα ligands[6][7][8][9]. For our study, we will utilize the crystal structure of the human ERα ligand-binding domain in complex with a ligand (PDB ID: 1L2I)[10]. This structure provides a well-defined binding pocket, crucial for accurate docking simulations.

  • Acetylcholinesterase (AChE): This enzyme plays a vital role in the central nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. The piperidine ring is a common feature in many AChE inhibitors, often interacting with key residues in the active site gorge. We will employ the crystal structure of human AChE in complex with a potent inhibitor (PDB ID: 6F25) for our docking analysis[11].

Rational Design of Analogs for Comparative Analysis

To explore the structure-activity relationships of this compound, we have designed three analogs based on established medicinal chemistry principles, including bioisosteric replacement and functional group modification.

  • Analog 1: The Morpholine Replacement. In this analog, the piperidine ring is replaced by a morpholine ring. Morpholine is a common bioisostere of piperidine, intended to increase polarity and potentially alter the hydrogen bonding capacity within the binding pocket[12].

  • Analog 2: The Pyridine Bioisostere. Here, the phenol group is replaced by a pyridine ring. This modification removes the hydrogen bond donating hydroxyl group and introduces a nitrogen atom, which can act as a hydrogen bond acceptor[13]. This allows us to probe the importance of the phenolic hydroxyl in receptor binding.

  • Analog 3: The Spirocyclic Piperidine. To explore the impact of conformational rigidity, the piperidine ring is replaced with a 2-azaspiro[3.3]heptane moiety. This spirocyclic system can improve metabolic stability and solubility while presenting different vectors for substituent interactions[14].

In Silico Docking Workflow: A Visual Overview

The following diagram illustrates the key stages of our in silico docking study, from target and ligand preparation to the final analysis of results.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy, Interactions) dock->results compare Comparative Analysis (SAR Interpretation) results->compare

Caption: A high-level overview of the in silico molecular docking workflow.

Comparative Docking Analysis: Unveiling Molecular Interactions

The following table summarizes the docking results of this compound and its analogs against the ligand-binding domains of human ERα and AChE. The binding energy (in kcal/mol) is a key metric for predicting the binding affinity of a ligand to its target; a more negative value indicates a stronger predicted interaction.

CompoundTargetBinding Energy (kcal/mol)Key Interacting Residues
Parent Compound ERα -9.2Glu353, Arg394, Phe404, His524
AChE -8.5Trp86, Tyr133, Phe338, Tyr341
Analog 1 (Morpholine) ERα -8.7Glu353, Arg394, Phe404
AChE -7.9Trp86, Tyr133, Phe338
Analog 2 (Pyridine) ERα -7.5Phe404, His524
AChE -8.8Trp86, Tyr133, Phe338, Tyr341
Analog 3 (Spirocyclic) ERα -9.5Glu353, Arg394, Phe404, His524
AChE -8.2Trp86, Tyr133, Phe338
Interpreting the Docking Results: A Structure-Activity Relationship Perspective

Estrogen Receptor Alpha (ERα):

The parent compound exhibits a strong predicted binding affinity for ERα, forming key interactions with residues crucial for ligand recognition in SERMs. The phenolic hydroxyl group likely forms a hydrogen bond with the charged side chains of Glu353 and Arg394, a hallmark interaction for estrogenic compounds.

  • Analog 1 (Morpholine): The slight decrease in binding energy suggests that while the morpholine oxygen can participate in hydrogen bonding, the overall hydrophobic interactions of the piperidine ring might be more favorable in the ERα binding pocket.

  • Analog 2 (Pyridine): The significant drop in binding energy upon replacing the phenol with a pyridine ring underscores the critical role of the hydroxyl group as a hydrogen bond donor in anchoring the ligand within the ERα active site.

  • Analog 3 (Spirocyclic): The improved binding energy of the spirocyclic analog suggests that the more rigid conformation may pre-organize the molecule for optimal interaction with the receptor, potentially reducing the entropic penalty of binding.

Acetylcholinesterase (AChE):

The parent compound also shows a favorable predicted binding affinity for AChE. The protonated piperidine nitrogen is likely to form a cation-π interaction with the aromatic side chain of Trp86 in the catalytic anionic site (CAS), a common feature of AChE inhibitors.

  • Analog 1 (Morpholine): The reduced binding energy of the morpholine analog could be attributed to a decrease in the basicity of the nitrogen atom, weakening the cation-π interaction with Trp86.

  • Analog 2 (Pyridine): The pyridine analog demonstrates a slightly improved binding energy compared to the parent compound. This suggests that the hydrogen bond accepting capability of the pyridine nitrogen may form a favorable interaction with a residue in the active site gorge, compensating for the loss of the phenolic hydroxyl.

  • Analog 3 (Spirocyclic): The slightly lower binding energy of the spirocyclic analog compared to the parent compound might indicate that the rigid structure is less able to adopt the optimal conformation for interaction with the flexible active site gorge of AChE.

The following diagram illustrates the predicted binding mode of the parent compound within the active site of Estrogen Receptor Alpha.

binding_mode cluster_receptor ERα Active Site cluster_ligand Parent Compound Glu353 Glu353 Arg394 Arg394 Phe404 Phe404 His524 His524 Phenol Phenol Phenol->Glu353 H-Bond Phenol->Arg394 H-Bond Piperidine Piperidine Piperidine->Phe404 Hydrophobic Piperidine->His524 Hydrophobic

Caption: Predicted binding interactions of the parent compound in the ERα active site.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

This section provides a detailed protocol for performing the in silico docking analysis described in this guide using AutoDock Vina, a widely used and validated open-source docking program. For a more user-friendly graphical interface, software such as PyRx can be utilized, which integrates AutoDock Vina[6][8][15][16][17].

I. Protein Preparation
  • Obtain the Protein Structure: Download the PDB file of the target protein from the RCSB Protein Data Bank (e.g., 1L2I for ERα, 6F25 for AChE).

  • Clean the PDB File: Remove all water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like UCSF Chimera or PyMOL.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bonding interactions.

  • Assign Partial Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

II. Ligand Preparation
  • Obtain Ligand Structures: Draw the 2D structures of the parent compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

III. Grid Box Generation
  • Identify the Binding Site: The binding site is typically defined as the region of the protein that was occupied by the co-crystallized ligand in the original PDB structure.

  • Define the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

IV. Docking Simulation
  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run the Docking Simulation: Execute the AutoDock Vina command from the terminal, providing the configuration file as input.

  • Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding energies.

The following diagram outlines the key steps in the docking protocol.

docking_protocol start Start protein_prep Prepare Protein (Clean, Add H, Charges) start->protein_prep ligand_prep Prepare Ligands (3D Conversion, Minimize) start->ligand_prep grid_gen Generate Grid Box (Define Binding Site) protein_prep->grid_gen run_docking Run AutoDock Vina ligand_prep->run_docking grid_gen->run_docking analyze_results Analyze Results (Binding Poses & Energies) run_docking->analyze_results end End analyze_results->end

Caption: Step-by-step molecular docking protocol using AutoDock Vina.

Conclusion and Future Directions

This comparative in silico docking study of this compound and its rationally designed analogs has provided valuable insights into their potential interactions with Estrogen Receptor Alpha and Acetylcholinesterase. Our findings suggest that the parent compound possesses a promising dual-target profile, with the phenolic hydroxyl group being crucial for ERα binding and the piperidine nitrogen playing a key role in AChE inhibition.

The designed analogs have helped to elucidate key structure-activity relationships. The spirocyclic modification appears to enhance ERα affinity, while the pyridine bioisostere shows promise for AChE inhibition. These computational predictions provide a solid foundation for the future synthesis and biological evaluation of these and other related compounds.

It is imperative to remember that in silico docking is a predictive tool. The results presented herein should be interpreted as hypotheses that require experimental validation through in vitro binding assays and cell-based functional assays. Nevertheless, the strategic application of computational methods, as demonstrated in this guide, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

References

  • MySkinRecipes. This compound. [Link]

  • RCSB Protein Data Bank. 6F25: Crystal structure of human acetylcholinesterase in complex with C35. [Link]

  • RCSB Protein Data Bank. 3L03: Crystal Structure of human Estrogen Receptor alpha Ligand-Binding Domain in complex with a Glucocorticoid Receptor Interacting Protein 1 Nr Box II peptide and Estetrol. [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • Wikipedia. Selective estrogen receptor modulator. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. [Link]

  • National Center for Biotechnology Information. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. [Link]

  • YouTube. Virtual screening using PyRx. [Link]

  • National Center for Biotechnology Information. 1L2I: Human Estrogen Receptor alpha Ligand-binding Domain in Complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol and a Glucocorticoid Receptor Interacting Protein 1 NR box II Peptide. [Link]

  • National Center for Biotechnology Information. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. [Link]

  • RCSB Protein Data Bank. 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]

  • National Biomedical Computation Resource. Comparing Virtual Screening with Bioassays Using PyRx. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • ACS Publications. Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. [Link]

  • RCSB Protein Data Bank. 1YIN: Human estrogen receptor alpha ligand-binding domain in complex with compound 3F. [Link]

  • ResearchGate. Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs). [Link]

  • UIBCDF. Er-alpha — OpenPharmacophore. [Link]

  • ResearchGate. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

  • ACS Publications. Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]

  • National Center for Biotechnology Information. SERMs: evolutionary chemistry, revolutionary biology. [Link]

  • RCSB Protein Data Bank. 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. [Link]

  • YouTube. Tutorial 10: Multiple ligand docking using PyRx. [Link]

  • National Center for Biotechnology Information. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism. [Link]

  • ResearchGate. Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Thomas Adewumi University. Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. [Link]

  • National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. [Link]

Sources

Comparative Metabolism and Pharmacokinetic Profiles of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of phenol derivatives, moving beyond basic textbook definitions to explore the mechanistic causality between chemical structure, metabolic fate, and pharmacokinetic (PK) behavior.

Executive Summary: The Phenol Paradox

Phenol derivatives represent a unique class in pharmacology. While chemically simple—characterized by a hydroxyl group attached to an aromatic ring—their biological handling is drastically dictated by their ring substitutions.

This guide compares three distinct phenol archetypes to illustrate this divergence:

  • Acetaminophen (APAP): A hydrophilic, para-substituted phenol (Analgesic).

  • Propofol: A highly lipophilic, di-ortho-substituted phenol (Anesthetic).

  • Resveratrol: A complex polyphenol (Nutraceutical).

Key Insight: The metabolic fate of phenols is a competition between Phase II conjugation (Glucuronidation/Sulfation) and Phase I oxidation (CYP450). The "winner" of this competition determines the compound's bioavailability and toxicity profile.

Mechanistic Metabolism: Sterics vs. Electronics

The hydroxyl (-OH) group is a "soft" nucleophile, making it a prime target for conjugation. However, the rate of this conjugation depends on the accessibility of the oxygen atom.

The Competition: SULT vs. UGT vs. CYP
  • Sulfotransferases (SULT): High affinity (

    
     is low), but low capacity. Dominates at low concentrations.
    
  • UDP-Glucuronosyltransferases (UGT): Lower affinity (

    
     is high), but high capacity. Dominates at high doses (e.g., APAP overdose).
    
  • Cytochrome P450 (CYP): Often a minor pathway for phenols, but responsible for bioactivation to toxic quinones (e.g., NAPQI).

Structural Impact on Metabolism
  • Acetaminophen (APAP): The para-acetamido group is electron-donating but not sterically hindering. The -OH is exposed, allowing rapid Sulfation and Glucuronidation.

  • Propofol: The two isopropyl groups at the ortho positions create massive steric hindrance around the -OH group. This blocks most SULTs but allows specific UGTs (like UGT1A9) to function, albeit requiring a specific binding pocket conformation.

  • Resveratrol: Contains three -OH groups. This leads to "metabolic shunting"—if one site is blocked, another is conjugated. This results in near-zero oral bioavailability despite high absorption.

Visualization: Metabolic Divergence Pathways

The following diagram illustrates the competitive metabolic pathways for a generic phenol derivative.

PhenolMetabolism Phenol Phenol Derivative (Substrate) SULT Sulfotransferase (SULT) Phenol->SULT High Affinity Low Capacity UGT Glucuronosyltransferase (UGT) Phenol->UGT Low Affinity High Capacity CYP CYP450 (Oxidation) Phenol->CYP Bioactivation Sulfate Phenol-Sulfate (Excreted via Urine) SULT->Sulfate Glucuronide Phenol-Glucuronide (Excreted via Bile/Urine) UGT->Glucuronide Quinone Quinone/Reactive Metabolite (Toxic) CYP->Quinone Macromolecules Protein/DNA Adducts Quinone->Macromolecules Covalent Binding

Figure 1: Divergent metabolic fates of phenol derivatives. Note the critical toxicological branch via CYP oxidation.

Comparative Pharmacokinetic Profiles

The following data synthesizes human clinical PK parameters. Note the inverse relationship between Lipophilicity (LogP) and Volume of Distribution (


).
ParameterAcetaminophen (APAP)PropofolResveratrol
Primary Indication Analgesic / AntipyreticGeneral AnestheticNutraceutical / Antioxidant
Physicochemical Hydrophilic (LogP ~0.46)Lipophilic (LogP ~3.79)Lipophilic (LogP ~3.1)
Route of Admin Oral / IVIV (Lipid Emulsion)Oral (Capsule/Diet)
Bioavailability (

)
High (~88%) Negligible (Oral)< 1% (Oral)

0.5 – 1.0 hr~2 min (Effect site)0.8 – 1.5 hr
Half-life (

)
2 – 3 hrs40 min (initial)4–7 hrs (terminal)9 hrs (metabolites)
Volume of Dist. (

)
~0.9 L/kg (Body Water)2 – 10 L/kg (High Tissue Binding)High (Tissue accumulation)
Clearance (

)
~5 mL/min/kg~25 mL/min/kg (High Extraction)Flow-limited (Very High)
Major Enzyme UGT1A1, SULT1A1UGT1A9, CYP2B6UGT1A1, SULT1A1
Toxic Metabolite NAPQI (via CYP2E1)None (PRIS is mitochondrial)None (CYP Inhibition)

Scientist's Note:

  • Propofol's High Clearance: Notice that Propofol clearance often exceeds hepatic blood flow.[1] This confirms extrahepatic metabolism , particularly in the kidneys and lungs (UGT1A9 is highly expressed in the kidney).

  • Resveratrol's Bioavailability Paradox: While absorption is high (~70%), bioavailability is <1% due to the "First-Pass Effect." The gut wall and liver conjugate it immediately. What circulates in plasma is the metabolite, not the parent drug.

Experimental Protocol: Metabolic Stability Assay

To generate the data above, we utilize the Microsomal Stability Assay .[2][3] This protocol distinguishes between Phase I (CYP) and Phase II (UGT) stability.

Principle

Liver microsomes contain CYPs and UGTs but lack the cytosolic cofactors for Sulfation. Therefore, we must supplement specific cofactors to activate the desired pathway.

  • NADPH: Activates CYPs (Phase I).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): Activates UGTs (Phase II).

  • Alamethicin: A pore-forming peptide required to allow UDPGA to enter the microsomal lumen where the UGT active site resides (Latency removal).

Step-by-Step Methodology
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Aliquot 30 µL of microsomes into a 96-well plate. Add 10 µL of Test Compound (Final conc: 1 µM). Incubate at 37°C for 5 mins.

    • Critical Step: If testing UGT stability, add Alamethicin (25 µg/mg protein) during pre-incubation.

  • Initiation:

    • For Phase I: Add 10 µL NADPH regenerating system.

    • For Phase II: Add 10 µL UDPGA (2 mM final).

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

Visualization: Assay Workflow

AssayWorkflow Start Microsomes + Buffer + Test Compound Branch Select Pathway Start->Branch Phase1 Add NADPH (Activates CYP) Branch->Phase1 Oxidation Study Phase2 Add UDPGA + Alamethicin (Activates UGT) Branch->Phase2 Conjugation Study Incubate Incubate @ 37°C (0 - 60 min) Phase1->Incubate Phase2->Incubate Quench Quench with ACN (Precipitate Protein) Incubate->Quench Timepoints Centrifuge Centrifuge & LC-MS/MS Analysis Quench->Centrifuge Calc Calculate Intrinsic Clearance (CL_int) Centrifuge->Calc

Figure 2: Workflow for differentiating Phase I vs. Phase II metabolic stability in liver microsomes.

Toxicity Profiles and Safety

Acetaminophen: The Glutathione Threshold

APAP is safe because ~95% is glucuronidated/sulfated. The remaining 5% is oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine).

  • Mechanism: NAPQI is a potent electrophile. Under normal conditions, Glutathione (GSH) neutralizes it.

  • Toxicity: In overdose, Phase II pathways saturate. CYP2E1 flux increases.[4] GSH is depleted. NAPQI covalently binds to hepatic proteins

    
     Centrilobular Necrosis.
    
Propofol: Mitochondrial Uncoupling

Propofol is generally not hepatotoxic. However, Propofol Infusion Syndrome (PRIS) is a rare, lethal complication.

  • Mechanism: High lipid load and propofol itself impair fatty acid oxidation and uncouple oxidative phosphorylation in mitochondria.

  • Result: Lactic acidosis, rhabdomyolysis, and cardiac failure.

Resveratrol: CYP Inhibition

While Resveratrol is non-toxic, it acts as a "Perpetrator" in Drug-Drug Interactions (DDI).

  • Mechanism: Resveratrol is a mechanism-based inhibitor of CYP3A4 and CYP2C9 .

  • Result: Can dangerously elevate plasma levels of co-administered drugs (e.g., Statins, Warfarin).

References

  • Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses." Pharmacogenetics and Genomics. Link

  • Sahinovic, M. M., et al. (2018). "Clinical Pharmacokinetics and Pharmacodynamics of Propofol." Anesthesiology. Link

  • Walle, T. (2011). "Bioavailability of resveratrol." Annals of the New York Academy of Sciences. Link

  • Court, M. H. (2005). "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-(Piperidin-1-YL)ethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-(Piperidin-1-YL)ethoxy)phenol, a compound that, while valuable in research, possesses hazards associated with its phenolic and piperidine moieties that demand rigorous safety protocols.

This document is designed to be a practical, immediate-use resource. It moves beyond a simple checklist to explain the why behind each procedural step, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower your laboratory with the knowledge to manage this chemical's lifecycle responsibly, from receipt to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Phenolic Group: Phenol is a known toxic and corrosive compound.[1][2] Dermal contact can cause severe chemical burns, and systemic absorption can lead to serious health complications, including respiratory and cardiovascular issues.[1] Phenolic compounds are also generally harmful to aquatic life.

  • Piperidine Group: Piperidine is a flammable liquid and is toxic if inhaled, swallowed, or absorbed through the skin.[3] It is also corrosive and can cause severe skin and eye damage.

Therefore, this compound should be handled as a hazardous substance with particular attention to its potential for toxicity, corrosivity, and environmental harm. All laboratory personnel handling this compound must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]

Table 1: Hazard Profile of Constituent Functional Groups

Functional GroupKey HazardsRelevant GHS Hazard Statements (Representative)
Phenol Toxic, Corrosive, Environmental HazardH301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaledH341: Suspected of causing genetic defectsH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects
Piperidine Flammable, Toxic, CorrosiveH225: Highly flammable liquid and vapourH302: Harmful if swallowedH311 + H331: Toxic in contact with skin or if inhaledH314: Causes severe skin burns and eye damage

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this compound, its solutions, or contaminated materials:

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated forms of the chemical. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is also required.

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Spill Management: Immediate and Effective Response

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

For Small Spills (less than 50 mL in a chemical fume hood):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent). Do not use combustible materials like paper towels to absorb the spill.

  • Neutralization (for acidic or basic character): The phenolic group imparts acidic properties, while the piperidine group is basic. Use a universal absorbent pad or a suitable neutralizing agent if available and if you are trained to do so.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

For Large Spills (greater than 50 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Only trained emergency personnel should handle large spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave".[6][7]

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[8] The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[10]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and empty vials, should be collected in a separate, clearly labeled hazardous waste container. These items should be double-bagged before being placed in the container.

  • Aqueous Waste: Do not dispose of any amount of this compound down the drain.[8][11] Collect all aqueous solutions containing this chemical in a designated hazardous waste container.

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Generation of this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Corrosive' B->C D Store in a Designated Satellite Accumulation Area (SAA) C->D E Ensure Container is Closed and in Secondary Containment D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Incineration at a Licensed Chemical Disposal Facility F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Final Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup of your full and properly labeled hazardous waste containers.

  • Licensed Waste Disposal Vendor: The EHS department will arrange for a licensed hazardous waste disposal vendor to transport and dispose of the chemical waste.[12]

  • Incineration: The recommended method for the final disposal of this type of organic chemical waste is high-temperature incineration at a licensed facility.[13] This method ensures the complete destruction of the compound, preventing its release into the environment.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards associated with its constituent functional groups and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. A proactive approach to chemical waste management not only protects individuals and the environment but also reinforces the foundation of scientific integrity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-tert-Butylphenol.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Ethoxyphenol.
  • ChemicalBook. (n.d.). This compound | 100238-42-4.
  • Santa Cruz Biotechnology. (n.d.). 4-[2-(1-Piperidinyl)ethoxy] phenol.
  • Synblock Inc. (n.d.). CAS 100238-42-4 | 4-[2-(1-Piperidinyl)ethoxy] phenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • PPG. (2025). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity.
  • Biosynth. (2022). Safety Data Sheet.
  • BLDpharm. (n.d.). This compound.
  • 1st Scientific. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]phenol.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • University of Michigan Environment, Health & Safety. (n.d.). Phenol.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • The University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal.
  • Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Greenbook. (n.d.). Material Safety Data Sheet.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories.
  • Cambridge Isotope Laboratories, Inc. (n.d.). PIPERIDINE (D11, 98%).
  • MDPI. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol.

Sources

A Researcher's Guide to Handling 4-(2-(Piperidin-1-YL)ethoxy)phenol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-(Piperidin-1-YL)ethoxy)phenol. By understanding the chemical nature of this molecule, we can implement robust safety protocols that protect researchers while enabling scientific progress. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in the laboratory.

Hazard Assessment: A Bifunctional Molecule Demands Dual Vigilance

This compound incorporates two key functional groups that dictate its hazard profile: a phenol ring and a piperidine moiety. Due to the limited specific toxicological data for this exact compound, our safety protocols are conservatively based on the known hazards of these two structural components.

  • The Phenol Group: Phenol and its derivatives are notorious for their ability to cause severe chemical burns that may not be immediately painful due to their anesthetic effect.[1][2] They can be readily absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[2][3] Chronic exposure can lead to a range of adverse health effects. Eye contact with phenolic compounds can result in permanent damage and blindness.[1]

  • The Piperidine Group: Piperidine is a cyclic amine that is classified as a flammable liquid and is toxic when in contact with skin or inhaled.[4] It is known to cause severe skin burns and eye damage.[4][5]

Therefore, we must assume that this compound is corrosive, readily absorbed through the skin, and poses a significant risk of severe eye damage and systemic toxicity upon exposure.

Core Personal Protective Equipment (PPE) Requirements

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][3] The following PPE is mandatory.

Protection Type Specification Rationale
Eye & Face Protection Tightly sealed chemical safety goggles and a full-face shield.[3][5][6]Protects against splashes of the chemical, which can cause severe, irreversible eye damage. A face shield protects the entire face from contact.
Hand Protection Double-gloving is required. Use a heavier grade glove such as Butyl rubber or Neoprene as the outer layer, with a standard nitrile glove underneath.[2][3]Phenol can penetrate many standard glove materials, including nitrile, with prolonged contact.[2] The outer, more resistant glove provides the primary barrier, while the inner glove offers splash protection during glove removal. Gloves must be changed immediately upon contamination.
Body Protection A flame-retardant lab coat, worn fully buttoned.[5] For tasks with a higher risk of splashes (e.g., preparing stock solutions), a chemical-resistant apron made of butyl rubber or neoprene is also required.[2]Protects the skin from accidental contact and splashes. Standard lab coats may not be sufficient against significant spills.
Footwear Closed-toe, liquid-resistant shoes.[2]Protects feet from spills.
Respiratory Protection Not typically required if all work is performed in a certified chemical fume hood.[3] For emergency situations or if engineering controls fail, a full-face respirator with an organic vapor cartridge is necessary.[6][7]A fume hood provides the primary engineering control for respiratory protection.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection start Start: Plan Experiment with this compound task Identify Task start->task weighing Weighing Solid / Handling Stock Solutions task->weighing High Hazard dilute Handling Dilute Solutions (<1%) task->dilute Lower Hazard ppe_high Required PPE: - Chemical Goggles & Face Shield - Double Gloves (Neoprene/Butyl Outer) - FR Lab Coat & Chemical Apron - Closed-toe Shoes weighing->ppe_high ppe_base Required PPE: - Chemical Goggles - Double Gloves (Heavy Nitrile) - FR Lab Coat - Closed-toe Shoes dilute->ppe_base fume_hood Work in Chemical Fume Hood ppe_high->fume_hood ppe_base->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE selection workflow based on the type of handling task.

Step 1: Pre-Operational Checks & Workspace Setup
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Gather Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before starting.

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure a phenol spill kit, containing polyethylene glycol (PEG-300 or PEG-400), is readily accessible.[1]

  • Don PPE: Put on all required PPE before handling the chemical container.

Step 2: Handling and Weighing the Solid Compound
  • Designated Area: Perform all weighing activities on a disposable absorbent liner within the fume hood to contain any spills.

  • Minimize Dust: Handle the solid material gently to avoid creating dust.[8]

  • Use Appropriate Tools: Use clean spatulas and weighing boats.

  • Secure Container: Tightly close the primary container immediately after dispensing the required amount.[9]

Step 3: Preparing Solutions
  • Add to Solvent: Always add the solid this compound to the solvent slowly. Never the other way around.

  • Control Exotherms: If the dissolution process is expected to be exothermic, prepare the solution in an ice bath to control the temperature.

  • Labeling: Immediately label the solution container with the chemical name, concentration, date, and appropriate hazard warnings.

Step 4: Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

  • Clean Workspace: Wipe down the work surface within the fume hood with an appropriate decontamination solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

Emergency Procedures: Rapid and Correct Response

Diagram: Emergency Spill Response Flowchart

Spill_Response spill Spill Occurs! alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100 mL / 10g) assess->small_spill Manageable large_spill Large Spill (>100 mL / 10g) assess->large_spill Unmanageable cleanup Contain spill with absorbent material from spill kit (e.g., Vermiculite). Collect waste in a sealed container. small_spill->cleanup evacuate Evacuate the lab. Close doors. Call emergency services. large_spill->evacuate decon Decontaminate the area. cleanup->decon dispose Label as hazardous waste and arrange for disposal. decon->dispose

Caption: Flowchart for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Speed is critical. Immediately go to the safety shower. While rinsing with copious amounts of water, remove all contaminated clothing. After an initial rinse, apply polyethylene glycol (PEG-300 or PEG-400) to the affected area if available.[1][11] Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[10] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

  • Chemical Waste: All waste containing this compound, including excess material and solutions, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[14][15] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing boats, must be disposed of as solid hazardous waste.[14]

  • Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16] Consult your institution's hazardous waste disposal guidelines for specific procedures.[15]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any other reagents used in your procedures.

References

  • Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine ≥99 %. Retrieved from [Link]

  • Brown, V. K., Box, V. L., & Simpson, B. J. (1975). Decontamination procedures for skin exposed to phenolic substances. Archives of environmental health, 30(1), 1–6. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Retrieved from [Link]

  • Purdue University - Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • State of Michigan. (n.d.). Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Redox. (2023, June 1). Safety Data Sheet Phenolic Resin. Retrieved from [Link]

  • Lurie Children's Hospital of Chicago. (n.d.). Administrative Policy and Procedure Manual: Pharmaceutical Waste Management. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Piperidin-1-YL)ethoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-(Piperidin-1-YL)ethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.